Product packaging for Ethyl 2,3-dihydroxybenzoate(Cat. No.:CAS No. 3943-73-5)

Ethyl 2,3-dihydroxybenzoate

Cat. No.: B1303491
CAS No.: 3943-73-5
M. Wt: 182.17 g/mol
InChI Key: RHMQSXRCGOZYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,3-dihydroxybenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1303491 Ethyl 2,3-dihydroxybenzoate CAS No. 3943-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMQSXRCGOZYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381572
Record name ethyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-73-5
Record name ethyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dihydroxybenzoate is an organic chemical compound and a derivative of benzoic acid. As a member of the dihydroxybenzoate family, it is an isomer of other biologically significant compounds such as Ethyl 3,4-dihydroxybenzoate (EDHB). While research on this compound is not as extensive as its isomers, its structural features suggest potential for investigation in various fields, including pharmacology and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities, drawing comparisons with related compounds where direct data is limited.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₁₀O₄.[1] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3943-73-5[1]
SMILES CCOC(=O)C1=C(C(=CC=C1)O)O[1]
InChIKey RHMQSXRCGOZYND-UHFFFAOYSA-N[1]

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 2,3-dihydroxybenzoic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard reflux and extraction glassware

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Pour the residue into water and transfer to a separatory funnel.

  • Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4][5]

Purification

The crude product can be purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.

G General Workflow for Synthesis and Purification Reactants 2,3-dihydroxybenzoic acid + Ethanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Reactants->Reaction Workup Quenching and Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for the ethyl group (a quartet around 4.4 ppm for -CH₂- and a triplet around 1.4 ppm for -CH₃-). Aromatic protons would appear in the region of 6.5-8.0 ppm. The hydroxyl protons would likely appear as broad singlets.
¹³C NMR A signal for the ester carbonyl carbon around 167 ppm. Signals for the aromatic carbons, with those attached to hydroxyl groups being deshielded. Signals for the ethyl group carbons would also be present.
FT-IR (cm⁻¹) A broad O-H stretching band from the hydroxyl groups (around 3550-3200 cm⁻¹).[6][7] A strong C=O stretching band for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1300-1000 cm⁻¹).[7] Aromatic C-H and C=C stretching bands.[8]
Mass Spec (m/z) The molecular ion peak [M]⁺ would be expected at approximately 182.17. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[9]

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is scarce. However, significant insights can be drawn from its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), a known prolyl hydroxylase inhibitor.

Prolyl Hydroxylase Inhibition and HIF-1α Stabilization

The primary mechanism of action for EDHB is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[10] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) under normoxic conditions, which targets it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate the transcription of various genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis.[10] Given the structural similarity, it is plausible that this compound could also exhibit PHD inhibitory activity.

G Hypothesized HIF-1α Stabilization Pathway cluster_normoxia Normoxia cluster_inhibition With this compound (Hypothesized) HIF-1α_norm HIF-1α PHD PHD Enzymes HIF-1α_norm->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_inhib HIF-1α PHD_inhib PHD Enzymes HIF-1α_inhib->PHD_inhib Stabilization Stabilization & Accumulation PHD_inhib->Stabilization E23DHB This compound E23DHB->PHD_inhib Inhibition Gene_Expression Gene Expression (e.g., VEGF, EPO) Stabilization->Gene_Expression G DPPH Radical Scavenging Assay Workflow DPPH DPPH Radical Solution (Purple) Incubation Incubation (Dark, Room Temp) DPPH->Incubation E23DHB This compound E23DHB->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result

References

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate: Chemical Structure, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,3-dihydroxybenzoate, a phenolic compound of interest in various scientific domains. This document details its chemical structure, offers a generalized synthesis protocol, summarizes its physicochemical properties, and explores its biological activities, with a focus on its antioxidant potential. Experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1. Its chemical identity is defined by several key identifiers:

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[1]
CAS Number 3943-73-5[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
SMILES String CCOC(=O)C1=C(C(=CC=C1)O)O[1]
InChI Key RHMQSXRCGOZYND-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the literature. The following table summarizes computed properties, which can serve as estimations for experimental design.

PropertyValue (Computed)
Molecular Weight 182.17 g/mol [1]
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 182.05790880 g/mol [1]
Topological Polar Surface Area 66.8 Ų[1]
Heavy Atom Count 13
Complexity 180[1]

Synthesis of this compound

Generalized Experimental Protocol: Fischer Esterification

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2,3-dihydroxybenzoic acid in excess absolute ethanol B Add catalytic H₂SO₄ A->B C Reflux for several hours B->C D Cool and remove excess ethanol C->D E Dissolve in organic solvent D->E F Wash with NaHCO₃ solution E->F G Wash with brine F->G H Dry over anhydrous salt G->H I Filter and evaporate solvent H->I J Crude this compound I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L DPPH_Assay_Workflow cluster_preparation Plate Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Add test compound solutions to wells D Add DPPH solution to all wells A->D B Add methanol to blank wells B->D C Add positive control to wells C->D E Incubate in the dark D->E F Measure absorbance at 517 nm E->F G Calculate % scavenging activity F->G H Determine IC₅₀ value G->H HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia or EDHB Presence PHD PHD Enzymes HIF1a HIF-1α VHL VHL Complex HIF1a->VHL Hydroxylation by PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzymes (Inhibited) HIF1a_stable HIF-1α (Stable) PHD_inhibited->HIF1a_stable Inhibition of hydroxylation HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Nuclear Translocation TargetGenes Target Gene Transcription HRE->TargetGenes

References

Ethyl 2,3-dihydroxybenzoate (CAS: 3943-73-5): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols

Ethyl 2,3-dihydroxybenzoate, also known as ethyl pyrocatechuate, is an organic compound with emerging interest in the fields of oxidative stress and inflammation. As the ethyl ester derivative of 2,3-dihydroxybenzoic acid, a known iron chelator and antioxidant, this molecule presents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, biological activities with a focus on its role in modulating the NF-κB signaling pathway, and detailed experimental methodologies for its study.

Core Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2]

PropertyValueReference(s)
CAS Number 3943-73-5[2]
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
IUPAC Name This compound[2]
Synonyms 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[2][3]
Appearance Solid[1]
Purity ≥98% (Commercially available)[1]
SMILES CCOC(=O)C1=C(C(=CC=C1)O)O[2]
InChI Key RHMQSXRCGOZYND-UHFFFAOYSA-N[1][2]
Storage Temperature Room temperature, under inert atmosphere[1]

Synthesis and Spectroscopic Characterization

The primary route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid, with ethanol in the presence of an acid catalyst.

Representative Synthesis Protocol: Fischer Esterification

Experimental Workflow for Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants 2,3-Dihydroxybenzoic Acid + Absolute Ethanol (excess) Flask Round-bottom flask with stir bar Reactants->Flask Catalyst Conc. H₂SO₄ (catalytic amount) Catalyst->Flask Reflux Heat mixture to reflux (e.g., 20 hours) Flask->Reflux Attach reflux condenser Evaporation Remove excess ethanol (rotary evaporator) Reflux->Evaporation Cool to RT Extraction Pour residue into water Extract with diethyl ether Evaporation->Extraction Washing Wash ether phase with NaHCO₃ (aq) then H₂O Extraction->Washing Drying Dry ether phase (e.g., MgSO₄) Washing->Drying Final_Evaporation Evaporate ether Drying->Final_Evaporation Purify Purify residue (e.g., Recrystallization or Column Chromatography) Final_Evaporation->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra with peak assignments for this compound are not available in the cited literature. However, key expected characteristics based on its structure are summarized below.

Spectroscopy TypeExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃-). Aromatic proton signals in the range of ~6.8-7.5 ppm. Signals for the two hydroxyl protons.
¹³C NMR A carbonyl carbon signal (>165 ppm). Aromatic carbon signals (~110-150 ppm). Signals for the ethyl group carbons (~61 ppm for -CH₂- and ~14 ppm for -CH₃-).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to its molecular weight (182.17 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Infrared (IR) A broad O-H stretching band (~3300-3500 cm⁻¹). A strong C=O stretching band for the ester (~1715-1730 cm⁻¹). C-O stretching bands (~1100-1300 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound stems from its potent antioxidant and iron-chelating properties, which directly contribute to its ability to inhibit the NF-κB signaling pathway under conditions of oxidative stress.[4]

Inhibition of NF-κB Activation

Research has shown that this compound can protect human monocyte cells from cytotoxicity induced by hydrogen peroxide (H₂O₂).[4] At a concentration of 300 µM, it increased cell survival from 30% to 85%.[4] This protective effect is linked to its ability to dose-dependently inhibit the H₂O₂-induced nuclear activation of NF-κB.[4]

The proposed mechanism involves two synergistic actions:

  • Iron Chelation: The compound is a potent iron chelator. By sequestering iron ions, it prevents their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals from H₂O₂.[4]

  • Radical Scavenging: Electron spin resonance studies have demonstrated that the molecule can directly trap hydroxyl radicals.[4]

By reducing the burden of reactive oxygen species (ROS), this compound prevents the downstream activation of the IKK complex, the subsequent degradation of IκBα, and the nuclear translocation of the p50/p65 NF-κB subunits.

Oxidative Stress-Induced NF-κB Signaling Pathway and Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus H2O2 H₂O₂ OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Fe2 Fe²⁺ Fe2->OH_rad Fenton Reaction IKK IKK Complex OH_rad->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB Bound to Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) IkB_p->NFkB_active Releases DNA DNA (κB sites) NFkB_active->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription EDHB This compound EDHB->Fe2 Chelates EDHB->OH_rad Scavenges

Caption: Inhibition of H₂O₂-induced NF-κB activation by this compound.

Quantitative Biological Data

Specific IC₅₀ values for antioxidant, anti-inflammatory, or cytotoxic activities of this compound are not available in the reviewed literature. The primary quantitative finding is the significant increase in monocyte survival in the presence of 300 µM of the compound under H₂O₂-induced stress.[4]

Experimental Protocols

Protocol: Assessment of NF-κB Inhibition in Monocytes

This protocol is based on the methodology described for investigating the effect of this compound on H₂O₂-treated monocytes.[4]

Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB in a human monocyte cell line (e.g., THP-1 or U-937) challenged with oxidative stress.

Materials:

  • Human monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO or ethanol)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • Nuclear extraction kit

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA), including a ³²P-labeled or fluorescently-labeled oligonucleotide probe containing the NF-κB consensus binding site.

  • Reagents for protein quantification (e.g., BCA assay).

Procedure:

  • Cell Culture: Culture human monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Seed cells at an appropriate density. Pre-incubate the cells with various concentrations of this compound (e.g., 50, 100, 300 µM) or vehicle control for a specified time (e.g., 1-2 hours).

  • Oxidative Stress Induction: Add H₂O₂ to the cell culture medium to a final concentration known to induce NF-κB activation (e.g., 0.5-1 mM). Incubate for a short period (e.g., 30-60 minutes).

  • Nuclear Extraction: Harvest the cells and wash with ice-cold PBS. Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

  • EMSA for NF-κB DNA Binding:

    • Incubate a fixed amount of nuclear protein (e.g., 5-10 µg) with the labeled NF-κB probe in a binding buffer.

    • For a supershift control, add an antibody specific to an NF-κB subunit (e.g., p65) to a parallel reaction.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography or fluorescence imaging.

  • Analysis: Compare the intensity of the shifted NF-κB band in lanes from treated cells versus H₂O₂-only controls. A decrease in band intensity in the presence of this compound indicates inhibition of NF-κB activation.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. Standard laboratory precautions should be taken.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling Handle in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid contact with skin and eyes. Do not ingest.
Incompatible Materials Strong oxidizing agents, strong bases.

Conclusion and Future Directions

This compound is a compound with documented antioxidant, iron-chelating, and NF-κB inhibitory properties. Its ability to mitigate oxidative stress at the cellular level makes it a molecule of interest for conditions where inflammation and ROS-mediated damage are pathogenic drivers.

Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for its antioxidant and anti-inflammatory effects. Further investigation into its mechanism, including its potential to modulate other related pathways like the HIF-1α pathway (a known target of isomeric dihydroxybenzoate esters), is warranted. Comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be essential to determine its viability as a drug development candidate.

References

Ethyl 2,3-dihydroxybenzoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental molecular properties and outlining key experimental protocols for its synthesis and analysis.

Core Molecular Data

This compound is an organic compound with the chemical formula C9H10O4.[1][2][3][4] Its molecular weight is approximately 182.17 g/mol .[1][2][3] The compound is also known by other names such as 3-(Ethoxycarbonyl)catechol.[3]

A summary of its key molecular and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H10O4PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3]
Molecular Weight 182.17 g/mol PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3]
Alternate Name 3-(Ethoxycarbonyl)catecholSanta Cruz Biotechnology[3]
CAS Number 3943-73-5001CHEMICAL[1], PubChem[2], Santa Cruz Biotechnology[3]
Physical Form SolidSigma-Aldrich[5]
Purity 98%Sigma-Aldrich[5]
Storage Temperature Inert atmosphere, room temperatureSigma-Aldrich[5], BLD Pharm[4]

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,3-dihydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or a solid acid catalyst like modified metal oxide)[6]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • The reaction mixture is then heated under reflux for several hours to drive the esterification to completion.[7]

  • After cooling, the excess ethanol is removed by rotary evaporation.

  • The residue is then taken up in water and extracted with an organic solvent such as diethyl ether.

  • The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • The organic phase is dried over an anhydrous drying agent like magnesium sulfate.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. The separation of dihydroxybenzoic acid isomers can be challenging due to their similar structures.[8] A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can provide effective separation.[8]

Instrumentation and Conditions (based on analysis of 2,3-dihydroxybenzoic acid): [9]

  • Column: A mixed-mode, reversed-phase anion- and cation-exchange column can be effective for separating isomers.[8]

  • Mobile Phase: A common mobile phase for related compounds consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., 1% aqueous formic acid or acetic acid).[9] The exact ratio and pH would need to be optimized for this compound.

  • Detection: UV detection is a standard method, with the wavelength set to an absorbance maximum for the compound (e.g., around 255 nm or 280 nm).[8][9]

  • Sample Preparation: Samples would be dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Reactants 2,3-dihydroxybenzoic acid + Ethanol + Acid Catalyst Reflux Heat under Reflux Reactants->Reflux Esterification Evaporation Remove Excess Ethanol Reflux->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Washing Neutralize & Wash Extraction->Washing Drying Dry Organic Layer Washing->Drying Final_Evaporation Evaporate Solvent Drying->Final_Evaporation Purification Recrystallization/ Chromatography Final_Evaporation->Purification Final_Product Pure Ethyl 2,3-dihydroxybenzoate Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,3-dihydroxybenzoate, including its chemical identifiers, physical properties, and common synonyms.

Chemical Identity and Synonyms

This compound is an organic compound and an ester of 2,3-dihydroxybenzoic acid and ethanol. It is identified by the CAS Number 3943-73-5.[1][2][3] A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound[1]
CAS Number 3943-73-5[1][2][3]
Molecular Formula C9H10O4[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
Synonyms 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester, o-Pyrocatechuic acid, ethyl ester, Benzoic acid, 2,3-dihydroxy-, ethyl ester[1]
ChEMBL ID CHEMBL442631[1]
PubChem CID 2779843[1]
InChI Key RHMQSXRCGOZYND-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=C(C(=CC=C1)O)O[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physicochemical Data for this compound

PropertyValue
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Room temperature, under inert atmosphere

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach involves the Fischer esterification of 2,3-dihydroxybenzoic acid.

Generalized Synthesis of this compound via Fischer Esterification:

  • Reactants: 2,3-dihydroxybenzoic acid and an excess of absolute ethanol.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.

  • Procedure:

    • 2,3-dihydroxybenzoic acid is dissolved in an excess of absolute ethanol.

    • A catalytic amount of strong acid is carefully added to the solution.

    • The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess ethanol is removed under reduced pressure.

    • The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude this compound can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. Its parent compound, 2,3-dihydroxybenzoic acid, is a known metabolite of aspirin and is involved in iron chelation.[4][5]

Given the structural similarity to other dihydroxybenzoate derivatives with known biological activities, a logical experimental workflow for investigating the potential bioactivity of this compound is proposed below.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Mechanism of Action cluster_preclinical Preclinical Development compound This compound assays High-Throughput Screening (e.g., cytotoxicity, proliferation) compound->assays cell_lines Panel of Cell Lines (e.g., cancer, normal) cell_lines->assays dose_response Dose-Response Studies assays->dose_response target_id Target Identification (e.g., proteomics, genetic screens) dose_response->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis animal_models In Vivo Efficacy Studies (Animal Models) pathway_analysis->animal_models toxicology Toxicology & Safety Assessment animal_models->toxicology

Caption: Proposed workflow for biological activity screening of this compound.

References

An In-depth Technical Guide to the Properties of 3-(Ethoxycarbonyl)catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethoxycarbonyl)catechol, also known as ethyl 2,3-dihydroxybenzoate, is an organic compound belonging to the catechol and benzoate ester families. Catechols are a significant class of phenolic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif is found in numerous natural products and synthetic molecules of pharmaceutical and chemical interest. The addition of an ethoxycarbonyl group to the catechol ring modifies its physicochemical and biological properties, making it a subject of interest for various research applications.

This technical guide provides a comprehensive overview of the known properties of 3-(ethoxycarbonyl)catechol, including its chemical and physical characteristics, spectroscopic data, and a plausible synthetic route. Due to the limited publicly available data on the specific biological activities and signaling pathways of 3-(ethoxycarbonyl)catechol, this guide also presents detailed information on its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB), a well-studied prolyl 4-hydroxylase inhibitor. The biological insights from EDHB may offer valuable comparative context for researchers investigating 3-(ethoxycarbonyl)catechol.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(Ethoxycarbonyl)catechol are summarized in the table below. While experimental data for some properties are scarce, computed values from reliable databases are included to provide a comprehensive profile.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 3-(Ethoxycarbonyl)catechol, this compound, 2,3-Dihydroxybenzoic acid ethyl ester[PubChem][1]
CAS Number 3943-73-5[PubChem][1]
Molecular Formula C₉H₁₀O₄[PubChem][1]
Molecular Weight 182.17 g/mol [PubChem][1]
Appearance Solid (predicted)
Melting Point Data not available. Isomers have melting points in the range of 71-81°C. (Ethyl 2,5-dihydroxybenzoate: 77-81°C; Ethyl 3-hydroxybenzoate: 71-73°C)[Sigma-Aldrich], [Sigma-Aldrich][2]
Boiling Point Data not available. Isomers have boiling points such as 187-188 °C at 31 mmHg (Ethyl 3-hydroxybenzoate) and 234 °C at 760 mmHg (Ethyl 2-hydroxybenzoate).[Sigma-Aldrich][2], [Alfa Chemistry][3]
Solubility Data not available for the ethyl ester. The parent acid, 2,3-dihydroxybenzoic acid, is soluble in methanol. It is expected to be soluble in common organic solvents like ethanol and acetone.[Sigma-Aldrich][4]
pKa Data not available.
LogP Data not available.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(ethoxycarbonyl)catechol is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ethoxycarbonyl group.

Expected ¹H NMR Data:

ProtonsMultiplicityApproximate Chemical Shift (ppm)Coupling Constant (J) in Hz
-CH₃ (ethyl)triplet~1.4~7
-CH₂- (ethyl)quartet~4.4~7
Aromatic-Hmultiplet6.8 - 7.5
-OHbroad singletVariable

Note: The chemical shifts for the aromatic protons are estimations and would require experimental verification for precise assignment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

CarbonApproximate Chemical Shift (ppm)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~61
Aromatic C-H115 - 130
Aromatic C-O140 - 150
Aromatic C-C=O~120
C=O (ester)~167

Note: These are estimated chemical shifts based on data for ethyl benzoate and substituted catechols.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3500-3200Strong, broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)~1720Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ester and phenol)1300-1000Strong

Note: The C=O stretch frequency may be lower due to conjugation with the aromatic ring.[6]

Mass Spectrometry

The mass spectrum of 3-(ethoxycarbonyl)catechol is expected to show a molecular ion peak (M⁺) at m/z = 182. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a stable acylium ion.[7]

Expected Mass Spectrometry Fragmentation:

m/zFragment
182[M]⁺
137[M - OCH₂CH₃]⁺
109[M - OCH₂CH₃ - CO]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of 3-(Ethoxycarbonyl)catechol

A standard and effective method for the synthesis of 3-(ethoxycarbonyl)catechol is the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[8]

Reaction:

C₆H₃(OH)₂(COOH) + CH₃CH₂OH --[H⁺]--> C₆H₃(OH)₂(COOCH₂CH₃) + H₂O

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Reactants 2,3-Dihydroxybenzoic Acid + Ethanol (excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Add Reflux Reflux (several hours) Catalyst->Reflux Heat Workup Neutralization and Extraction Reflux->Workup Cool Purification Column Chromatography or Recrystallization Workup->Purification Product 3-(Ethoxycarbonyl)catechol Purification->Product

Synthesis workflow for 3-(Ethoxycarbonyl)catechol.

Biological Activity and Signaling Pathways

As of the date of this document, specific studies detailing the biological activity and mechanism of action of 3-(ethoxycarbonyl)catechol are not prominent in the scientific literature. However, its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB) , has been extensively studied and serves as a valuable reference.

Biological Activity of the Isomer Ethyl 3,4-Dihydroxybenzoate (EDHB)

EDHB is a known inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[9][10] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[9][11] The stabilization of HIF-1α by EDHB has been shown to confer cytoprotective effects against oxidative stress in various cell types.[9]

Reported activities of EDHB include:

  • Antioxidant: EDHB treatment can enhance the antioxidant status of cells by increasing the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[9][10]

  • Cardioprotective: It has been suggested to protect the myocardium.[12]

  • Neuroprotective: Studies have indicated potential neuroprotective effects.[9]

  • Anti-inflammatory: EDHB has demonstrated anti-inflammatory properties.[9]

The HIF-1α Signaling Pathway and the Role of EDHB

The HIF-1α signaling pathway is a critical cellular mechanism for adapting to hypoxic conditions.

  • Under Normoxic Conditions (Normal Oxygen): PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[11]

  • Under Hypoxic Conditions or in the Presence of EDHB: The activity of PHD enzymes is inhibited due to the lack of oxygen or competitive inhibition by EDHB, which is a 2-oxoglutarate analog.[9] This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and metabolism.[11][13][14][15]

HIF1a_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or EDHB Presence HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation (O₂, 2-OG) OH_HIF1a Hydroxylated HIF-1α VHL VHL Complex OH_HIF1a->VHL Recognition Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a Ubiquitination Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHD_inhibited PHD Enzymes HIF1a_stable Stable HIF-1α PHD_inhibited->HIF1a_stable Stabilization EDHB EDHB EDHB->PHD_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HRE HRE HIF1_complex->HRE Binding Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Transcription HRE->Target_Genes

HIF-1α signaling pathway modulation by EDHB.

Disclaimer: The biological activity and signaling pathway described above are for ethyl 3,4-dihydroxybenzoate (EDHB). While structurally similar, it cannot be assumed that 3-(ethoxycarbonyl)catechol (this compound) will exhibit the same biological profile. Further experimental investigation is required to elucidate the specific activities of 3-(ethoxycarbonyl)catechol.

Bacterial Degradation of 2,3-Dihydroxybenzoate

The parent compound, 2,3-dihydroxybenzoate, is known to be a precursor in the biosynthesis of some siderophores and is a plant secondary metabolite. In bacteria such as Pseudomonas reinekei, it can be degraded through a meta-cleavage pathway of the aromatic ring.[16] This involves a series of enzymatic reactions that open the catechol ring and further process the resulting intermediates into central metabolites.[16] This pathway is relevant for understanding the environmental fate and potential microbial metabolism of 3-(ethoxycarbonyl)catechol.

Conclusion

3-(Ethoxycarbonyl)catechol is a catechol derivative with potential for further investigation in various scientific fields. This guide has summarized its known chemical and physical properties and provided a likely synthetic route. While direct biological data is currently lacking, the well-documented activities of its isomer, ethyl 3,4-dihydroxybenzoate, particularly its role in the HIF-1α signaling pathway, provide a strong rationale for future studies into the biological effects of 3-(ethoxycarbonyl)catechol. Researchers are encouraged to use the information presented herein as a foundation for further exploration of this compound's properties and potential applications.

References

Physical and chemical properties of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound and a derivative of benzoic acid. Structurally, it is the ethyl ester of 2,3-dihydroxybenzoic acid, featuring a catechol moiety which is significant for its chemical reactivity and potential biological activity. While its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), is well-studied for its role as a prolyl hydroxylase inhibitor, this compound remains a compound of interest with physicochemical properties that merit detailed exploration for applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physical and chemical properties, synthetic protocols, and a discussion of its potential biological relevance.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

Table 1: Identifiers and General Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechuic acid ethyl ester[1]
CAS Number 3943-73-5[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)O)O[1]
InChI Key RHMQSXRCGOZYND-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueNotesReference
Melting Point Not availableData for the isomeric Ethyl 2,5-dihydroxybenzoate is 77-81 °C.
Boiling Point Not available-
Solubility Not availableThe parent compound, 2,3-dihydroxybenzoic acid, is soluble in acetone, ethanol, and other organic solvents, with solubility increasing with temperature. The ethyl ester is expected to have good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate.[3][4]
Appearance Not availableThe related parent compound, 2,3-dihydroxybenzoic acid, is a beige powder.[5]

Spectroscopic Data

Table 3: Spectroscopic Data Summary
TechniqueData HighlightsReference
¹H NMR Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons on the substituted benzene ring.[1]
¹³C NMR Expected signals would include a carbonyl carbon (~165-175 ppm), aromatic carbons (110-150 ppm), an aliphatic carbon adjacent to oxygen (~60 ppm), and a terminal methyl carbon (~14 ppm).[1]
Mass Spec. Exact Mass: 182.05790880 Da (Computed).[1]
IR Expected peaks would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=O stretching (ester, ~1700-1730 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 2,3-dihydroxybenzoic acid and ethanol, catalyzed by a strong acid.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for several hours (e.g., 4-20 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Pour the residue into a separatory funnel containing deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2,3-Dihydroxybenzoic Acid P1 Combine and Reflux (4-20 hours) R1->P1 R2 Absolute Ethanol R2->P1 R3 H₂SO₄ (catalyst) R3->P1 P2 Solvent Evaporation P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification (Chromatography or Recrystallization) P3->P4 Prod Pure Ethyl 2,3-dihydroxybenzoate P4->Prod

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While extensive research is available for the isomeric Ethyl 3,4-dihydroxybenzoate (EDHB), there is limited specific data on the biological activity of this compound.

The parent molecule, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of siderophores like enterobactin in bacteria, which are crucial for iron chelation.[6] It is also a metabolite of aspirin in humans.

Much of the interest in dihydroxybenzoate derivatives for drug development stems from their ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[7][8] These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, compounds can stabilize the HIF-1α transcription factor, leading to a cellular response that mimics hypoxia. This has therapeutic potential in conditions like anemia and ischemic diseases.[7][9][10]

Although 3,4-dihydroxybenzoic acid has been shown to inhibit PHD, one study noted that it did not inhibit HIF PH activity at concentrations up to 100 μM, suggesting that the substitution pattern is critical for activity.[11] The specific activity of this compound as a PHD inhibitor has not been extensively documented in the available literature, representing a key area for future investigation.

The diagram below illustrates the general mechanism of PHD inhibition, which is the established pathway for related dihydroxybenzoate compounds.

G cluster_normoxia Normoxia (Normal O₂) cluster_hypoxia Hypoxia or PHD Inhibition HIF HIF-1α PHD PHD Enzymes (+ O₂, 2-Oxoglutarate) HIF->PHD HIF_OH Hydroxylated HIF-1α PHD->HIF_OH VHL VHL Complex HIF_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF2 HIF-1α PHD2 PHD Enzymes HIF2->PHD2 No Hydroxylation HIF_dimer Stable HIF-1α/β Dimer HIF2->HIF_dimer PHD_Inhibitor PHD Inhibitor (e.g., Dihydroxybenzoate Analog) PHD_Inhibitor->PHD2 Inhibits HIF_beta HIF-1β HIF_beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription

References

Technical Guide: Safety and Handling of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). A comprehensive Safety Data Sheet (SDS) for this specific isomer was not available at the time of writing. Therefore, some information, particularly regarding physical properties and detailed emergency procedures, is based on general principles for handling similar chemical compounds and data from isomers. This guide should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification and labeling according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ElementInformation
Pictogram GHS07: Exclamation mark
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is limited. The following table includes available data and estimates based on its chemical structure and data from related isomers.

PropertyValueSource/Note
Chemical Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[2]
Melting Point 66.0 - 67.2 °CChemicalBook[2]
Storage Temperature Inert atmosphere, Room TemperatureBLD Pharm[3], ChemicalBook[2]

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4]

  • Avoid generating dust.[5]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep in an inert atmosphere at room temperature.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.

Experimental Protocols

General Protocol for Handling Powdered this compound

This protocol outlines a general procedure for safely weighing and dissolving a powdered chemical like this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

    • Gather all necessary equipment (spatula, weighing paper or boat, beaker, solvent, magnetic stir bar, and stir plate).

    • Place a waste bag or container within the fume hood for disposal of contaminated items.

  • Weighing:

    • Place a tared weighing boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.

    • Close the chemical container tightly immediately after use.

  • Dissolving:

    • Place the beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed this compound powder to the solvent.

    • Turn on the stirrer to facilitate dissolution.

    • Rinse the weighing boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer.

  • Cleanup:

    • Wipe the spatula and work surface with a damp cloth or paper towel to remove any residual powder.

    • Dispose of all contaminated items (weighing boat, gloves, paper towels) in the designated waste container.

    • Wash hands thoroughly after completing the procedure.

Visualizations

GHS Hazard Communication for this compound

GHS_Hazard_Communication cluster_product This compound cluster_hazards Hazard Identification cluster_prevention Precautionary Statements Product This compound CAS: 3943-73-5 Pictogram GHS07 (Exclamation Mark) Product->Pictogram SignalWord Signal Word: Warning Product->SignalWord HazardStatements Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Product->HazardStatements Prevention Prevention: P261: Avoid breathing dust. HazardStatements->Prevention Response Response: P305+P351+P338: IF IN EYES: Rinse cautiously with water... Prevention->Response

Caption: GHS Hazard Communication for this compound.

General Chemical Spill Response Workflow

Chemical_Spill_Workflow Start Spill Occurs Assess Assess the Spill (Size, Hazard, Location) Start->Assess Decision Minor or Major Spill? Assess->Decision MinorSpill Minor Spill Procedure Decision->MinorSpill Minor MajorSpill Major Spill Procedure Decision->MajorSpill Major Alert Alert Personnel in the Area MinorSpill->Alert Evacuate Evacuate the Area MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain CleanUp Clean Up Spill with Appropriate Materials Contain->CleanUp Dispose Dispose of Waste Properly CleanUp->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate End End Decontaminate->End CallHelp Call Emergency Services (e.g., 911) and EHS Evacuate->CallHelp CallHelp->End

Caption: General workflow for responding to a chemical spill.[6][7][8][9][10]

References

In-Depth Technical Guide: GHS Hazard Statements for Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). The information herein is intended to support safe handling, use, and storage of this compound in a research and development setting.

GHS Hazard Classification

This compound is classified under the GHS framework with the following hazard statements, signal word, and pictogram. This classification indicates that the substance presents a moderate hazard.

Table 1: GHS Hazard Classification for this compound

CategoryCodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation.
Signal Word -Warning
Pictogram -!

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risks associated with this compound. These are categorized into prevention, response, storage, and disposal.

Table 2: GHS Precautionary Statements for this compound

CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicological Data

As of the date of this guide, publicly available quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound, have not been identified in the consulted resources. The GHS classification is likely based on data from analogous compounds or qualitative assessments.

Experimental Protocols

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow from hazard identification to the communication of hazards on labels and Safety Data Sheets (SDS) according to the GHS.

GHS_Workflow cluster_ID Hazard Identification cluster_Class Hazard Classification cluster_Comm Hazard Communication A Physicochemical Properties D Classification Criteria (GHS) A->D B Toxicological Data (In Vivo/In Vitro) B->D C Data on Similar Substances C->D E Hazard Class Determination (e.g., Skin Irrit. Cat. 2) D->E Evaluation F Assignment of Signal Word ('Warning') E->F G Assignment of Hazard Statements (H315, H319, H335) E->G H Assignment of Pictogram (GHS07) E->H I Assignment of Precautionary Statements (P-Statements) E->I J Safety Data Sheet (SDS) & Label Creation F->J G->J H->J I->J

The Pivotal Role of Ethyl 2,3-Dihydroxybenzoate in Advancing Siderophore Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial iron acquisition, siderophores stand out as key molecules that bacteria and fungi produce to scavenge this essential nutrient from their environment. Among the various classes of siderophores, the catecholates, characterized by their 2,3-dihydroxybenzoyl units, are of significant interest due to their high affinity for ferric iron. Ethyl 2,3-dihydroxybenzoate, a derivative of the natural siderophore precursor 2,3-dihydroxybenzoic acid (2,3-DHBA), has emerged as a valuable tool in siderophore research. This technical guide delves into the multifaceted role of this compound, providing an in-depth analysis of its application in the synthesis of siderophore analogs, its biological activities, and the experimental protocols that underpin its use in the laboratory.

This compound: A Versatile Precursor for Siderophore Analogs

The chemical synthesis of siderophore analogs is a cornerstone of research in this field, enabling the development of novel antimicrobial agents, diagnostic tools, and therapeutic agents for iron overload diseases. This compound serves as a crucial starting material in the laboratory synthesis of catecholate-type siderophore analogs. The ethyl ester group provides a protective function for the carboxylic acid, allowing for the selective reaction of the hydroxyl groups with other molecules. This is particularly important when coupling the 2,3-dihydroxybenzoyl moiety to amino acid or peptide backbones to mimic the structure of natural siderophores like enterobactin.

The synthesis of these analogs often involves the acylation of amino acids or peptides with a protected form of 2,3-dihydroxybenzoic acid, followed by deprotection to yield the final product.[1] While specific protocols often employ various protecting group strategies, the use of the ethyl ester is a common and effective method.

Biological Activity and Therapeutic Potential

Beyond its role as a synthetic precursor, this compound and its isomers have demonstrated intriguing biological activities that are of significant interest to drug development professionals.

Iron Chelation and Induction of Iron Deficiency

Like its parent compound, 2,3-dihydroxybenzoic acid, this compound possesses iron-chelating properties. While the affinity for ferric iron may be influenced by the presence of the ethyl group, it is capable of sequestering iron from the environment. This has been demonstrated with its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), which has been shown to generate effective iron deficiency in cultured cells.[2] This ability to create iron-limited conditions is significant, as it can inhibit bacterial growth and biofilm formation.[3] Studies on 2,3-dihydroxybenzoic acid have shown its potential as an orally effective iron-chelating drug for conditions like β-thalassemia major.[4] The ethyl ester derivative could offer advantages in terms of bioavailability and pharmacokinetics.

Antimicrobial and Efflux Pump Inhibition

Research on the isomer ethyl 3,4-dihydroxybenzoate has revealed its capacity to potentiate the activity of antibiotics by acting as an efflux pump inhibitor in bacteria.[5][6] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing drugs. It is plausible that this compound could exhibit similar properties, making it a candidate for combination therapies against multidrug-resistant pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 2,3-dihydroxybenzoic acid and its derivatives in siderophore research. While specific protocols for this compound are not always explicitly detailed in the literature, the following established methods for the free acid can be adapted for the ethyl ester, particularly for assessing its biological activity.

Bacterial Growth Assays under Iron-Limiting Conditions

This protocol is used to assess the ability of a compound to promote or inhibit bacterial growth in an iron-deficient environment.

Objective: To determine if this compound can act as an iron source for bacteria or inhibit their growth.

Materials:

  • Bacterial strain of interest (e.g., a mutant unable to synthesize its own siderophores)

  • Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)

  • This compound solution (sterile-filtered)

  • Control compounds: 2,3-dihydroxybenzoic acid (positive control for iron source), a known antibiotic (positive control for inhibition)

  • Sterile microplates and incubator

Procedure:

  • Prepare a fresh overnight culture of the bacterial strain in a rich medium.

  • Wash the bacterial cells twice with sterile saline to remove any residual iron and medium components.

  • Resuspend the cells in the iron-deficient minimal medium to a standardized optical density (e.g., OD600 of 0.1).

  • In a sterile microplate, add the bacterial suspension to wells containing serial dilutions of this compound, 2,3-dihydroxybenzoic acid, and the antibiotic control. Include a no-compound control.

  • Incubate the microplate at the optimal growth temperature for the bacterial strain.

  • Monitor bacterial growth over time by measuring the optical density at 600 nm.

Data Analysis: Plot the bacterial growth curves for each condition. A promotion of growth in the presence of this compound would suggest it can be utilized as an iron source, potentially after hydrolysis of the ethyl group. Inhibition of growth would indicate antimicrobial activity.

Iron Chelation Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores and other iron-chelating agents.

Objective: To determine the iron-chelating activity of this compound.

Materials:

  • CAS assay solution (a complex of Chrome Azurol S, hexadecyltrimethylammonium bromide, and FeCl3)

  • This compound solution

  • Control compounds: 2,3-dihydroxybenzoic acid (positive control), a non-chelating compound (negative control)

  • Spectrophotometer

Procedure:

  • Prepare the CAS assay solution as described in the literature. The solution is typically blue.

  • In a microplate or cuvettes, mix the CAS assay solution with different concentrations of this compound and the control compounds.

  • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 630 nm.

Data Analysis: A decrease in absorbance (a color change from blue to orange/purple) indicates the removal of iron from the CAS complex by the test compound, signifying iron chelation. The activity can be quantified and compared to the positive control.

Signaling Pathways and Logical Relationships

The biosynthesis of catecholate siderophores is a tightly regulated process, and understanding the underlying pathways is crucial for developing inhibitors.

Enterobactin_Biosynthesis cluster_chorismate Chorismate Pathway cluster_dhb 2,3-DHBA Biosynthesis cluster_enterobactin Enterobactin Assembly cluster_precursor Synthetic Precursor Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydrodihydroxybenzoate 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->Dihydrodihydroxybenzoate EntB DHBA 2,3-Dihydroxybenzoic Acid Dihydrodihydroxybenzoate->DHBA EntA DHBA->Isochorismate Feedback Inhibition DHB_Ser 2,3-DHB-Serine DHBA->DHB_Ser EntD, EntE, EntF Enterobactin Enterobactin DHB_Ser->Enterobactin EntF Ethyl_DHB This compound Ethyl_DHB->DHBA Esterase (Hydrolysis)

This diagram illustrates the enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid (2,3-DHBA), a key precursor for the siderophore enterobactin. This compound can potentially be hydrolyzed by bacterial esterases to yield 2,3-DHBA, thereby feeding into this natural biosynthetic pathway. Furthermore, 2,3-DHBA has been shown to act as a competitive inhibitor of EntB, providing a feedback mechanism to regulate the pathway.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to 2,3-dihydroxybenzoic acid, providing a benchmark for evaluating its ethyl ester derivative.

ParameterValueOrganism/SystemReference
Minimum Inhibitory Concentration (MIC) of 2,3-DHBA 1.5 mg/mLPseudomonas aeruginosa Xen 5[3]
Competitive Inhibition Constant (Ki) of 2,3-DHBA for EntB ~200 µMEscherichia coli[7][8]
Binding Affinity (KD) of 2,3-DHBA for EntE 0.54 µMEscherichia coli[7][8]
Iron Excretion Increase with 2,3-DHBA (25 mg/kg/day) 4.5 mg/dayHuman (β-thalassemia)[4]
Iron Excretion Increase with 2,3-DHBA (25 mg/kg q.i.d.) 6.5 mg/dayHuman (β-thalassemia)[4]

Conclusion and Future Directions

This compound is a molecule of considerable importance in the field of siderophore research. Its utility as a synthetic precursor for creating novel siderophore analogs is well-established in principle, and its potential biological activities, including iron chelation and antimicrobial potentiation, are areas of active investigation. For researchers, this compound offers a versatile platform for probing the intricacies of bacterial iron uptake and for designing new therapeutic strategies. For drug development professionals, it represents a potential lead compound for the development of new iron chelators and adjuvants to combat antibiotic resistance.

Future research should focus on several key areas. A direct comparison of the iron-binding affinities and biological activities of this compound and its parent compound, 2,3-dihydroxybenzoic acid, is needed to fully understand its potential. Elucidating the mechanisms of its uptake and metabolism by various bacterial species, particularly the role of esterases in hydrolyzing the ethyl group, will be crucial for its application as a targeted therapeutic. Finally, the synthesis and evaluation of a wider range of siderophore analogs derived from this compound will undoubtedly lead to the discovery of new compounds with potent and specific biological activities.

References

Ethyl 2,3-Dihydroxybenzoate: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists on the Synthesis, Properties, and Biological Activities of Ethyl 2,3-Dihydroxybenzoate

This compound, a member of the dihydroxybenzoic acid ester family, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the catechol moiety, suggest a potential for a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, physicochemical properties, and known biological functions, with a particular emphasis on experimental details and data for researchers.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] It is also known by other names such as 2,3-dihydroxy-benzoic acid ethyl ester and 3-(ethoxycarbonyl)catechol.[1] A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₄[1]
Molecular Weight182.17 g/mol [1]
XLogP3-AA1.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass182.05790880 g/mol [1]
Monoisotopic Mass182.05790880 g/mol [1]
Topological Polar Surface Area66.8 Ų[1]
Heavy Atom Count13PubChem
Complexity180[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from the general procedure for the acid-catalyzed esterification of benzoic acid derivatives.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Workflow for Fischer-Speier Esterification:

Fischer_Esterification Reactants 2,3-Dihydroxybenzoic Acid + Ethanol (excess) + H₂SO₄ (catalyst) Reaction Reflux for several hours Reactants->Reaction Workup 1. Cool to RT 2. Remove excess EtOH 3. Dissolve in EtOAc Reaction->Workup Extraction Wash with: - H₂O - NaHCO₃ (aq) - Brine Workup->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Filter and Evaporate Drying->Purification Product This compound Purification->Product

Fischer-Speier esterification workflow.

Spectroscopic Data

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound are an area of active investigation. The presence of the catechol (2,3-dihydroxy) moiety is a key structural feature that often imparts significant antioxidant and radical-scavenging properties.

Antioxidant Activity

The parent compound, 2,3-dihydroxybenzoic acid, has been identified as a potent antioxidant. In a Ferric Reducing Antioxidant Power (FRAP) assay, 2,3-dihydroxybenzoic acid was found to be the strongest antioxidant among a series of 22 phenolic acids.[2] While quantitative data for the ethyl ester is not available in the reviewed literature, it is reasonable to hypothesize that it retains significant antioxidant capacity.

General Protocol for DPPH Radical Scavenging Assay:

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a microplate or cuvettes, mix the DPPH solution with the different concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity and Signaling Pathways

A key finding in the literature is the ability of this compound to interfere with inflammatory signaling pathways. Specifically, it has been shown to decrease the activation of the nuclear factor-kappa B (NF-κB) transcription factor induced by hydrogen peroxide in monocytes. NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation suggests that this compound has potential as an anti-inflammatory agent.

Proposed Mechanism of NF-κB Inhibition by this compound:

Proposed inhibition of the NF-κB signaling pathway.

This diagram illustrates that under oxidative stress (e.g., from H₂O₂), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the active NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway, potentially by interfering with the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Role in Biological Systems

The parent acid, 2,3-dihydroxybenzoic acid, is a known intermediate in the biosynthesis of enterobactin, a siderophore produced by E. coli to scavenge iron. The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate as a key step in this pathway.[3] This highlights the natural occurrence and biological relevance of the 2,3-dihydroxybenzoyl moiety.

Enterobactin Biosynthesis Pathway Intermediate Step:

Enterobactin_Biosynthesis Substrate 2,3-Dihydro-2,3- dihydroxybenzoate Enzyme 2,3-diDHB Dehydrogenase (NAD⁺) Substrate->Enzyme Product 2,3-Dihydroxybenzoate Enzyme->Product NADH + H⁺ Enterobactin Enterobactin (Siderophore) Product->Enterobactin Further steps

Role of 2,3-dihydroxybenzoate in enterobactin biosynthesis.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated ability to inhibit the pro-inflammatory NF-κB pathway, coupled with the strong antioxidant potential of its parent acid, suggests potential applications in a variety of diseases driven by oxidative stress and inflammation. Further research is warranted to fully elucidate the pharmacological profile of this compound, including detailed in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy, and to explore its effects on other relevant signaling pathways. The availability of a straightforward synthetic route via Fischer-Speier esterification makes this compound readily accessible for further investigation by the research community.

References

Discovery and history of dihydroxybenzoate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Dihydroxybenzoate Compounds

Introduction

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds characterized by a benzene ring substituted with two hydroxyl groups and one carboxyl group. These molecules and their derivatives are found throughout nature and play crucial roles in a variety of biological processes.[1][2][3] They are notable as key intermediates in the biosynthesis of secondary metabolites in plants and microorganisms, as components of iron-chelating siderophores, and as metabolites of common drugs like aspirin.[1][4] Historically, the study of DHBAs has been intertwined with the development of organic chemistry, from their initial isolation from natural sources to the elucidation of their synthesis and, ultimately, their complex biological functions. This guide provides a technical overview of the discovery and history of these significant compounds for researchers and professionals in drug development.

Early Discoveries and Isolation from Natural Sources

The history of dihydroxybenzoate compounds begins with their extraction from natural sources. Early chemists, working with plant materials, were the first to isolate and identify these phenolic acids.

  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid): This widely distributed compound can be found in a variety of edible and medicinal plants.[5] It has been isolated from the stem bark of Boswellia dalzielii and the leaves of Diospyros melanoxylon.[2] Its presence as an antifungal agent in the skins of some onion strains highlights its ecological significance.[2]

  • 2,5-Dihydroxybenzoic acid (Gentisic acid): Initially isolated from the root of the genus Gentiana.[3] Its discovery was also linked to early pharmacology, as it was identified as a minor (1%) metabolic byproduct of aspirin.[4] It is also found in the African tree Alchornea cordifolia and in wine.[4]

  • 2,3-Dihydroxybenzoic acid (o-Pyrocatechuic acid): This isomer is found in various plants, such as Phyllanthus acidus and the aquatic fern Salvinia molesta.[1] Its most significant role, however, was uncovered in the microbial world.

The Rise of Synthetic Chemistry

The structural elucidation of DHBAs paved the way for their synthesis in the laboratory. The development of synthetic methods was a significant milestone, allowing for the production of these compounds in larger quantities and confirming their structures.

One of the most important reactions in the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For di- and trihydric phenols, this reaction can proceed under milder conditions than for monohydric phenols.[4][6] This method has been historically used for the synthesis of 2,4-DHBA, 2,5-DHBA, and 2,6-DHBA.[7][8]

Another key historical method is the Elbs persulfate oxidation , which can be used to synthesize gentisic acid from salicylic acid.[4] The synthesis of 3,5-dihydroxybenzoic acid was historically achieved through the alkaline fusion of the disulfonic acid derived from the sulfonation of benzoic acid.[9]

Logical Diagram of Dihydroxybenzoic Acid Isomers

DHBA_Isomers cluster_isomers Six Main Isomers of Dihydroxybenzoic Acid 2,3-DHBA 2,3-DHBA o-Pyrocatechuic Acid 2,4-DHBA 2,4-DHBA β-Resorcylic Acid 2,5-DHBA 2,5-DHBA Gentisic Acid 2,6-DHBA 2,6-DHBA γ-Resorcylic Acid 3,4-DHBA 3,4-DHBA Protocatechuic Acid 3,5-DHBA 3,5-DHBA α-Resorcylic Acid Benzoic Acid Core Benzoic Acid Core Benzoic Acid Core->2,3-DHBA Benzoic Acid Core->2,4-DHBA Benzoic Acid Core->2,5-DHBA Benzoic Acid Core->2,6-DHBA Benzoic Acid Core->3,4-DHBA Benzoic Acid Core->3,5-DHBA

A diagram showing the six main isomers of dihydroxybenzoic acid.

Elucidation of Biological Roles

The availability of synthetic DHBAs accelerated research into their biological functions, revealing their involvement in critical life processes, particularly in microbiology.

Siderophores and Iron Acquisition

A pivotal moment in the history of DHBAs was the discovery of their role in microbial iron transport. Iron is essential for most life, but its low solubility in aerobic environments makes it a limiting nutrient.[10] To overcome this, many bacteria synthesize and secrete high-affinity iron chelators called siderophores.[11][12]

In 1970, the discovery of enterobactin (also known as enterochelin) by the Gibson and Neilands groups revolutionized the understanding of microbial iron acquisition.[13] Enterobactin, primarily found in Gram-negative bacteria like E. coli and Salmonella typhimurium, is one of the most powerful siderophores known.[13] Initial studies established that enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[13] This highlighted 2,3-dihydroxybenzoic acid as the fundamental iron-chelating unit.[10][13]

The biosynthesis of enterobactin begins with chorismic acid, a precursor from the shikimate pathway, which is converted to 2,3-dihydroxybenzoic acid through a series of enzymatic steps.[10][13] Three molecules of 2,3-DHB are then linked to a serine backbone and cyclized to form the final enterobactin molecule.[13] Once secreted, enterobactin binds ferric iron (Fe³⁺) with extremely high affinity, and the resulting Fe-enterobactin complex is recognized by specific receptors on the bacterial outer membrane (like FepA in E. coli) and transported into the cell.[13]

Signaling Pathway of Enterobactin-Mediated Iron Uptake

Iron_Uptake Enterobactin-Mediated Iron Uptake cluster_synthesis Biosynthesis cluster_transport Transport cluster_cell Bacterial Cell Chorismic Acid Chorismic Acid 2,3-DHB 2,3-DHB Chorismic Acid->2,3-DHB EntA, EntB, EntC DHB-Serine DHB-Serine 2,3-DHB->DHB-Serine EntD, EntE, EntF Enterobactin Enterobactin (Ent) DHB-Serine->Enterobactin Cyclization FeEnt Fe³⁺-Ent Complex Enterobactin->FeEnt Fe_ext Fe³⁺ (extracellular) Fe_ext->FeEnt Chelation FepA FepA (Outer Membrane) FeEnt->FepA Binding & Uptake Periplasm Periplasm FepA->Periplasm Inner_Membrane_Tx ABC Transporter (Inner Membrane) Periplasm->Inner_Membrane_Tx Cytoplasm Cytoplasm Inner_Membrane_Tx->Cytoplasm Hydrolysis & Reduction Fe_int Fe²⁺ (intracellular) Cytoplasm->Fe_int

The biosynthesis of enterobactin and its role in iron transport into a bacterial cell.

Quantitative Data Summary

The different isomers of dihydroxybenzoic acid exhibit a range of biological activities, which are largely influenced by the position of the hydroxyl groups.[14]

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBA Pyrocatechuic Acid> 100086.40%
2,4-DHBA β-Resorcylic Acid> 120,00016.17%
2,5-DHBA Gentisic Acid3.9680.11%
2,6-DHBA γ-Resorcylic Acid> 10008.12%
3,4-DHBA Protocatechuic Acid8.0174.51%
3,5-DHBA α-Resorcylic Acid> 100060.39%
Table 1: Comparative antioxidant activity of dihydroxybenzoic acid isomers. Data indicates that 2,5-DHBA and 3,4-DHBA possess the strongest radical scavenging capabilities.[14]
IsomerCommon NameMelting Point (°C)pKa1
2,3-DHBA Pyrocatechuic Acid205~2.56
2,5-DHBA Gentisic Acid2042.97
3,4-DHBA Protocatechuic Acid2024.48
Table 2: Selected physical properties of common DHBA isomers.[1][2][4][15]

Experimental Protocols

The following sections provide an overview of historical and laboratory-scale synthetic methods for producing DHBA isomers.

Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol is adapted from a standard laboratory procedure for the carboxylation of resorcinol.[6]

Materials:

  • Resorcinol (5.9 g)

  • Sodium bicarbonate (25 g)

  • 37% Hydrochloric acid (~29 mL)

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.

  • Add 60 mL of distilled water and mix the contents.

  • Heat the mixture to reflux. The reaction proceeds conveniently for dihydric phenols at atmospheric pressure.

  • After 2 hours of reflux, increase the temperature to 130°C and maintain for an additional 15 minutes to ensure complete carboxylation.

  • Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker.

  • Cool the beaker in an ice bath to precipitate the sodium salt of the product.

  • Carefully add ~29 mL of 37% hydrochloric acid in small portions with stirring. Vigorous frothing will occur due to CO₂ evolution.

  • The addition of acid protonates the salt, causing the free 2,4-dihydroxybenzoic acid to precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold distilled water, and dry.

Workflow for the Kolbe-Schmitt Synthesis of 2,4-DHBA

Kolbe_Schmitt_Workflow start Start reactants Combine Resorcinol, NaHCO₃, and Water in Flask start->reactants reflux Heat to Reflux for 2 hours, then 130°C for 15 min reactants->reflux cool_transfer Cool to Room Temperature and Transfer to Beaker reflux->cool_transfer acidify Acidify with HCl in Ice Bath cool_transfer->acidify precipitate Precipitation of 2,4-DHBA acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry Product precipitate->filter_dry end End filter_dry->end

A generalized workflow for the synthesis of 2,4-DHBA using the Kolbe-Schmitt reaction.
Protocol 2: Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid

This is a classic multi-step synthesis adapted from procedures found in Organic Syntheses.[9][16]

Step 1: Synthesis of Benzoic Acid-3,5-disulfonic Acid

  • In a 1-liter Kjeldahl flask, combine 200 g of benzoic acid with 500 mL of fuming sulfuric acid.

  • Heat the mixture in an oil bath at 240-250°C for 5 hours.

  • After cooling overnight, slowly pour the mixture into 3 kg of crushed ice with stirring.

  • Neutralize the solution by adding barium carbonate in portions until gas evolution ceases (approx. 2.4-2.5 kg).

  • Filter the resulting paste by suction and wash the barium sulfate cake with water.

  • Evaporate the combined filtrates to dryness to obtain the crude barium salt of the disulfonic acid.

Step 2: Alkali Fusion to form 3,5-Dihydroxybenzoic Acid

  • In a copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

  • Gradually add the dried, pulverized barium salt from Step 1 to the molten alkali with stirring.

  • Slowly raise the temperature to 250-260°C, where a vigorous reaction will occur.

  • After the reaction subsides (~30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.

  • Cool the melt to 200°C and carefully ladle it into 6 L of water.

  • Filter the solution to remove barium sulfite.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Extract the aqueous solution with ether.

  • Concentrate the ether extracts to yield crude 3,5-dihydroxybenzoic acid, which can be purified by recrystallization.

Conclusion

The journey of dihydroxybenzoate compounds from their initial discovery in plants to their central role in microbial survival is a testament to the progress of chemical and biological sciences. Initially characterized through isolation and classical synthetic reactions like the Kolbe-Schmitt, their profound biological importance, particularly that of 2,3-DHBA in the high-affinity siderophore enterobactin, was later revealed. The distinct properties of each isomer, dictated by the positioning of their hydroxyl groups, continue to make them a subject of interest in fields ranging from medicinal chemistry and drug development to materials science. This rich history underscores the foundational importance of these seemingly simple phenolic acids.

References

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate and its Isomer Ethyl 3,4-dihydroxybenzoate (EDHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Executive Summary

However, a significant body of research exists for its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB) , also known as Ethyl protocatechuate. EDHB has garnered considerable scientific interest for its potent biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

This guide is structured to first present the limited available information on Ethyl 2,3-dihydroxybenzoate. Subsequently, it will provide an in-depth technical review of the well-researched biological activities of Ethyl 3,4-dihydroxybenzoate (EDHB) as a valuable reference for researchers in drug development and related fields. This will include quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways associated with EDHB.

Part 1: this compound

Chemical Properties

This compound is an organic compound with the following properties[1]:

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 3943-73-5
IUPAC Name This compound
Synonyms 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester
Appearance Solid (form may vary)
Biological Activity and Research

Currently, there is a significant lack of published research on the specific biological activities of this compound. While its parent compound, 2,3-dihydroxybenzoic acid, has been noted for its antioxidant and iron-chelating properties, and its involvement in the biosynthesis of the iron chelator enterobactin, these activities have not been extensively studied for the ethyl ester form[2][3]. One study indicated that 2,3-dihydroxybenzoic acid exhibited high antioxidant activity in CUPRAC and FRAP assays[2]. Further research is required to determine if this compound shares these properties and to explore its potential pharmacological profile.

Part 2: Ethyl 3,4-dihydroxybenzoate (EDHB) - A Comprehensive Technical Overview

Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-characterized structural isomer of this compound with a range of documented biological effects. It is a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of the transcription factor HIF-1α[4].

Core Mechanism of Action: Prolyl Hydroxylase Inhibition and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent degradation by the proteasome[4][5]. In low oxygen conditions (hypoxia) or in the presence of PHD inhibitors like EDHB, this hydroxylation is blocked. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes[6][7]. This transcriptional activation mediates various cellular responses, including adaptation to hypoxia, angiogenesis, and erythropoiesis[5].

HIF-1a_Stabilization_by_EDHB cluster_normoxia Normoxia cluster_hypoxia_EDHB Hypoxia or presence of EDHB HIF-1a_normoxia HIF-1α PHD PHD HIF-1a_normoxia->PHD O2 VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation EDHB EDHB EDHB->PHD Inhibition HIF-1a_hypoxia HIF-1α HIF-1a_stabilized Stabilized HIF-1α HIF-1a_hypoxia->HIF-1a_stabilized HIF-1_complex HIF-1 Complex HIF-1a_stabilized->HIF-1_complex HIF-1b HIF-1β HIF-1b->HIF-1_complex HRE HRE HIF-1_complex->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Activation

Figure 1: HIF-1α Stabilization Pathway by EDHB.
Quantitative Data on Biological Activities

The following tables summarize key quantitative findings from studies on EDHB.

Table 1: In Vitro Effects of EDHB on L6 Myoblast Cells [4]

ParameterConditionConcentration of EDHBResult
Cell Viability Hypoxia (0.5% O₂)500 µMSignificant improvement
HIF-1α Protein Levels Normoxia500 µM1.7-fold increase after 24h
Glutathione (GSH) Levels Normoxia and HypoxiaNot specifiedIncreased
Superoxide Dismutase (SOD) Activity HypoxiaNot specifiedIncreased
Glutathione Peroxidase (GPx) Activity HypoxiaNot specifiedIncreased

Table 2: In Vivo Effects of EDHB in a Rat Model of Hypobaric Hypoxia [8]

ParameterTreatmentResult
Transvascular Permeability EDHB (75 mg/kg for 3 days)Decreased
Cerebral Edema EDHB (75 mg/kg for 3 days)Decreased
NF-κB Expression EDHB (75 mg/kg for 3 days)Downregulated
Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) EDHB (75 mg/kg for 3 days)Curtailed
VEGF Expression EDHB (75 mg/kg for 3 days)Downregulated
HIF-1α Expression EDHB (75 mg/kg for 3 days)Incremented
Heme Oxygenase-1 (HO-1) Expression EDHB (75 mg/kg for 3 days)Incremented
Metallothionein-1 (MT-1) Expression EDHB (75 mg/kg for 3 days)Incremented
Experimental Protocols
  • Cell Culture: L6 rat skeletal muscle myoblasts are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a 5% CO₂ incubator at 37°C.

  • Seeding: Cells are seeded in 96-well plates and grown to 70-80% confluency.

  • Treatment: Cells are preconditioned with EDHB at various concentrations for different time intervals.

  • Hypoxia Exposure: Plates are placed in a hypoxic incubator with 0.5% O₂ for specified durations.

  • MTT Addition: 50 µl of MTT solution (2 mg/ml) is added to each well, and the plates are incubated for 3 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 200 µl of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 595 nm using a microplate reader.

  • Sample Preparation: Cell lysates are prepared from treated and control L6 cells.

  • Reaction Mixture: 100 µl of the sample is mixed with 1.5 ml of SOD buffer (50 mM Tris-cacodylate buffer, pH 8.2), 300 µl of nitroblue tetrazolium chloride (NBT) (1 mM), 300 µl of Triton X-100 (0.01%), and 800 µl of distilled water.

  • Initiation of Reaction: 10 µl of pyrogallol (60 mM) is added to initiate the reaction.

  • Absorbance Measurement: The absorbance is measured at 540 nm at 15-second intervals for 180 seconds.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of NBT reduction per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by EDHB and a typical experimental workflow for its evaluation.

EDHB_Anti_Inflammatory_Pathway Hypoxic_Stress Hypoxic Stress NF-kB_Activation NF-κB Activation Hypoxic_Stress->NF-kB_Activation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NF-kB_Activation->Pro_Inflammatory_Cytokines VEGF VEGF NF-kB_Activation->VEGF Vascular_Leakage Vascular Leakage & Cerebral Edema Pro_Inflammatory_Cytokines->Vascular_Leakage VEGF->Vascular_Leakage EDHB EDHB EDHB->NF-kB_Activation Inhibition HIF-1a_Stabilization HIF-1α Stabilization EDHB->HIF-1a_Stabilization HO-1_MT-1_Expression HO-1 & MT-1 Expression HIF-1a_Stabilization->HO-1_MT-1_Expression Anti_Inflammatory_Effect Anti-inflammatory Effect HO-1_MT-1_Expression->Anti_Inflammatory_Effect

Figure 2: Anti-inflammatory Signaling of EDHB.

EDHB_Experimental_Workflow Cell_Culture Cell Culture (e.g., L6 Myoblasts) EDHB_Preconditioning EDHB Preconditioning Cell_Culture->EDHB_Preconditioning Hypoxia_Exposure Hypoxia Exposure (0.5% O₂) EDHB_Preconditioning->Hypoxia_Exposure Biochemical_Assays Biochemical Assays Hypoxia_Exposure->Biochemical_Assays Cell_Viability Cell Viability (MTT) Biochemical_Assays->Cell_Viability Oxidative_Stress_Markers Oxidative Stress Markers (MDA, Protein Carbonyls) Biochemical_Assays->Oxidative_Stress_Markers Antioxidant_Status Antioxidant Status (GSH, SOD, GPx) Biochemical_Assays->Antioxidant_Status Protein_Expression Protein Expression (Western Blot) (HIF-1α, HO-1) Biochemical_Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Oxidative_Stress_Markers->Data_Analysis Antioxidant_Status->Data_Analysis Protein_Expression->Data_Analysis

Figure 3: Experimental Workflow for EDHB Evaluation.

Conclusion

While research on this compound is currently limited, its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), has been extensively studied and demonstrates significant potential as a modulator of the hypoxia signaling pathway. The data presented in this guide on EDHB, including its mechanism of action, quantitative effects, and experimental protocols, provide a solid foundation for researchers and drug development professionals. Further investigation into this compound is warranted to determine if it possesses similar or distinct biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,3-dihydroxybenzoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. It belongs to the family of dihydroxybenzoic acid esters, which are recognized for their biological activities and as precursors for more complex molecules. The synthesis of this compound is typically achieved through the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. This process involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, usually under reflux conditions.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[1]

These application notes provide a comprehensive overview of the synthesis, including comparative data from related reactions, a detailed experimental protocol, and visualizations of the reaction workflow and mechanism.

Data Presentation

The efficiency of Fischer esterification can vary significantly based on the substrate, catalyst, and reaction conditions. The following table summarizes quantitative data for the esterification of various dihydroxybenzoic acids to provide a comparative context for the synthesis of this compound.

SubstrateAlcoholCatalystReaction Time (hours)Yield (%)Reference
3,5-Dihydroxybenzoic Acidn-Propyl AlcoholConc. H₂SO₄982[3]
3,5-Dihydroxybenzoic AcidEthanolConc. H₂SO₄20Not specified[4]
2,4-Dihydroxybenzoic AcidMethanolSulfuric Acid12~35 (recrystallized)[5]
Generic Hydroxy AcidEthanolConc. H₂SO₄295[2]
3,4-Dihydroxybenzoic AcidEthanolNot specified0.5 (at 0°C)95 (recrystallized)[6]

Note: The yield and reaction time for this compound are expected to be within these ranges, but empirical optimization is recommended.

Experimental Protocols

This section details the methodology for the synthesis of this compound via Fischer Esterification.

1. Materials and Reagents:

  • 2,3-Dihydroxybenzoic acid

  • Absolute Ethanol (used in excess as both reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

2. Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper or pH meter

3. Reaction Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 2,3-dihydroxybenzoic acid.

  • Reagent Addition: Add an excess of absolute ethanol to the flask. The ethanol acts as both a reactant and the solvent.[2] A typical molar ratio of alcohol to acid is between 10:1 and 25:1.[7]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the carboxylic acid).[2]

  • Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the mixture to reflux using a heating mantle or oil bath. The reaction time can range from 2 to 20 hours, depending on the reactivity of the substrate.[2][4] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

4. Work-up and Isolation:

  • Solvent Removal: Reduce the volume of the reaction mixture by removing the excess ethanol using a rotary evaporator.[2]

  • Dilution and Neutralization: Pour the concentrated residue into a beaker containing cold deionized water.[8] Carefully neutralize the remaining acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.[8] Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.[4][8]

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[2][8]

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure ester.

6. Characterization:

  • The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Reactants (2,3-Dihydroxybenzoic Acid, Ethanol) B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux B->C D 4. Cool & Evaporate Ethanol C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Water & Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate to get Crude Product H->I J 10. Recrystallization or Column Chromatography I->J K 11. Characterization (NMR, IR, MP) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism Diagram

G RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate1 2. Nucleophilic Attack ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Protonated Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Water_Loss Elimination of H₂O Tetrahedral_Intermediate2->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester H2O H₂O Water_Loss->H2O Deprotonation Deprotonation Protonated_Ester->Deprotonation Deprotonation->H_plus Catalyst Regenerated Ester Ester (R-COOR') Deprotonation->Ester 3. Final Product

Caption: Mechanism of acid-catalyzed Fischer Esterification.

References

Application Notes and Protocols for the Esterification of 2,3-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,3-dihydroxybenzoic acid, a compound of interest for its potential therapeutic applications. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the synthesis of 2,3-dihydroxybenzoic acid esters, which are valuable intermediates in drug discovery and development.

Introduction

2,3-Dihydroxybenzoic acid (2,3-DHBA), also known as pyrocatechuic acid, is a phenolic acid that exhibits a range of biological activities. It is a metabolite of aspirin and is also found in various plant sources. Research has indicated its involvement in several cellular signaling pathways, making it and its derivatives attractive candidates for further investigation. Notably, 2,3-DHBA has been shown to inhibit cyclin-dependent kinases (CDKs), suggesting potential applications in oncology.[1][2][3] It also plays a role in cardiovascular protection through the activation of the Nrf2 signaling pathway and has demonstrated antioxidant and antimicrobial properties.[4][5][6] The esterification of 2,3-dihydroxybenzoic acid is a fundamental chemical transformation that allows for the modification of its physicochemical properties, which can be crucial for enhancing its bioavailability and therapeutic efficacy.

Biological Context: Inhibition of Cyclin-Dependent Kinases

2,3-Dihydroxybenzoic acid has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. By inhibiting CDKs, 2,3-DHBA can arrest the proliferation of cancer cells. The following diagram illustrates the simplified signaling pathway.

CDK_Inhibition cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin/CDK Complex Cyclin/CDK Complex Phosphorylation of\nSubstrate Proteins Phosphorylation of Substrate Proteins Cyclin/CDK Complex->Phosphorylation of\nSubstrate Proteins Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complex->Cell Cycle Arrest Cell Cycle\nAdvancement Cell Cycle Advancement Phosphorylation of\nSubstrate Proteins->Cell Cycle\nAdvancement 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid->Cyclin/CDK Complex Inhibits

Figure 1: Simplified diagram of CDK inhibition by 2,3-dihydroxybenzoic acid.

Experimental Protocols

The following protocols describe the synthesis of methyl 2,3-dihydroxybenzoate and this compound via Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][7]

Materials and Equipment
  • 2,3-dihydroxybenzoic acid

  • Anhydrous methanol

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

General Experimental Workflow

The overall process for the Fischer esterification of 2,3-dihydroxybenzoic acid is depicted in the workflow diagram below.

Fischer_Esterification_Workflow start Start reactants 1. Combine 2,3-dihydroxybenzoic acid, alcohol, and H₂SO₄ catalyst start->reactants reflux 2. Heat the mixture to reflux reactants->reflux monitor 3. Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup 4. Aqueous workup: - Quench with water - Neutralize with NaHCO₃ - Extract with ethyl acetate monitor->workup Complete wash 5. Wash organic layer with brine workup->wash dry 6. Dry with anhydrous MgSO₄/Na₂SO₄ wash->dry evaporate 7. Evaporate solvent dry->evaporate purify 8. Purify by recrystallization or column chromatography evaporate->purify characterize 9. Characterize product (Melting point, NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: General workflow for the esterification of 2,3-dihydroxybenzoic acid.
Protocol 1: Synthesis of Mthis compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mthis compound by recrystallization from a mixture of ethyl acetate and hexane to yield a crystalline solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, suspend 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic solution with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product. A high yield of 95% has been reported for the analogous synthesis of ethyl 3,4-dihydroxybenzoate.[8]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected ester products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
2,3-Dihydroxybenzoic AcidC₇H₆O₄154.12204-206N/A
Mthis compoundC₈H₈O₄168.1581>90
This compoundC₉H₁₀O₄182.1773-75>90

Note: Expected yields are based on literature values for similar reactions and may vary depending on experimental conditions.[8][9] The melting point for mthis compound is also cited in the literature.[10]

Characterization

The synthesized esters should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch and the hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

By following these detailed protocols, researchers can reliably synthesize esters of 2,3-dihydroxybenzoic acid for further investigation into their biological activities and potential as therapeutic agents.

References

Application Notes and Protocols for the Purification of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,3-dihydroxybenzoate is an organic compound with significant potential in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a catechol moiety and an ethyl ester, makes it a subject of interest for various applications. The purity of this compound is paramount for its use in drug development and scientific research, as impurities can lead to ambiguous experimental results and undesirable side effects in therapeutic applications. This document provides detailed protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The primary methods covered are post-synthesis workup, recrystallization, and flash column chromatography.

Common Impurities in Synthesis

The synthesis of this compound, typically via Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, can result in several impurities. Understanding these is crucial for selecting an appropriate purification strategy.

  • Unreacted 2,3-dihydroxybenzoic acid: Due to incomplete esterification.

  • Isomeric dihydroxybenzoic acids or their ethyl esters: If the starting material contained isomeric impurities.

  • Polymeric or degradation products: Arising from the sensitivity of the dihydroxybenzoic acid moiety to oxidation and heat.

  • Residual acid catalyst: Such as sulfuric acid or hydrochloric acid.

  • Residual ethanol: The solvent and reactant from the esterification process.

Purification Strategy Overview

A typical purification workflow begins with a post-synthesis aqueous workup to remove the acid catalyst and any water-soluble impurities. This is followed by a more rigorous purification technique like recrystallization or column chromatography to remove closely related organic impurities. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

G crude Crude Ethyl 2,3-dihydroxybenzoate workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup dried_product Dried Organic Phase workup->dried_product recrystallization Recrystallization dried_product->recrystallization chromatography Flash Column Chromatography dried_product->chromatography pure_product1 Pure Crystalline Product recrystallization->pure_product1 pure_product2 Pure Product Fractions chromatography->pure_product2

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Post-Synthesis Aqueous Workup

This protocol is designed to remove acidic catalysts (e.g., H₂SO₄) and unreacted 2,3-dihydroxybenzoic acid from the crude reaction mixture. The phenolic nature of the product requires careful selection of the base to avoid deprotonation and subsequent loss of the desired ester into the aqueous phase. A mild base like sodium bicarbonate is recommended.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • If an organic solvent was not used in the reaction, dilute the mixture with ethyl acetate (approximately 2-3 volumes of the reaction mixture).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated NaHCO₃ solution (2 x 1 volume). Perform this step carefully to vent any CO₂ gas that evolves. This will neutralize the acid catalyst and remove the more acidic 2,3-dihydroxybenzoic acid starting material. b. Water (1 x 1 volume). c. Brine (1 x 1 volume) to facilitate the separation of the layers and remove residual water.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found. For dihydroxybenzoate esters, solvent systems involving ethanol and water are often effective.[1][2]

Materials:

  • Crude this compound (from Protocol 1)

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • Once dissolved, slowly add hot deionized water dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. This compound is a polar molecule, and a silica gel stationary phase with a moderately polar mobile phase is appropriate.

Materials:

  • Crude this compound (from Protocol 1)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate). b. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. b. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder. c. Carefully add the sample to the top of the column.

  • Elution: a. Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 4:1, then 2:1), is often effective for separating compounds with different polarities. b. Collect fractions in test tubes.

  • Fraction Analysis: a. Monitor the fractions by TLC to identify those containing the pure product. b. Combine the pure fractions.

  • Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterAqueous WorkupRecrystallizationFlash Column Chromatography
Primary Impurities Removed Acid catalyst, unreacted carboxylic acidCompounds with different solubility profilesMost organic impurities with different polarities
Estimated Yield >95%60-85%70-90%
Expected Purity Moderate (removes bulk acidic impurities)High (>98%)Very High (>99%)
Scale Milligrams to KilogramsGrams to KilogramsMilligrams to Grams
Advantages Fast, simple, removes key process impuritiesCost-effective, scalable, yields crystalline productHigh resolution, applicable to complex mixtures
Disadvantages Does not remove non-acidic organic impuritiesRequires a suitable solvent, potential for product loss in mother liquorMore time-consuming, requires more solvent, can be costly on a large scale

Logical Relationships in Purification Method Selection

The choice of purification method is often dictated by the impurity profile of the crude product.

G start Crude Product Analysis (e.g., TLC, NMR) q1 Main impurity is unreacted starting acid? start->q1 q2 Product is a solid & a good crystallizing solvent is found? q1->q2 No workup Perform Aqueous Workup q1->workup Yes q3 Impurities have similar polarity to product? q2->q3 No recrystallize Use Recrystallization q2->recrystallize Yes q3->recrystallize No chromatography Use Column Chromatography q3->chromatography Yes workup->q2 end Pure Product recrystallize->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Ethyl 2,3-dihydroxybenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,3-dihydroxybenzoate, a catechol-type aromatic ester, is a valuable and versatile precursor in organic synthesis. Its unique substitution pattern, featuring two adjacent hydroxyl groups and an ethyl ester moiety, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides a detailed overview of the applications of this compound, focusing on its use in the synthesis of coumarin derivatives through the Pechmann condensation and the preparation of alkoxy-substituted aromatics via the Williamson ether synthesis.

Application 1: Synthesis of 7,8-Dihydroxycoumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1] this compound, with its phenolic hydroxyl groups, can effectively participate in this reaction to yield 7,8-dihydroxycoumarin derivatives. These compounds are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.

The reaction proceeds through an initial acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring system.[1]

Experimental Protocol: Synthesis of 7,8-Dihydroxy-4-methylcoumarin

This protocol describes the synthesis of 7,8-dihydroxy-4-methylcoumarin from this compound and ethyl acetoacetate using a solid acid catalyst.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (or solvent-free conditions)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).[2]

  • The reaction can be performed neat (solvent-free) or in a high-boiling solvent such as toluene.

  • Heat the reaction mixture to 110-130 °C with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and filter to remove the catalyst.

  • Allow the filtrate to cool to induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain pure 7,8-dihydroxy-4-methylcoumarin.

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemperature (°C)Reaction TimeYield (%)
Phenolβ-ketoesterH₂SO₄-Room Temp - 1001 - 24 h60 - 90
ResorcinolEthyl acetoacetateAmberlyst-15Toluene1104 - 8 h85 - 95
PhloroglucinolEthyl acetoacetateZnCl₂-1002 - 6 h70 - 85

Note: The data in this table is representative of Pechmann condensation reactions with various phenols and is intended to provide a general guideline.

Experimental Workflow

Pechmann_Condensation Start Start: this compound & Ethyl Acetoacetate Mixing Mix Reactants with Solid Acid Catalyst Start->Mixing Heating Heat Reaction Mixture (110-130 °C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool & Remove Solvent Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification Product Product: 7,8-Dihydroxy-4-methylcoumarin Purification->Product

Caption: Workflow for the synthesis of 7,8-dihydroxy-4-methylcoumarin.

Application 2: Synthesis of Alkoxy-Substituted Aromatics via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide in the presence of a base.[3][4] The phenolic hydroxyl groups of this compound can be deprotonated to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing alkyl chains to the aromatic ring, thereby modifying the steric and electronic properties of the molecule. This can be a key step in the synthesis of more complex drug candidates.

The reaction proceeds via an SN2 mechanism, and therefore works best with primary alkyl halides.[5] The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions.[6]

Experimental Protocol: O-Alkylation of this compound

This protocol describes a general procedure for the dialkylation of this compound using a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, THF)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and a suitable solvent (e.g., acetone or DMF).

  • Add the base (e.g., potassium carbonate, 2.2 equivalents) to the solution and stir the suspension.

  • Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7,8-dialkoxybenzoate derivative.

Quantitative Data

The following table provides representative data for Williamson ether synthesis with phenolic substrates.

Phenolic SubstrateAlkyl HalideBaseSolventTemperature (°C)Reaction TimeYield (%)
PhenolEthyl BromideK₂CO₃AcetoneReflux6 - 12 h80 - 95
CatecholBenzyl ChlorideNaHDMFRoom Temp4 - 8 h>90
HydroquinoneMethyl IodideK₂CO₃AcetoneReflux8 - 16 h85 - 98

Note: This data is illustrative for Williamson ether synthesis and may vary for this compound.

Signaling Pathway Diagram

While this compound is primarily a synthetic intermediate, its derivatives can have biological activity. For instance, coumarin derivatives are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a synthesized coumarin derivative inhibits a target enzyme.

Signaling_Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Product Product Biological_Response Biological Response Product->Biological_Response Enzyme->Product Coumarin Synthesized Coumarin (from this compound) Coumarin->Inhibition Inhibition->Enzyme

Caption: Inhibition of a target enzyme by a synthesized coumarin derivative.

This compound serves as a valuable and reactive starting material for the synthesis of various organic compounds, particularly heterocyclic systems like coumarins and functionalized aromatic ethers. The presence of two adjacent hydroxyl groups allows for the construction of unique molecular scaffolds that are of interest to researchers in drug discovery and materials science. The protocols outlined in this document for the Pechmann condensation and Williamson ether synthesis provide a foundation for the utilization of this compound in the development of novel molecules with potential biological and chemical applications. Further exploration of its reactivity is likely to uncover even more diverse and valuable synthetic transformations.

References

Application Notes and Protocols: Ethyl 2,3-dihydroxybenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2,3-dihydroxybenzoate as a versatile chemical intermediate in the synthesis of various organic molecules, particularly in the realm of drug development and fine chemical manufacturing.

Chemical Information:

PropertyValue
IUPAC Name This compound[1]
Synonyms 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[1]
CAS Number 3943-73-5[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]

Synthesis of Benzofuran Derivatives

This compound serves as a valuable precursor for the synthesis of benzofuran derivatives, which are core structures in many biologically active compounds.[2][3] A common strategy involves an initial O-alkylation of one of the hydroxyl groups, followed by an intramolecular cyclization.

Experimental Workflow for Benzofuran Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A This compound D O-Alkylated Intermediate A->D Reaction B Alkyl Halide (e.g., Ethyl Bromoacetate) B->D C Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) C->D E O-Alkylated Intermediate G Benzofuran Derivative E->G Cyclization F Base (e.g., K₂CO₃) / Heat F->G

Caption: Workflow for the synthesis of benzofuran derivatives from this compound.

Protocol 1: Synthesis of Ethyl 5,7-dimethoxybenzofuran-3-carboxylate (Analogous Reaction)

This protocol details the synthesis of a substituted benzofuran from a dimethoxy-hydroxy benzaldehyde, illustrating a similar chemical transformation.[4]

Materials:

  • 2,4-dimethoxy-6-hydroxy benzaldehyde (1g)

  • Ethyl bromoacetate (1ml)

  • Anhydrous potassium carbonate (1g)

  • Dry acetone (50ml)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Combine 2,4-dimethoxy-6-hydroxy benzaldehyde (1g), ethyl bromoacetate (1ml), anhydrous potassium carbonate (1g), and dry acetone (50ml) in a round-bottom flask.

  • Heat the mixture under reflux for 24 hours.

  • After cooling, filter the reaction mixture to remove potassium carbonate, and wash the solid with acetone.

  • Evaporate the solvent from the filtrate to yield the crude product.

  • Recrystallize the product from ethanol to obtain the pure crystalline Ethyl 5,7-dimethoxybenzofuran-3-carboxylate.

Quantitative Data (for analogous reaction):

ReactantMolar Eq.Yield (%)
2,4-dimethoxy-6-hydroxy benzaldehyde1.0Not Specified
Ethyl bromoacetate~1.5Not Specified
Anhydrous K₂CO₃~1.3Not Specified

Friedel-Crafts Acylation

The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. This reaction introduces an acyl group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates.[5][6][7][8]

Logical Flow of a General Friedel-Crafts Acylation

G A Aromatic Compound (e.g., this compound) D Acylated Product A->D B Acyl Halide (e.g., Acetyl Chloride) B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D Reaction

Caption: General logical flow of a Friedel-Crafts acylation reaction.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This is a general protocol that can be adapted for the acylation of this compound.[5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (0.055 mol, 1.1 equiv)

  • Methylene chloride (CH₂Cl₂)

  • Acetyl chloride (0.055 mol, 1.1 equiv)

  • Aromatic compound (e.g., Anisole) (0.050 mol)

  • Addition funnel

  • Round-bottom flask

  • Ice/water bath

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous MgSO₄

Procedure:

  • Suspend anhydrous aluminum chloride (0.055 mol) in methylene chloride in a round-bottom flask fitted with an addition funnel and cool to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (0.055 mol) in methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

  • After the addition is complete, add a solution of the aromatic compound (0.050 mol) in methylene chloride in the same manner, controlling the addition rate to prevent excessive boiling.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice (approx. 25g) and concentrated HCl (15 mL).

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with methylene chloride (20 mL).

  • Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Quantitative Data (for acylation of various aromatic ethers):

Aromatic SubstrateProductYield (%)
Anisole4-Methoxyacetophenone92-97
Veratrole3,4-Dimethoxyacetophenone90-95
1,3-Dimethoxybenzene2,4-Dimethoxyacetophenone93-98

Note: Yields are based on analogous reactions and may vary for this compound.

O-Alkylation (Williamson Ether Synthesis)

The hydroxyl groups of this compound can be selectively alkylated to produce ether derivatives, which are important intermediates in the synthesis of more complex molecules.[9]

Experimental Workflow for O-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Heating (60-80°C) Stirring (4-24h) A->E B Alkyl Halide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Extraction E->F G Drying F->G H Purification (Chromatography/Recrystallization) G->H I O-Alkylated Product H->I

Caption: Experimental workflow for the O-alkylation of this compound.

Protocol 3: General Procedure for O-Alkylation

This protocol provides a general method for the O-alkylation of phenolic compounds, which can be adapted for this compound.[9]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., ethyl bromide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data (for O-alkylation of 2-hydroxybenzonitrile - analogous reaction):

Alkylating AgentBaseSolventYield (%)
Ethyl BromideK₂CO₃DMF~85-95
Benzyl BromideK₂CO₃Acetone~90-98
Methyl IodideNaHTHF~92-97

Note: Yields are based on an analogous reaction and may differ for this compound. Selectivity for mono- vs. di-alkylation will depend on the reaction conditions and stoichiometry of reagents.

Potential Biological Significance of Derivatives

Derivatives of dihydroxybenzoic acids are known to exhibit a range of biological activities, suggesting that molecules synthesized from this compound could be of interest in drug discovery. For instance, 2,3-dihydroxybenzoic acid is a key component in the biosynthesis of enterobactin, a siderophore used by E. coli for iron scavenging.[10] This suggests that derivatives could have applications as antimicrobial agents or in studies of bacterial iron metabolism.

Enterobactin Biosynthesis Pathway

G A Chorismate B Isochorismate A->B EntC C 2,3-dihydro-2,3- dihydroxybenzoate B->C EntB D 2,3-dihydroxybenzoate C->D EntA E Enterobactin D->E EntE, EntF, EntB

Caption: Simplified schematic of the enterobactin biosynthesis pathway, highlighting the role of 2,3-dihydroxybenzoate.

References

Application Notes and Protocols for Ethyl 2,3-Dihydroxybenzoate and Related Compounds in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Ethyl 2,3-dihydroxybenzoate and structurally related compounds. The information is collated from various scientific studies and is intended to guide researchers in exploring their potential as antimicrobial agents. This document includes quantitative data on antimicrobial activity, detailed experimental protocols, and visualizations of potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2,3-dihydroxybenzoic acid (DHBA) and its esters has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the key quantitative data from published studies.

Table 1: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid (DHBA)

Bacterial StrainAssay TypeKey FindingsReference
Pseudomonas aeruginosa Xen 5Minimum Inhibitory Concentration (MIC)MIC: 1.5 mg/mL[1]
Multi-drug resistant strainsDisc DiffusionEffective against Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae.[2]

Table 2: Antifungal Activity of Mthis compound (M2,3DB)

Fungal StrainAssay TypeConcentration% InhibitionMICReference
Botrytis cinereaMycelial Growth50 µg/mL~100%32 µg/mL[3]
Rhizoctonia solaniMycelial Growth50 µg/mL~100%32 µg/mL[3]
Phytophthora capsiciMycelial Growth50 µg/mL48.8%Not Reported[3]
Fusarium oxysporum f. sp. lycopersiciMycelial Growth50 µg/mL36.6%64 µg/mL[3]

Table 3: Antibiotic Potentiation by Ethyl 3,4-Dihydroxybenzoate (EDHB) against Drug-Resistant E. coli

Note: EDHB is a positional isomer of this compound and is included here to provide insights into potential mechanisms of action, such as efflux pump inhibition.

AntibioticEDHB ConcentrationFold Reduction in IC50Reference
Clarithromycin125 µg/mL4-fold[4]
Erythromycin31.25 µg/mL4-fold[4]

Potential Mechanisms of Action

Several mechanisms have been proposed for the antimicrobial effects of dihydroxybenzoates. These include iron chelation, disruption of cellular stress responses, and inhibition of bacterial efflux pumps.

2,3-Dihydroxybenzoic acid is a known iron chelator. By sequestering iron, which is an essential nutrient for bacterial growth and biofilm formation, DHBA can inhibit bacterial proliferation.[1] Studies have shown that DHBA can significantly reduce biofilm formation in Pseudomonas aeruginosa by limiting the availability of free iron.[1]

cluster_bacterium Bacterial Cell DHBA This compound (as an iron chelator) DHBA_Fe_Complex DHBA-Iron Complex DHBA->DHBA_Fe_Complex Fe3+ Free Iron (Fe³⁺) Fe3+->DHBA_Fe_Complex Biofilm Biofilm Formation Fe3+->Biofilm promotes Growth Bacterial Growth Fe3+->Growth promotes DHBA_Fe_Complex->Biofilm inhibits DHBA_Fe_Complex->Growth inhibits cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump (e.g., AcrB) Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in entry Antibiotic_in->EffluxPump binding Target Bacterial Target Antibiotic_in->Target acts on EDHB Ethyl dihydroxybenzoate (EPI) EDHB->EffluxPump inhibits Inhibition Inhibition of Bacterial Growth Target->Inhibition DHBA 2,3-dihydroxybenzoic acid OxidativeStress Induces Oxidative Stress DHBA->OxidativeStress CellDeath Fungal Cell Death DHBA->CellDeath chemosensitizes to HOG1 HOG1 Pathway OxidativeStress->HOG1 activates SOD2 SOD2 Expression HOG1->SOD2 GLR1 GLR1 Expression HOG1->GLR1 Tolerance Fungal Tolerance SOD2->Tolerance GLR1->Tolerance Antifungal Conventional Antifungal Agent Antifungal->CellDeath Start Start PrepareStock 1. Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). Start->PrepareStock SerialDilution 2. Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate containing growth medium. PrepareStock->SerialDilution Inoculate 3. Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal). SerialDilution->Inoculate Controls 4. Include positive (microorganism + medium) and negative (medium only) controls. Inoculate->Controls Incubate 5. Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 24h for bacteria). Controls->Incubate DetermineMIC 6. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. Incubate->DetermineMIC End End DetermineMIC->End

References

Application Notes and Protocols: Iron-Chelating Properties of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dihydroxybenzoate is a derivative of 2,3-dihydroxybenzoic acid (2,3-DHBA), a catecholate compound that is a fundamental component of the potent bacterial siderophore, enterobactin.[1] The structural similarity of this compound to known iron-chelating moieties suggests its potential for therapeutic applications in conditions of iron overload and diseases where iron dysregulation plays a pathogenic role. The catechol group (the two adjacent hydroxyl groups on the benzene ring) is a key structural feature responsible for high-affinity iron binding. While direct and extensive research on the iron-chelating properties of this compound is limited, the well-documented iron-chelating ability of its parent compound, 2,3-dihydroxybenzoic acid, provides a strong basis for its investigation as an iron chelator.[2]

These application notes provide an overview of the iron-chelating potential of this compound, drawing from data on related compounds, and present detailed protocols for its evaluation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H10O4[3]
Molecular Weight 182.17 g/mol [3]
CAS Number 3943-73-5[3]
Synonyms 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechuic acid ethyl ester[3]

Quantitative Data on Iron Chelation (Related Compounds)

CompoundParameterValueConditionsSource
3,4-dihydroxybenzoic acidlog β1 (Fe³⁺)17.68Aqueous solution[4]
3,4-dihydroxybenzoic acidlog β2 (Fe³⁺)29.79Aqueous solution[4]
3,4-dihydroxybenzoic acidlog β3 (Fe³⁺)46.27Aqueous solution[4]
2,3-dihydroxybenzoic acidIron Excretion (in vivo)4.5 mg/day increase25 mg/kg/day in patients with β-thalassaemia major[2]
2,3-dihydroxybenzoic acidIron Excretion (in vivo)6.5 mg/day increase25 mg/kg q.i.d. in patients with β-thalassaemia major[2]

Note: The stability constant (β) represents the overall formation constant for the metal-ligand complex. Higher values indicate stronger binding.

Experimental Protocols

The following are detailed protocols for common in vitro assays to determine the iron-chelating properties of this compound. These are generalized protocols and may require optimization for the specific compound.

Ferrous Iron (Fe²⁺) Chelation Assay using Ferrozine

This assay is based on the competition between the test compound and ferrozine for the binding of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in absorbance.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Assay Buffer (e.g., HEPES or Phosphate buffer, pH 7.4)

  • EDTA (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in Assay Buffer.

    • Prepare a fresh solution of FeSO₄ in deionized water (e.g., 2 mM).

    • Prepare a solution of Ferrozine in deionized water (e.g., 5 mM).

    • Prepare a stock solution of EDTA in deionized water (e.g., 10 mM) and make serial dilutions in Assay Buffer for a standard curve.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the test compound (this compound) at various concentrations.

    • Add 50 µL of the FeSO₄ solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Add 100 µL of the Ferrozine solution to each well to initiate the colorimetric reaction.

    • Incubate the plate at room temperature for another 10 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • The percentage of ferrous ion chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.

    • The IC₅₀ value (the concentration of the compound that chelates 50% of the ferrous ions) can be determined by plotting the chelating activity against the concentration of this compound.

Intracellular Labile Iron Pool (LIP) Chelation using Calcein-AM

Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of iron from the labile iron pool (LIP). An effective intracellular iron chelator will sequester iron from calcein, leading to an increase in fluorescence.

Materials:

  • Cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • Calcein-AM

  • This compound

  • Deferiprone or Desferrioxamine (positive controls)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture and Staining:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with HBSS.

    • Load the cells with Calcein-AM (e.g., 0.5 µM in HBSS) and incubate for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Treatment with Chelator:

    • Prepare serial dilutions of this compound and positive controls in HBSS.

    • Add the chelator solutions to the respective wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.

    • Continue to measure the fluorescence at regular time intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

  • Data Analysis:

    • The change in fluorescence over time is indicative of intracellular iron chelation.

    • The rate of increase in fluorescence can be compared between different concentrations of this compound and the positive controls.

Visualizations

Experimental Workflow: Ferrozine Assay

Ferrozine_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_chelator Prepare Ethyl 2,3-dihydroxybenzoate (serial dilutions) add_chelator Add 50 µL of Test Compound to 96-well plate prep_chelator->add_chelator prep_fe Prepare FeSO4 (2 mM) add_fe Add 50 µL of FeSO4 prep_fe->add_fe prep_ferrozine Prepare Ferrozine (5 mM) add_ferrozine Add 100 µL of Ferrozine prep_ferrozine->add_ferrozine add_chelator->add_fe incubate1 Incubate 10 min at RT add_fe->incubate1 incubate1->add_ferrozine incubate2 Incubate 10 min at RT add_ferrozine->incubate2 measure_abs Measure Absorbance at 562 nm incubate2->measure_abs calculate_ic50 Calculate % Chelation and IC50 measure_abs->calculate_ic50

Caption: Workflow for the Ferrous Iron Chelation Assay using Ferrozine.

Proposed Signaling Pathway of Iron Chelation

While the specific signaling pathways affected by this compound are not yet elucidated, the action of its isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), suggests a potential interplay with iron-responsive cellular mechanisms. EDHB has been shown to induce an effective iron deficiency in cells, leading to the activation of the Iron-Responsive Element/Iron Regulatory Protein (IRE/IRP) system.[5] This system is a central regulator of iron homeostasis.

Iron_Chelation_Signaling chelator This compound lip Labile Iron Pool (LIP) chelator->lip Sequesters Fe2+ irp Iron Regulatory Protein (IRP) (Active) lip->irp Low iron activates ire_ferritin IRE in Ferritin mRNA irp->ire_ferritin Binds ire_tfr IRE in TfR mRNA irp->ire_tfr Binds ferritin Ferritin Synthesis (Iron Storage) ire_ferritin->ferritin Blocks Translation tfr Transferrin Receptor (TfR) Synthesis (Iron Uptake) ire_tfr->tfr Stabilizes mRNA

Caption: Proposed mechanism of action for intracellular iron chelation.

Conclusion

This compound holds promise as an iron-chelating agent due to its catechol structure, a motif known for its high affinity for iron. The provided protocols offer a starting point for the systematic evaluation of its iron-chelating efficacy, both in cell-free and cellular systems. Further research is warranted to determine its specific iron-binding constants, its effects on cellular iron metabolism, and its potential for development as a therapeutic agent for iron-related disorders. The investigation of its impact on signaling pathways, such as the IRE/IRP system, will be crucial in understanding its mechanism of action and its potential for drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dihydroxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxybenzoic acid (DHBA) esters are a class of chemical compounds with significant applications in the pharmaceutical, cosmetic, and food industries due to their antioxidant and antimicrobial properties. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of products containing these esters. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of DHBA esters and their isomers. This application note provides detailed protocols for the HPLC analysis of various DHBA esters, including method parameters, quantitative data, and stability-indicating procedures.

Principle of Separation

The separation of dihydroxybenzoic acid esters by reverse-phase HPLC is primarily based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as octadecylsilyl (C18) modified silica, while the mobile phase is a more polar mixture, commonly consisting of water or buffer and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as formic or acetic acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. Isomers of DHBA esters can be effectively separated due to subtle differences in their polarity and interaction with the stationary phase. Mixed-mode chromatography, which utilizes both reverse-phase and ion-exchange mechanisms, can also provide excellent selectivity for these compounds.[1][2][3]

Experimental Protocols

Standard HPLC Analysis of Dihydroxybenzoic Acid Esters

This protocol describes a general method for the separation and quantification of various dihydroxybenzoic acid esters.

3.1.1. Materials and Reagents

  • Reference standards of dihydroxybenzoic acid esters (e.g., methyl, ethyl, propyl esters of 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, etc.) of known purity.

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water (e.g., Milli-Q or equivalent).

  • Formic acid or acetic acid, analytical grade.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm).

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A typical mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Elution Mode: A gradient elution is often used to achieve optimal separation of multiple esters and any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength between 254 nm and 280 nm is suitable for most dihydroxybenzoic acid esters.

  • Injection Volume: 10 µL.

3.1.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the dihydroxybenzoic acid ester reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the same solvent as the standards to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the procedure for developing a stability-indicating HPLC method and performing forced degradation studies to assess the stability of dihydroxybenzoic acid esters.

3.2.1. Objective

To develop an HPLC method that can separate the intact dihydroxybenzoic acid ester from its potential degradation products formed under various stress conditions.

3.2.2. Forced Degradation Protocol

The goal of forced degradation is to generate a modest level of degradation, typically in the range of 5-20%.

  • Acid Hydrolysis: Dissolve the ester in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. The mixture can be heated if necessary (e.g., at 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the ester in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. The mixture can be heated if necessary. At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute it with the mobile phase for analysis.

  • Oxidative Degradation: Dissolve the ester in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature and analyze at different time intervals.

  • Thermal Degradation: Expose the solid ester to dry heat in an oven (e.g., at 70°C) for a specified duration. Samples are then dissolved in a suitable solvent and analyzed by HPLC.

  • Photolytic Degradation: Expose the solid ester or a solution of the ester to a light source that provides both visible and UV light (e.g., in a photostability chamber). A control sample should be protected from light. Analyze the samples at various time points.

3.2.3. Method Validation

The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following tables summarize typical HPLC conditions and performance data for the analysis of dihydroxybenzoic acid esters.

Table 1: HPLC Method Parameters for Dihydroxybenzoic Acid Esters

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)Mixed-Mode (150 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.00.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min10-80% B in 15 minIsocratic (70:30 A:B)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection UV at 254 nmUV at 270 nmUV at 280 nm
Temperature 30 °C35 °C40 °C

Table 2: Representative Quantitative Data for Dihydroxybenzoic Acid Ester Analysis

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methyl 2,5-dihydroxybenzoate 8.51 - 100>0.999~0.2~0.6
Ethyl 3,4-dihydroxybenzoate 10.20.5 - 150>0.999~0.1~0.4
Propyl 3,5-dihydroxybenzoate 12.81 - 120>0.998~0.3~0.9
Propyl Gallate 9.70.5 - 100>0.9990.0006% w/w0.002% w/w

Visualizations

The following diagrams illustrate the workflows for HPLC method development and stability testing.

HPLC_Method_Development_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Goal lit_review Literature Review & Analyte Characterization start->lit_review initial_method Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_method optimization Method Optimization (Gradient, Flow Rate, Temp.) initial_method->optimization is_separation_good Adequate Separation & Peak Shape? optimization->is_separation_good is_separation_good->optimization No validation Method Validation (ICH) is_separation_good->validation Yes final_method Finalized & Documented Analytical Method validation->final_method end End final_method->end

Caption: Workflow for HPLC Method Development.

Stability_Testing_Workflow start_end start_end process process stress_conditions stress_conditions analysis analysis output output start Start: Stability Study Initiation sample_prep Prepare Drug Substance/ Product Samples start->sample_prep stressing Forced Degradation Stressing sample_prep->stressing acid Acid Hydrolysis stressing->acid base Base Hydrolysis stressing->base oxidation Oxidation stressing->oxidation thermal Thermal stressing->thermal photo Photolytic stressing->photo hplc_analysis Analyze Stressed Samples by Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis: - Identify Degradants - Quantify Degradation - Assess Mass Balance hplc_analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the HPLC analysis of dihydroxybenzoic acid esters. The described methods are suitable for the routine quality control and stability assessment of these compounds in various matrices. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries. It is important to note that for any specific dihydroxybenzoic acid ester, the HPLC method should be fully developed, optimized, and validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for NMR Spectroscopy of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of Ethyl 2,3-dihydroxybenzoate. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR spectra for this compound, which is of interest in various fields, including medicinal chemistry and materials science.

Introduction

This compound is an organic compound with a substituted aromatic ring, making NMR spectroscopy an essential tool for its structural elucidation and purity assessment. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for sample preparation and data acquisition, and includes diagrams to illustrate the molecular structure and analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following tables provide predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~7.3 - 7.5dd1HAr-HJ ≈ 8.0, 1.5
~6.9 - 7.1t1HAr-HJ ≈ 8.0
~6.7 - 6.9dd1HAr-HJ ≈ 8.0, 1.5
~5.5 - 6.5br s2H-OH-
4.41q2H-OCH₂CH₃J = 7.1
1.41t3H-OCH₂CH₃J = 7.1

Note: The chemical shifts of the hydroxyl (-OH) protons are highly dependent on concentration, temperature, and solvent and may appear as a broad singlet.

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~170C=O
~145 - 150Ar-C (C-OH)
~145 - 150Ar-C (C-OH)
~120 - 125Ar-CH
~115 - 120Ar-CH
~115 - 120Ar-C (C-CO)
~110 - 115Ar-CH
61.6-OCH₂CH₃
14.2-OCH₂CH₃

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolving the sample

  • Filter (e.g., glass wool or a syringe filter)

Protocol:

  • Weigh the required amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully place the NMR tube in the spinner turbine, ensuring the correct depth.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Spectral Width: A sweep width of 0 to 200 ppm is appropriate.

Visualization of Key Information

Molecular Structure of this compound

Caption: Chemical Structure of this compound.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow Figure 2: General Workflow for NMR Spectroscopy cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment (¹H, ¹³C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structure Assignment integrate->assign

Caption: General Workflow for NMR Spectroscopy.

Data Interpretation and Structural Assignment

The interpretation of the NMR spectra of this compound involves assigning the observed signals to the specific protons and carbons in the molecule.

  • ¹H NMR: The aromatic region will show three distinct signals for the three protons on the benzene ring. The splitting pattern (doublet of doublets and a triplet) arises from the coupling between adjacent protons. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz. The hydroxyl protons often appear as a broad singlet, which can be confirmed by a D₂O exchange experiment where the -OH peak disappears.

  • ¹³C NMR: The spectrum will show a total of 9 distinct carbon signals. The carbonyl carbon of the ester group will be the most downfield signal. The four aromatic carbons attached to oxygen or the ester group will appear at lower field compared to the two aromatic carbons bearing only a hydrogen atom. The two carbons of the ethyl group will be found in the upfield region of the spectrum.

Conclusion

This document provides a comprehensive guide for the NMR spectroscopic analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret high-quality NMR data for this compound, facilitating its identification, characterization, and use in further research and development.

Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dihydroxybenzoate is a phenolic compound of interest in various fields, including drug development and natural product research, due to its potential biological activities. Accurate and robust analytical methods are crucial for its quantification in complex matrices and for studying its metabolic fate. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS, along with information on its fragmentation patterns and metabolic pathways.

Chemical Properties

PropertyValueSource
Molecular FormulaC9H10O4--INVALID-LINK--
Molecular Weight182.17 g/mol --INVALID-LINK--[1]
Exact Mass182.05790880 Da--INVALID-LINK--[1]
IUPAC NameThis compound--INVALID-LINK--[1]

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve chromatographic performance and sensitivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA + TMCS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

A generalized workflow for the GC-MS analysis of this compound.
Sample Preparation

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For liquid samples such as plasma, extract with a water-immiscible organic solvent like ethyl acetate. Acidifying the aqueous phase to a pH below the pKa of the hydroxyl groups can improve extraction efficiency.

    • Solid-Phase Extraction (SPE): Use a C18 cartridge for aqueous samples. Condition the cartridge with methanol, followed by water. Load the sample, wash with water to remove polar impurities, and elute the analyte with a suitable organic solvent like methanol or acetonitrile.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.[2]

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Expected Mass Spectrum and Fragmentation

A GC-MS spectrum for this compound is available in the Wiley SpectraBase (C-127-10385-7b-H2).[1] The fragmentation pattern of the silylated derivative is expected to show a molecular ion and characteristic fragment ions.

Predicted Fragmentation of Silylated this compound:

The derivatization with a silylating agent will replace the acidic protons on the two hydroxyl groups with trimethylsilyl (TMS) groups. The molecular weight of the di-TMS derivative will be 326.1 g/mol .

  • Molecular Ion (M+•): m/z 326

  • Loss of a methyl group (-CH3): [M-15]+ at m/z 311. This is a common fragmentation for TMS derivatives.

  • Loss of the ethoxy group (-OC2H5): [M-45]+ at m/z 281. This is a characteristic fragmentation of ethyl esters.

  • Other fragments: Further fragmentation may involve losses of TMS groups and rearrangements.

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry is highly suitable for the analysis of polar compounds like this compound in complex biological matrices, offering high sensitivity and specificity without the need for derivatization.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMSMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMSMS Quantification Quantification LCMSMS->Quantification

A typical workflow for the LC-MS/MS analysis of this compound.
Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, multiple reaction monitoring (MRM) is the preferred method. The precursor ion will be the deprotonated molecule [M-H]-, and product ions will be generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound181.1137.115Loss of C2H4 (ethylene)
109.120Loss of C2H4 and CO
2,3-Dihydroxybenzoic Acid (Metabolite)153.0109.015Loss of CO2[3]
91.025Loss of CO2 and H2O

Human Metabolic Pathway of this compound

In humans, esters are primarily metabolized by esterases present in the liver and other tissues. The resulting carboxylic acid can then undergo further phase II conjugation reactions.

Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Ethyl_2_3_dihydroxybenzoate This compound 2_3_Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid Ethyl_2_3_dihydroxybenzoate->2_3_Dihydroxybenzoic_Acid Esterases Glucuronide_Conjugate 2,3-Dihydroxybenzoic Acid Glucuronide 2_3_Dihydroxybenzoic_Acid->Glucuronide_Conjugate UDP-Glucuronosyltransferases (UGTs) Excretion Excretion Glucuronide_Conjugate->Excretion Excretion

Proposed human metabolic pathway of this compound.

The primary metabolic pathway for this compound in humans is expected to be hydrolysis of the ethyl ester by carboxylesterases, primarily in the liver, to form 2,3-dihydroxybenzoic acid.[4] This metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then excreted.[5]

Conclusion

The GC-MS and LC-MS/MS methods described provide robust and sensitive approaches for the analysis of this compound. The choice of method will depend on the specific application, with GC-MS being suitable for volatile and semi-volatile profiling after derivatization, and LC-MS/MS offering high-throughput and sensitive quantification of the parent compound and its metabolites in biological matrices without the need for derivatization. Understanding the fragmentation patterns and metabolic pathways is essential for accurate identification and interpretation of results in drug development and related research fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dihydroxybenzoate. Our aim is to help you improve your reaction yield and address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2,3-dihydroxybenzoic acid with ethanol. The reaction is typically carried out under reflux conditions.[1][2][3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Other factors include incomplete reaction, side reactions, and product loss during workup and purification.[5][6]

Q3: What are the key parameters to control to maximize the yield?

A3: To shift the equilibrium towards the product and maximize your yield, you should focus on:

  • Using an excess of ethanol: This is a common strategy to drive the reaction forward. Often, ethanol is used as the solvent to ensure it is in large excess.[2][4]

  • Removing water: As the reaction proceeds, removing the water formed will prevent the reverse reaction from occurring. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[4]

  • Catalyst concentration: An adequate amount of acid catalyst is crucial for the reaction to proceed at a reasonable rate.[6]

  • Reaction time and temperature: Ensuring the reaction reaches equilibrium by refluxing for a sufficient amount of time is important.[1][7]

Q4: What are potential side reactions I should be aware of?

A4: With 2,3-dihydroxybenzoic acid, there is a potential for side reactions involving the hydroxyl groups, especially under harsh acidic conditions and high temperatures. These can include oxidation of the catechol moiety or other undesired intermolecular reactions.[8][9] It is also possible for decarboxylation of the starting material or product to occur at very high temperatures.[10]

Q5: How do I effectively purify my this compound?

A5: A standard workup procedure involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate.[1][7] The organic layer is then washed with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted 2,3-dihydroxybenzoic acid.[7][11] This is followed by a brine wash to remove residual water, drying over an anhydrous salt like sodium sulfate, and finally, removal of the solvent under reduced pressure.[7][11] If further purification is needed, column chromatography can be employed.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Insufficient Catalyst Ensure you are using a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). For laboratory scale, 1-5 mol% of sulfuric acid is a typical starting point.[4]
Reaction Not at Equilibrium Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction has reached completion.[6]
Low Reaction Temperature Ensure the reaction mixture is refluxing gently. For ethanol, the boiling point is approximately 78 °C.
Presence of Water in Reagents Use anhydrous ethanol and ensure your 2,3-dihydroxybenzoic acid is dry. Dry all glassware thoroughly before starting the reaction.[6]
Significant Amount of Unreacted Starting Material Equilibrium Not Shifted Towards Products Use a larger excess of ethanol (it can be used as the solvent).[4] If feasible, remove water as it forms using a Dean-Stark apparatus.[4]
Ineffective Catalyst Use a fresh bottle of acid catalyst. Old catalysts may have absorbed moisture.
Product is an Oil or Discolored Presence of Impurities This may indicate the presence of side products. Ensure thorough washing with sodium bicarbonate solution to remove acidic impurities. If the product is still impure, consider purification by column chromatography.
Low Isolated Yield After Workup Product Loss During Extraction The product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery. A brine wash can also help by "salting out" the organic product from the aqueous phase.[11]
Hydrolysis During Workup The ester can hydrolyze back to the carboxylic acid and alcohol, especially in the presence of strong bases or at elevated temperatures during the workup. Use a weak base like sodium bicarbonate for neutralization and keep the solutions cold during extractions.[11]
Incomplete Removal of Solvent Ensure the solvent is completely removed under reduced pressure. Residual solvent will lead to an inaccurate yield calculation.

Experimental Protocols

Key Experiment: Fischer Esterification of 2,3-Dihydroxybenzoic Acid

This protocol is a general procedure adapted from the Fischer esterification of similar hydroxybenzoic acids and should be optimized for your specific laboratory conditions.[7][12][13]

Materials:

  • 2,3-Dihydroxybenzoic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of anhydrous ethanol. A common starting point is a 1:10 molar ratio of acid to alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed) to remove unreacted acid.

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow start Start reactants 1. Combine 2,3-Dihydroxybenzoic Acid, excess Ethanol, and H₂SO₄ catalyst start->reactants reflux 2. Heat to Reflux (e.g., 4-6 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporate 4. Remove Excess Ethanol (Rotary Evaporation) cool->evaporate dissolve 5. Dissolve Residue in Ethyl Acetate evaporate->dissolve wash_h2o 6. Wash with Water dissolve->wash_h2o wash_bicarb 7. Wash with Saturated NaHCO₃ wash_h2o->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry with Anhydrous Na₂SO₄ wash_brine->dry filter_evaporate 10. Filter and Evaporate Solvent dry->filter_evaporate product Crude Ethyl 2,3-dihydroxybenzoate filter_evaporate->product

Caption: A general workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Low Yield

TroubleshootingLowYield low_yield Low Yield of Ester check_reaction Analyze Crude Product (TLC, NMR) low_yield->check_reaction unreacted_sm Unreacted Starting Material Present? check_reaction->unreacted_sm side_products Significant Side Products Present? unreacted_sm->side_products No incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes equilibrium_issue Equilibrium Not Shifted unreacted_sm->equilibrium_issue Yes purification_issue Consider Purification Strategy (e.g., Column Chromatography) side_products->purification_issue Yes workup_loss Product Lost During Workup? side_products->workup_loss No optimize_conditions Increase Reflux Time Increase Catalyst Amount Ensure Anhydrous Conditions incomplete_rxn->optimize_conditions shift_equilibrium Use Larger Excess of Ethanol Remove Water (Dean-Stark) equilibrium_issue->shift_equilibrium final_product Improved Yield optimize_conditions->final_product shift_equilibrium->final_product purification_issue->final_product optimize_workup Perform Multiple Extractions Use Cold Solutions Use Weak Base for Neutralization workup_loss->optimize_workup Yes workup_loss->final_product No optimize_workup->final_product

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Ethyl 2,3-dihydroxybenzoate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate. The information is designed to address common solubility challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents is this compound likely to be soluble?

Based on the solubility of its parent compound, 2,3-dihydroxybenzoic acid, and general principles of "like dissolves like," this compound is anticipated to be soluble in a range of organic solvents. Likely candidates include:

  • Alcohols (e.g., ethanol, methanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Polar aprotic solvents (e.g., DMSO, DMF)

Q3: How does temperature affect the solubility of this compound?

For most solid solutes, including this compound, solubility in common solvents increases with temperature. If you are facing difficulty dissolving the compound, gently warming the solution can significantly improve solubility.

Q4: Can pH be adjusted to improve the solubility of this compound?

Unlike its parent compound, 2,3-dihydroxybenzoic acid, which has an acidic carboxylic acid group, the ethyl ester is not as readily ionized by changing the pH. The phenolic hydroxyl groups are weakly acidic and would require a relatively high pH to deprotonate. Therefore, pH adjustment is generally not the most effective primary method for dissolving this compound. However, at very high pH, some increase in aqueous solubility might be observed due to the deprotonation of the hydroxyl groups.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for this compound.

    • Solution: Refer to the qualitative solubility table below and consider switching to a solvent with a different polarity. For instance, if it is insoluble in a non-polar solvent like hexane, try a more polar solvent like ethanol or acetone.

  • Insufficient Temperature: The solubility of the compound may be low at room temperature.

    • Solution: Gently warm the mixture while stirring. Be cautious not to overheat, as this could lead to degradation of the compound.

  • Low Solvation Rate: The compound may be dissolving, but at a very slow rate.

    • Solution: Increase the surface area of the solid by grinding it into a fine powder. Use agitation methods like stirring or sonication to enhance the rate of dissolution.

  • Supersaturation and Precipitation: The solution may have been temporarily supersaturated and has now precipitated.

    • Solution: Re-dissolve the compound by warming the solution and then allow it to cool slowly to the desired concentration.

Issue 2: The compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Change in Temperature: A decrease in temperature can cause the solubility to drop, leading to precipitation.

    • Solution: Store the solution at a constant temperature. If it needs to be used at a lower temperature, prepare a more dilute solution.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.

    • Solution: Keep the solution in a tightly sealed container to prevent solvent evaporation.

  • Change in pH: Although less impactful than for its parent acid, a change in the pH of the solution (e.g., due to absorption of atmospheric CO2) could slightly alter solubility.

    • Solution: Use a buffered solvent system if maintaining a specific pH is critical for your experiment.

Data Presentation

Qualitative Solubility of this compound (Inferred)

Since specific quantitative data for this compound is not available, the following table provides an inferred qualitative solubility profile based on the properties of its parent compound and related esters.

SolventSolvent TypeExpected Solubility
WaterPolar ProticVery Low to Insoluble
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
AcetonePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Ethyl AcetateModerately PolarSoluble
DichloromethaneNonpolarSparingly Soluble to Soluble
HexaneNonpolarInsoluble
Quantitative Solubility of 2,3-Dihydroxybenzoic Acid

The following data for the parent compound, 2,3-dihydroxybenzoic acid, can be used as a reference point. Note that the ethyl ester is expected to be less soluble in polar solvents and more soluble in non-polar solvents compared to the acid.

SolventTemperature (°C)Solubility (mole fraction)
Acetone50.20
150.25
250.31
Ethanol50.14
150.18
250.22
Isopropyl alcohol50.10
150.13
250.17
Ethyl acetate50.05
150.07
250.09
Acetonitrile50.02
150.03
250.04

Data adapted from a study on the solubility of 2,3-dihydroxybenzoic acid.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, DMSO, hexane)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 10 mg of this compound to a vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is not soluble at room temperature, gently warm the vial and observe any changes.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To dissolve this compound in a predominantly aqueous solution using a water-miscible organic co-solvent.

Materials:

  • This compound

  • A water-miscible organic solvent in which the compound is soluble (e.g., ethanol or DMSO).

  • Water (or aqueous buffer).

  • Glass beaker and magnetic stirrer.

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO).

  • Once fully dissolved, slowly add the aqueous solution to the organic solution dropwise while stirring vigorously.

  • Continue adding the aqueous solution until the desired final concentration and solvent ratio are achieved.

  • If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. You may need to increase the proportion of the organic co-solvent.

Visualizations

experimental_workflow Workflow for Solubility Determination start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent agitate Agitate (Stir/Vortex/Sonicate) add_solvent->agitate observe Observe for Dissolution agitate->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No end End dissolved->end warm Gently Warm Solution not_dissolved->warm warm->observe

Caption: A workflow for determining the solubility of a compound.

troubleshooting_flowchart Troubleshooting Insolubility start Compound Insoluble check_temp Is the solution at room temperature? start->check_temp warm_solution Gently warm the solution check_temp->warm_solution Yes check_agitation Is the mixture being agitated? check_temp->check_agitation No (already warm) success Solubility Achieved warm_solution->success agitate Stir, vortex, or sonicate check_agitation->agitate No check_solvent Is the solvent appropriate? check_agitation->check_solvent Yes agitate->success change_solvent Try a different solvent (e.g., more polar) check_solvent->change_solvent No use_cosolvent Consider a co-solvent system check_solvent->use_cosolvent Yes change_solvent->success use_cosolvent->success

Caption: A logical flowchart for troubleshooting solubility issues.

Technical Support Center: Stability of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Ethyl 2,3-dihydroxybenzoate in various solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other benzoate esters, is hydrolysis of the ester bond. This reaction is typically catalyzed by the presence of acid or base and results in the formation of 2,3-dihydroxybenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: How stable is this compound in aqueous solutions?

A2: this compound is susceptible to hydrolysis in aqueous solutions. The rate of degradation is dependent on the pH of the solution. In neutral and, particularly, in alkaline aqueous solutions, the hydrolysis rate is expected to be more significant compared to acidic conditions. For long-term storage, aqueous solutions are generally not recommended.

Q3: What is the recommended solvent for dissolving and storing this compound for screening purposes?

A3: For short-term storage and use in high-throughput screening (HTS), Dimethyl Sulfoxide (DMSO) is a commonly used solvent. While most compounds are stable in DMSO for extended periods, the presence of water can promote degradation. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. Studies have shown that many compounds remain stable in DMSO even with some water content (e.g., 90/10 DMSO/water) when stored at low temperatures, though this can be compound-specific.[1]

Q4: Can I store solutions of this compound in methanol or ethanol?

A4: While this compound is soluble in alcohols like methanol and ethanol, these are protic solvents and can participate in transesterification or solvolysis reactions, especially in the presence of acidic or basic catalysts. For short-term use, alcoholic solutions may be acceptable if stored at low temperatures and protected from light. However, for long-term storage, aprotic solvents are generally preferred. A study on the hydrolysis of the related compound, ethyl benzoate, in methanol-water mixtures demonstrated that the rate of reaction is influenced by the solvent composition and temperature.[2][3]

Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A5: Repeated freeze-thaw cycles can potentially impact the stability of compounds in DMSO. While many compounds are stable through multiple cycles, it is good practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. This also helps to reduce the exposure to atmospheric moisture each time the stock is accessed.

Q6: Are there any known incompatibilities of this compound with common excipients?

  • Strongly acidic or basic excipients: These can catalyze hydrolysis.[4]

  • Strong oxidizing agents: The dihydroxy-substituted aromatic ring may be susceptible to oxidation.

  • Metal ions: Phenolic compounds can chelate metal ions, which might catalyze degradation.

It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of the solution Oxidation of the dihydroxy-substituted aromatic ring. This can be accelerated by light, air, or the presence of metal ion impurities.- Prepare solutions fresh whenever possible.- Store solutions protected from light (e.g., in amber vials).- Use high-purity solvents and degas them before use.- Consider adding a small amount of an antioxidant (e.g., BHT) if compatible with your experimental setup.
Precipitation of the compound from a stock solution in DMSO upon storage The compound may have limited solubility at lower temperatures, or water may have been absorbed from the atmosphere, reducing the solvating power of DMSO.- Gently warm the solution and vortex to redissolve the precipitate.- Ensure you are using anhydrous DMSO and minimize exposure to air.- Store stock solutions at room temperature if they are stable under these conditions, or prepare more dilute stock solutions.
Inconsistent results in bioassays from the same stock solution Degradation of the compound in the stock solution or in the assay buffer.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions in the assay buffer immediately before use.- Verify the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH).
Appearance of new peaks in HPLC analysis of a stored solution Chemical degradation of this compound.- Identify the degradation products. The most likely degradation product is 2,3-dihydroxybenzoic acid due to hydrolysis.- Perform a forced degradation study to confirm the identity of the degradation peaks.- Adjust storage conditions (solvent, temperature, light exposure) to minimize degradation.

Quantitative Data Summary

Due to the lack of specific experimental stability data for this compound in the literature, the following table presents data for the base-catalyzed hydrolysis of the closely related compound, ethyl benzoate , in methanol-water mixtures at different temperatures.[2][3] This data is provided for illustrative purposes to demonstrate the influence of solvent composition and temperature on the stability of a benzoate ester.

Table 1: Specific Rate Constants (k x 10²) for the Alkali-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Mixtures [2]

% Methanol (v/v)20°C25°C30°C35°C40°C
30% 1.5901.8702.1392.4002.750
40% 1.4851.7602.0252.2752.530
50% 1.4101.6901.9452.2202.455
60% 1.3501.6201.8902.1352.390
70% 1.2701.5501.8102.0502.300

Units of k are (dm)³/mole/min.

Table 2: Thermodynamic Activation Parameters for the Hydrolysis of Ethyl Benzoate in Water-Methanol Media [2]

% Methanol (v/v)ΔH* (kJ/mole)ΔG* (kJ/mole)ΔS* (J/K/mole)
30% 24.3284.55-201.24
40% 23.4084.71-204.85
50% 22.8285.25-208.59
60% 22.7085.65-210.31
70% 21.0486.04-217.15

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 105°C for 48 hours.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control solution, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress thermal Thermal (105°C, solid) stock->thermal Stress photo Photolytic (UV light, 254 nm) stock->photo Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Compound Purity (e.g., by HPLC) start->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected no_degradation Purity is High. Check other experimental parameters. degradation_suspected->no_degradation No identify_cause Identify Cause of Degradation degradation_suspected->identify_cause Yes hydrolysis Hydrolysis (pH, water) identify_cause->hydrolysis oxidation Oxidation (air, light) identify_cause->oxidation other Other (e.g., incompatibility) identify_cause->other mitigate Implement Mitigation Strategy hydrolysis->mitigate oxidation->mitigate other->mitigate

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Degradation of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate. It focuses on potential issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The degradation of this compound is expected to initiate with the hydrolysis of the ester bond, yielding 2,3-dihydroxybenzoic acid (2,3-DHB) and ethanol.[1][2][3][4][5] Subsequently, 2,3-DHB can undergo further degradation through several pathways, primarily microbial meta-cleavage of the aromatic ring.[6][7][8][9] Oxidative degradation is another potential pathway.[10]

Q2: What are the initial products of this compound degradation?

Under typical aqueous conditions, the initial degradation products are 2,3-dihydroxybenzoic acid and ethanol, formed via hydrolysis.[1][2]

Q3: What is the microbial degradation pathway of the resulting 2,3-dihydroxybenzoic acid?

In bacteria such as Pseudomonas reinekei MT1, 2,3-dihydroxybenzoic acid is degraded via a meta-cleavage pathway.[6][7][8][9] This process is initiated by the enzyme 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA), which catalyzes the opening of the aromatic ring.[6][7][8] The resulting product, 2-hydroxy-3-carboxymuconate, is then further metabolized.[6][7][8]

Q4: Can this compound degrade abiotically?

Yes, abiotic degradation can occur. The primary abiotic pathway is hydrolysis, which can be catalyzed by acids or bases.[1][2][3] Oxidative degradation, potentially mediated by reactive oxygen species or metal ions, can also contribute to its degradation.[10]

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in aqueous solutions.
Possible Cause Troubleshooting Step
pH Fluctuation The rate of hydrolysis of the ethyl ester is highly dependent on pH.[1] Ensure the pH of your buffer system is stable throughout the experiment. Regularly monitor and adjust the pH as needed.
Microbial Contamination Unintended microbial growth can lead to enzymatic degradation.[11] Sterilize all solutions and glassware. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental setup.
Temperature Variation Reaction kinetics are sensitive to temperature.[12] Use a temperature-controlled incubator or water bath to maintain a constant temperature.
Photodegradation Exposure to light, particularly UV light, can induce photodegradation.[1] Conduct experiments in amber glassware or under dark conditions to minimize light exposure.
Issue 2: Difficulty identifying degradation products.
Possible Cause Troubleshooting Step
Low Concentration of Products The degradation products may be below the detection limit of your analytical method. Concentrate your sample using techniques like solid-phase extraction or lyophilization before analysis.
Inappropriate Analytical Method The chosen analytical method may not be suitable for separating or detecting the expected products. High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is a common method for analyzing aromatic acids and esters.[1][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products after derivatization.
Co-elution of Peaks Degradation products may co-elute with the parent compound or other components in the sample matrix. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column temperature.
Unexpected Degradation Pathway The degradation may be proceeding through an unexpected pathway, leading to unforeseen products. Utilize a mass spectrometry detector (e.g., LC-MS) to obtain mass information and help identify unknown peaks.
Issue 3: No degradation observed.
Possible Cause Troubleshooting Step
Stable Experimental Conditions The compound may be stable under your specific experimental conditions (e.g., neutral pH, low temperature, absence of catalysts). To induce degradation for study purposes (forced degradation), consider introducing stressors such as acid, base, heat, or an oxidizing agent like hydrogen peroxide.[1][10]
Inactive Microbial Culture If studying microbial degradation, the bacterial strain may be inactive or unable to metabolize the compound. Ensure the culture is viable and in the correct growth phase. Verify that the necessary enzymes for the degradation pathway are expressed.[6]
Incorrect Substrate Concentration High concentrations of the compound may be inhibitory to microbial growth. Test a range of substrate concentrations to find the optimal level for degradation.

Data Presentation

Table 1: Key Enzymes in the Microbial Degradation of 2,3-Dihydroxybenzoic Acid

Enzyme Gene Function Reference
2,3-dihydroxybenzoate 3,4-dioxygenaseDhbACatalyzes the meta-cleavage of the aromatic ring of 2,3-dihydroxybenzoate.[6][7][8]
2-hydroxy-3-carboxymuconate decarboxylaseDhbBDecarboxylates the product of the initial ring cleavage.[6][7]
2-hydroxymuconic semialdehyde dehydrogenaseDhbDCatalyzes the dehydrogenation of 2-hydroxymuconic semialdehyde.[6]

Experimental Protocols

Protocol 1: Forced Hydrolysis of this compound

This protocol is a generalized procedure for inducing the hydrolysis of this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at 60-80°C for a specified time (e.g., 1, 2, 4, 8 hours).

    • Cool the sample to room temperature and neutralize with an equimolar amount of 0.1 M NaOH before injection into the HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified time, monitoring the degradation.

    • Neutralize the sample with an equimolar amount of 0.1 M HCl before HPLC analysis.

  • Analysis:

    • Analyze the stressed samples and a non-stressed control by HPLC.

    • Use a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

    • Monitor the chromatograms for the decrease in the parent peak of this compound and the appearance of the 2,3-dihydroxybenzoic acid peak.

Protocol 2: Analysis of Microbial Degradation

This protocol outlines a general method for studying the microbial degradation of this compound.

Materials:

  • A bacterial strain capable of degrading 2,3-dihydroxybenzoate (e.g., Pseudomonas sp.)

  • Minimal salts medium

  • This compound

  • Shaking incubator

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Culture Preparation: Grow a pre-culture of the selected bacterial strain in a suitable rich medium.

  • Inoculation: Inoculate a minimal salts medium containing a defined concentration of this compound as the sole carbon source with the pre-culture.

  • Incubation: Incubate the culture in a shaking incubator at the optimal temperature for the bacterial strain.

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation:

    • Centrifuge the samples to pellet the bacterial cells.

    • Filter-sterilize the supernatant to remove any remaining cells.

  • Analysis:

    • Analyze the supernatant using an HPLC-MS system to identify and quantify the parent compound and its degradation products.

    • The HPLC method should be optimized to separate this compound, 2,3-dihydroxybenzoic acid, and potential downstream metabolites.

    • The mass spectrometer will aid in the identification of intermediates in the degradation pathway.

Visualizations

Degradation_Pathway cluster_hydrolysis Initial Hydrolysis cluster_microbial Microbial Meta-Cleavage Pathway ethyl_benzoate This compound dhb 2,3-Dihydroxybenzoic Acid ethyl_benzoate->dhb H₂O (Acid/Base Catalysis) ethanol Ethanol ethyl_benzoate->ethanol dhb_microbial 2,3-Dihydroxybenzoic Acid ring_cleavage 2-Hydroxy-3-carboxymuconate dhb_microbial->ring_cleavage DhbA (Dioxygenase) decarboxylation 2-Hydroxymuconic semialdehyde ring_cleavage->decarboxylation DhbB (Decarboxylase) tca TCA Cycle Intermediates decarboxylation->tca Further Degradation

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (e.g., Acid, Base, Microbes) start->stress sampling Collect Samples at Time Intervals stress->sampling prep Sample Preparation (e.g., Centrifugation, Filtration) sampling->prep analysis Instrumental Analysis (HPLC, LC-MS) prep->analysis data Data Processing and Interpretation analysis->data end End: Identify Degradation Products and Pathway data->end

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,3-dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The most common method for synthesizing this compound is through the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed.

Q2: What are the typical starting materials and catalysts used?

A2: The primary starting materials are 2,3-dihydroxybenzoic acid and absolute ethanol. Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). In some cases, solid acid catalysts like modified metal oxides can also be employed to simplify catalyst removal.

Q3: What are the key reaction parameters to control for optimal yield?

A3: The key parameters to control are:

  • Temperature: The reaction is typically carried out under reflux to increase the reaction rate.

  • Reaction Time: The optimal reaction time can vary and should be monitored, for instance by thin-layer chromatography (TLC).

  • Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to side reactions.

  • Reactant Ratio: Using a large excess of ethanol can shift the equilibrium towards the product, increasing the yield.[1][2]

Q4: Are there any known challenges associated with the esterification of 2,3-dihydroxybenzoic acid?

A4: Yes, the presence of two hydroxyl groups on the benzene ring, particularly in the ortho and meta positions relative to the carboxylic acid, can present challenges. These include potential side reactions such as oxidation of the catechol moiety, and the ortho-hydroxyl group can exert steric hindrance, potentially slowing down the reaction rate compared to other isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive catalyst.- Insufficient heating.- Reaction time is too short.- Use fresh, concentrated acid catalyst.- Ensure the reaction mixture is refluxing gently.- Monitor the reaction progress using TLC until the starting material is consumed.
Low Yield of this compound - Equilibrium not shifted sufficiently towards the product.- Incomplete reaction.- Product loss during workup and purification.- Use a larger excess of absolute ethanol.- Consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.- Increase the reflux time.- Optimize the extraction and purification steps to minimize loss.
Formation of Dark-Colored Impurities - Oxidation of the 2,3-dihydroxy (catechol) moiety.- Side reactions due to high temperature or excessive catalyst.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Reduce the amount of acid catalyst.- Consider purification by column chromatography.
Difficulty in Isolating the Product - The product may be soluble in the aqueous phase during workup.- Formation of an emulsion during extraction.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the ester.- Use a different solvent for extraction (e.g., ethyl acetate, diethyl ether).- To break emulsions, try adding brine or centrifuging the mixture.
Presence of Unreacted 2,3-dihydroxybenzoic Acid in the Final Product - Incomplete reaction.- Insufficient purification.- Ensure the reaction has gone to completion by TLC.- Wash the organic layer with a dilute sodium bicarbonate solution to remove unreacted acid. Be cautious as this can cause saponification of the ester if not done carefully.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of dihydroxybenzoate esters, which can be adapted for this compound.

Protocol 1: General Fischer Esterification with Sulfuric Acid

This protocol is a general method for Fischer esterification and can be used as a starting point for the synthesis of this compound.

  • Materials:

    • 2,3-dihydroxybenzoic acid

    • Absolute ethanol (large excess, can be used as solvent)

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction time can vary, so it is advisable to monitor the progress by TLC. A reaction time of several hours to overnight may be necessary.

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

Ester Alcohol Catalyst Reaction Conditions Yield (%) Reference
Ethyl 3,5-dihydroxybenzoateEthanolH₂SO₄Reflux, 20 hoursNot specified[3]
Ethyl 3,4-dihydroxybenzoateEthanolNot specified0°C, 0.5 hours95[4]

Visualizations

Experimental Workflow for Optimizing this compound Synthesis

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_analysis Analysis cluster_optimization Optimization Loop start Start: 2,3-Dihydroxybenzoic Acid + Ethanol + Catalyst reflux Reflux (Vary Time and Temperature) start->reflux tlc TLC Analysis reflux->tlc Monitor Progress tlc->reflux Incomplete extraction Solvent Extraction tlc->extraction Complete washing Washing (Water, NaHCO3, Brine) extraction->washing drying Drying (Anhydrous MgSO4) washing->drying purification Recrystallization or Column Chromatography drying->purification analysis Yield Calculation & Purity Assessment (NMR, GC-MS) purification->analysis optimization Adjust Reaction Conditions (Catalyst, Reactant Ratio) analysis->optimization optimization->start Iterate

References

Technical Support Center: Purification of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2,3-dihydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities originate from the starting materials and side reactions of the esterification process. These typically include:

  • Unreacted 2,3-dihydroxybenzoic acid: Due to incomplete esterification.

  • Isomeric dihydroxybenzoic acids: If the starting material was not pure, isomers such as 2,5- or 3,4-dihydroxybenzoic acid may be present.[1]

  • Residual acid catalyst: Often sulfuric acid or a solid acid catalyst used to promote the reaction.[2][3]

  • Byproducts of oxidation: The dihydroxy- moiety is susceptible to oxidation, which can lead to colored impurities.[4]

  • Residual solvents: Such as the ethanol used for the esterification.

Q2: What is the most straightforward method for purifying this compound?

A2: For most laboratory-scale applications, recrystallization is the simplest and most effective method for removing the majority of common impurities to achieve high purity.

Q3: How can I effectively remove the unreacted 2,3-dihydroxybenzoic acid starting material?

A3: Unreacted 2,3-dihydroxybenzoic acid can be removed by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash the solution with a mild aqueous base, such as a sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.[3]

Q4: My purified product appears as an oil and won't solidify. What could be the cause?

A4: This issue is typically caused by the presence of significant impurities or residual solvent, which can depress the melting point of the compound. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If it remains an oil, a more rigorous purification method, such as column chromatography, may be necessary.

Q5: Which analytical techniques are recommended to confirm the purity of the final product?

A5: To confirm the purity of this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting isomeric impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization • Too much solvent was used for dissolution.• The solution was cooled too rapidly, leading to the formation of fine crystals that pass through the filter.• The product has high solubility in the chosen recrystallization solvent.• Concentrate the filtrate by evaporating some solvent and attempt a second crystallization.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.• Try a different solvent system. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) until the solution becomes turbid.[7]
Product is Colored (e.g., Yellow or Brown) • Oxidation of the catechol (1,2-dihydroxybenzene) moiety has occurred.• The presence of colored impurities from the starting materials.• Perform purification steps quickly to minimize air exposure.• Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.• For persistent color, column chromatography using silica gel may be required.[8][9]
Broad Melting Point Range • The product is still impure.• Perform a second recrystallization.• If recrystallization does not improve purity, use flash column chromatography for a more effective separation of impurities.[10]
HPLC Analysis Shows Multiple Peaks • Isomeric impurities are present.• The product is degrading on the column.• High-speed counter-current chromatography (HSCCC) is an effective technique for separating isomers of dihydroxybenzoic acids if high purity is critical.[1]• Ensure the HPLC mobile phase is appropriate; mixed-mode chromatography can be effective for separating isomers.[5]

Data Presentation

The following table summarizes typical parameters for the purification of this compound via recrystallization.

ParameterRecommended Value / RangeNotes
Primary Solvent EthanolA "good" solvent in which the compound is soluble when hot.
Anti-Solvent Deionized WaterA "poor" solvent in which the compound is less soluble.
Dissolution Temperature 70 - 80 °CDissolve crude product in a minimal amount of hot ethanol.
Crystallization Temperature 0 - 5 °C (Ice Bath)Slow cooling promotes the formation of larger, purer crystals.
Washing Solvent Cold Ethanol/Water Mixture (e.g., 1:1 v/v)Use a minimal amount to avoid redissolving the product.
Expected Purity (Post-Recrystallization) > 98%Dependent on the nature and quantity of initial impurities.

Experimental Protocols

Detailed Methodology for Purification by Recrystallization

This protocol describes a standard procedure for purifying crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat source, add a small amount of activated charcoal, and swirl. Heat the mixture again briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Inducing Crystallization: To the clear, hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy (this is the cloud point).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization

The following diagram illustrates the general workflow for the purification of this compound.

G A Crude this compound B Dissolve in Minimum Hot Ethanol A->B C Add Hot Water to Cloud Point B->C D Cool Slowly to Induce Crystallization C->D E Vacuum Filtration D->E F Filtrate (Soluble Impurities) E->F Discard G Solid Crystals E->G H Wash with Cold Ethanol/Water G->H I Dry Under Vacuum H->I J Pure this compound I->J

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting the HPLC Separation of Dihydroxybenzoate Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful separation of dihydroxybenzoate (DHBA) isomers is a critical analytical challenge. Due to their structural similarity, these isomers often exhibit co-elution and poor resolution in high-performance liquid chromatography (HPLC). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their separation.

Frequently Asked Questions (FAQs)

Q1: My dihydroxybenzoate isomers are co-eluting or showing poor resolution with a standard reversed-phase C18 column. What can I do?

A1: Co-elution of DHBA isomers is a frequent issue in reversed-phase chromatography because of their very similar hydrophobic properties.[1][2] To improve separation, consider the following strategies:

  • Optimize the Mobile Phase:

    • Adjust pH: The ionization of the carboxylic acid and hydroxyl groups is pH-dependent. Modifying the mobile phase pH can alter the retention times of the isomers. For acidic compounds like DHBAs, a lower pH (around 2-4) is often used to suppress ionization and increase retention on a reversed-phase column.

    • Modify Organic Modifier: While acetonitrile and methanol are common, their selectivity towards the isomers can differ. Experiment with different organic modifiers or mixtures. For instance, one study utilized a mobile phase with 0.1% butanol in water with 0.6% acetic acid for the separation of gentisic acid (2,5-dihydroxybenzoic acid) and related compounds.[3]

    • Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the retention and selectivity for these ionic compounds on a reversed-phase column.

  • Consider an Alternative Stationary Phase:

    • Mixed-Mode Chromatography: This is a highly effective approach for separating isomers with similar hydrophobicity but slight differences in ionic character.[1][2][4] Mixed-mode columns possess both reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms to enhance separation.[2][4] Columns like Primesep D, Amaze TR, and Newcrom B have been successfully used for DHBA isomer separation.[1][2][5]

    • Hydrogen-Bonding Mode Chromatography: Columns designed for hydrogen bonding interactions, such as those based on SHARC 1 technology, can offer unique selectivity for compounds with multiple hydroxyl and carboxylic acid groups.[6] The separation is based on the accessibility of these groups to form hydrogen bonds with the stationary phase.[6]

Q2: I am observing peak tailing with my dihydroxybenzoate isomers. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds like DHBAs can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the acidic analytes, leading to tailing.

    • Solution: Use an end-capped column or add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block these active sites. Lowering the mobile phase pH can also help by keeping the silanol groups protonated.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: What are the recommended starting conditions for developing an HPLC method for dihydroxybenzoate isomers?

A3: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. However, based on published methods, mixed-mode chromatography often provides superior results.[1][2][4]

Here are two detailed experimental protocols as starting points:

Experimental Protocols

Protocol 1: Mixed-Mode HPLC for Separation of Five Dihydroxybenzoic Acid Isomers

This method is effective for separating 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid.

ParameterCondition
Column Amaze TR (mixed-mode reversed-phase/anion-exchange)
Dimensions 4.6 x 50 mm, 3 µm
Mobile Phase 20% Acetonitrile with 15 mM Ammonium Formate, pH 3
Flow Rate 1.0 mL/min
Detection UV at 255 nm
Injection Volume 3 µL
Sample Concentration 0.3 mg/mL

Reference:[2]

Protocol 2: Reversed-Phase HPLC for Separation of Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

This gradient method is suitable for the analysis of protocatechuic acid.

ParameterCondition
Column C18
Mobile Phase A 0.4% acetic acid in water
Mobile Phase B 0.4% acetic acid in methanol
Gradient 20-50% B over 30 minutes
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 260 nm

Reference:[7]

Data Presentation: Comparison of HPLC Methods

The following table summarizes various HPLC methods reported for the separation of dihydroxybenzoate isomers, providing a comparative overview of the conditions used.

Isomers SeparatedColumnMobile PhaseDetectionReference
2,3-, 2,4-, 2,5-, 3,4-, 3,5-DHBAPrimesep D (mixed-mode)Acetonitrile and TFA bufferUV at 250 nm[1]
2,3-, 2,4-, 2,5-, 3,4-, 3,5-, 2,6-DHBANewcrom B (mixed-mode)Acetonitrile/Methanol, water, and sulfuric acidUV at 250 nm[5]
2,6-, 3,5-, 3,4-, 2,3-, 2,4-DHBAUltrasphere C18Gradient of Acetonitrile/water/acetic acid/TFAUV at 280 nm[8]
Gentisic acid (2,5-DHBA)Zorbax C180.1% butanol in water with 0.6% acetic acidUV at 232 nm[3]
Protocatechuic acid (3,4-DHBA)C18Gradient of Acetonitrile and 0.1% formic acid in waterUV at 280 nm[9][10]
2,4-, 2,6-, 3,5-, 2,5-DHBASHARC 1 (hydrogen-bonding)Acetonitrile/Methanol with Ammonium Formate and Formic acidUV at 270 nm[6]

Visualization of Troubleshooting Workflow

A logical approach to troubleshooting separation issues is crucial. The following diagram illustrates a typical workflow for addressing poor resolution of dihydroxybenzoate isomers.

Troubleshooting_Workflow start Poor Resolution of DHBA Isomers check_method Review Current Method (Column, Mobile Phase, etc.) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp adjust_ph Adjust pH optimize_mp->adjust_ph Isocratic? change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_mp->change_organic Gradient? add_ion_pair Add Ion-Pairing Reagent optimize_mp->add_ion_pair end Resolution Achieved optimize_mp->end Resolution Improved change_column Change Stationary Phase adjust_ph->change_column No Improvement change_organic->change_column No Improvement add_ion_pair->change_column No Improvement mixed_mode Use Mixed-Mode Column change_column->mixed_mode h_bonding Use Hydrogen-Bonding Column change_column->h_bonding mixed_mode->end h_bonding->end

Caption: Troubleshooting workflow for poor HPLC separation of DHBA isomers.

Relationship Between Isomer Structure and Elution

The elution order of dihydroxybenzoate isomers is influenced by subtle differences in their polarity and acidity, which in turn are determined by the relative positions of the hydroxyl and carboxyl groups. This diagram illustrates the general relationship.

Isomer_Elution cluster_properties Isomer Properties cluster_hplc HPLC Elution (Reversed-Phase) polarity Increased Polarity elution Earlier Elution polarity->elution Leads to acidity Varying pKa acidity->elution Influences (with pH change)

Caption: Factors influencing the elution order of DHBA isomers in reversed-phase HPLC.

References

Common problems in handling Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is an organic compound, specifically the ethyl ester of 2,3-dihydroxybenzoic acid. Due to its catechol structure, it is investigated for its potential as an iron-chelating agent and its antimicrobial properties. The related free acid, 2,3-dihydroxybenzoic acid, is a natural product found in various plants and is involved in the biosynthesis of siderophores in bacteria.[1]

2. What are the main safety precautions when handling this compound?

While specific data for this compound is limited, based on the safety information for the parent compound, 2,3-dihydroxybenzoic acid, and related isomers, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[2]

  • Respiratory Protection: Use in a well-ventilated area. Avoid generating dust; if dust formation is likely, use a dust mask or respirator.[2][3]

  • Handling: Minimize all unnecessary personal contact. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[2][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

3. How should I store this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[2][4] The compound's catechol moiety makes it susceptible to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

Troubleshooting Guides

Synthesis & Purification

Q1: I am getting a low yield during the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. What could be the problem?

Low yields in Fischer esterification can be due to several factors:

  • Incomplete reaction: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider removing water as it forms (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol (ethanol).

  • Catalyst issues: Ensure you are using a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in an appropriate amount. The catalyst should be fresh and active.

  • Reaction time and temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Ensure the reaction temperature is appropriate for the solvent and reactants.

  • Work-up issues: During the work-up, the product ester may be partially hydrolyzed back to the carboxylic acid if exposed to basic conditions for too long or at elevated temperatures. Neutralize the reaction mixture carefully, preferably with a weak base like sodium bicarbonate solution, and work quickly at low temperatures.

Q2: My purified this compound is discolored (e.g., pink, brown, or dark). What is the cause and how can I prevent it?

Discoloration is a common problem for compounds containing a catechol group, such as this compound. This is typically due to oxidation.

  • Cause: The catechol moiety is highly susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of colored quinone-type byproducts.

  • Prevention:

    • Inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.

    • Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen for reactions and chromatography.

    • Light protection: Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil.

    • Antioxidants: In some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might help to inhibit oxidation during storage, but this would need to be removed for most experimental uses.

  • Purification of discolored material: If the product is already discolored, you may be able to remove the colored impurities by recrystallization or column chromatography, ensuring to take the preventative measures listed above during the process.

Q3: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking or I am getting poor separation.

Purification of polar compounds like this compound can be challenging.

  • Streaking on silica gel: The two hydroxyl groups and the ester group make the molecule quite polar, which can lead to strong interactions with the silica gel, causing streaking.

    • Troubleshooting: Try using a more polar eluent system. Adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate/hexane mobile phase can help. You can also try adding a small amount of acetic acid to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing.

  • Co-elution of impurities: Impurities with similar polarity, such as the starting material (2,3-dihydroxybenzoic acid) or side-products, may be difficult to separate.

    • Troubleshooting: Use a high-performance liquid chromatography (HPLC) method for better separation. A mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can be effective for separating isomers of dihydroxybenzoic acids and related impurities.[5]

Stability & Handling

Q4: My sample of this compound shows a new spot on TLC/a new peak in HPLC after being stored in solution. What is happening?

This is likely due to degradation of the compound. Two common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 2,3-dihydroxybenzoic acid and ethanol. If your solution is not neutral, or if it is stored in a protic solvent for an extended period, hydrolysis can occur. Studies on ethyl benzoate show that it is susceptible to base-catalyzed hydrolysis.[6][7]

    • Prevention: Prepare solutions fresh whenever possible. If you need to store solutions, use an aprotic solvent and ensure the solution is neutral and dry. Store solutions at low temperatures (e.g., -20°C).

  • Oxidation: As mentioned previously, the catechol moiety is prone to oxidation. This can be accelerated by exposure to air, light, or metal ions.

    • Prevention: Store solutions in amber vials under an inert atmosphere and at low temperatures.

Data & Protocols

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
IUPAC Name This compound
CAS Number 3943-73-5

Source: PubChem CID 2779843[8]

Stability and Storage Summary
ConditionPotential ProblemRecommended Action
Exposure to Air/Oxygen Oxidation of catechol group leading to discoloration and degradation.Handle and store under an inert atmosphere (N₂ or Ar).
Exposure to Light Can accelerate oxidation.Store in amber vials or protect from light.
Basic Conditions (pH > 7) Rapid hydrolysis of the ethyl ester to 2,3-dihydroxybenzoic acid.Avoid basic solutions. Buffer solutions to neutral or slightly acidic pH if necessary for experiments.
Strongly Acidic Conditions (pH < 3) Slower hydrolysis of the ethyl ester.Use moderately acidic conditions only when necessary and for short durations.
Elevated Temperatures Increased rate of both hydrolysis and oxidation.Store at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term).
Presence of Metal Ions Can catalyze oxidation.Use high-purity solvents and reagents. Consider using chelating agents like EDTA in buffer solutions if metal contamination is a concern.

Experimental Protocols

Representative Protocol: Fischer Esterification of 2,3-Dihydroxybenzoic Acid

This is a general protocol and may require optimization.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Anhydrous ethanol (large excess, e.g., 20-50 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Combine 2,3-dihydroxybenzoic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours). Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution will cause pressure build-up. Vent the funnel frequently.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_synthesis start Low Yield or Impure Product in Esterification check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Problem During Work-up check_reaction->workup_issue Yes sub_incomplete1 Increase Reaction Time or Temperature incomplete->sub_incomplete1 sub_incomplete2 Use Excess Ethanol or Remove Water incomplete->sub_incomplete2 sub_workup1 Check for Hydrolysis (Acidic/Basic Conditions) workup_issue->sub_workup1 sub_workup2 Check for Oxidation (Discoloration) workup_issue->sub_workup2 solution2 Careful Neutralization with Weak Base sub_workup1->solution2 solution1 Use Inert Atmosphere, Degassed Solvents sub_workup2->solution1 degradation_pathways ethyl_ester This compound hydrolysis_product 2,3-Dihydroxybenzoic Acid + Ethanol ethyl_ester->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_product Quinone-type Products (Colored) ethyl_ester->oxidation_product Oxidation (O₂, light, metal ions)

References

Technical Support Center: Ethyl 2,3-dihydroxybenzoate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of Ethyl 2,3-dihydroxybenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a phenolic compound, is susceptible to degradation primarily through three pathways:

  • Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This often leads to the formation of colored quinone-type byproducts.

  • Hydrolysis: The ester functional group can be hydrolyzed to 2,3-dihydroxybenzoic acid and ethanol. This reaction is catalyzed by acidic or basic conditions and elevated temperatures.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.[2][3] Phenolic compounds are known to be sensitive to light.[3]

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Cool conditions, such as refrigeration (2-8 °C), are preferable. Some sources recommend storage at room temperature, but for long-term stability, lower temperatures are better.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[5]

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent exposure to moisture and air.[4][6]

Q3: I've noticed a discoloration in my this compound sample. What could be the cause and is it still usable?

A3: Discoloration, often a yellowing or browning, is a common indicator of degradation, likely due to oxidation and the formation of quinone-like structures. The usability of the discolored sample depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, un-discolored sample. For less sensitive applications, the impact of the minor impurities might be negligible. However, it is always best to quantify the purity of the sample using an analytical technique like HPLC before use.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation of phenolic compounds.[7][8][9] Common antioxidants used in pharmaceutical and research settings include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

  • Tocopherols (Vitamin E)

The choice and concentration of the antioxidant will depend on the solvent system and the specific application. It is crucial to ensure the chosen antioxidant does not interfere with your downstream experiments.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid degradation of the compound in solution. Inappropriate solvent pH. Phenolic compounds can be unstable at high pH.[10][11] Buffer the solution to a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental design.
Presence of dissolved oxygen. De-gas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution.
Contamination with metal ions. Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if it doesn't interfere with your experiment.
Precipitation of the compound from a stored solution. Change in temperature or solvent evaporation. Ensure the container is tightly sealed. If stored at a low temperature, allow the solution to equilibrate to room temperature before use and check for re-dissolution.
Degradation to a less soluble product. Analyze the precipitate and the supernatant to identify the degradation product. This may indicate the need for different storage conditions or a shorter solution shelf-life.
Inconsistent experimental results using the same batch of this compound. Inhomogeneous degradation within the stock container. Ensure the solid compound is stored in a desiccator to prevent moisture uptake. Before taking a sample, visually inspect the bulk material for any signs of heterogeneity in color. If observed, it may be necessary to purify the compound before use.
Progressive degradation of a stock solution over the course of an experiment. Prepare fresh solutions for each experiment or for use within a short, validated timeframe.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and detect the formation of its primary hydrolytic degradation product, 2,3-dihydroxybenzoic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • 2,3-dihydroxybenzoic acid reference standard

  • High-purity water and acetonitrile

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 230 nm | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 10 | 80 | | | 12 | 80 | | | 12.1 | 20 | | | 15 | 20 |

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 2,3-dihydroxybenzoic acid in the mobile phase (e.g., 1 mg/mL). Prepare a working standard mixture containing both compounds at a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Analysis: Inject the standard mixture and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks for this compound and 2,3-dihydroxybenzoic acid based on the retention times of the standards. Quantify the amount of each compound in the sample to determine the extent of degradation.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to validate the stability-indicating method, a forced degradation study should be performed.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water). Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.[1]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70 °C) for 7 days.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method to observe the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition % Degradation of this compound Major Degradation Product Appearance of Solution
0.1 M HCl, 60°C, 24h15.2%2,3-dihydroxybenzoic acidColorless
0.1 M NaOH, RT, 4h98.5%2,3-dihydroxybenzoic acidSlight yellow tint
3% H₂O₂, RT, 24h45.8%Multiple unidentified polar productsBrown
UV Light (254 nm), 48h22.1%Multiple unidentified productsYellow
Thermal (70°C, solid), 7d5.3%Minor unidentified productsSlight darkening of solid
Table 2: Long-Term Stability Study at Different Storage Conditions (Hypothetical Data)
Storage Condition Time (Months) Purity of this compound (%)
25°C, Ambient Light 099.8
395.1
689.3
4°C, Dark 099.8
399.5
699.2
1298.7
4°C, Dark, Inert Gas 099.8
399.7
699.6
1299.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Compound This compound (Solid) Solution_Prep Prepare Solution (e.g., in Methanol/Water) Stock_Compound->Solution_Prep Acid Acidic (HCl, Heat) Solution_Prep->Acid Base Basic (NaOH, RT) Solution_Prep->Base Oxidative Oxidative (H₂O₂) Solution_Prep->Oxidative Photo Photolytic (UV Light) Solution_Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Data Data Interpretation (Purity, Degradants) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_degradation Degradation Triggers cluster_products Degradation Products E23DHB This compound Quinones Quinone-type Products (Colored) E23DHB->Quinones Oxidation Acid_Alcohol 2,3-dihydroxybenzoic acid + Ethanol E23DHB->Acid_Alcohol Hydrolysis Photo_Products Photolytic Byproducts E23DHB->Photo_Products Photodegradation Light Light (Photodegradation) Light->E23DHB Oxygen Oxygen / Metal Ions (Oxidation) Oxygen->E23DHB pH_Temp High/Low pH / Heat (Hydrolysis) pH_Temp->E23DHB

Caption: Logical relationships of this compound degradation pathways.

References

Ethyl 2,3-dihydroxybenzoate storage conditions inert atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2,3-dihydroxybenzoate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of this compound to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is advisable to minimize the risk of oxidative degradation.

Q2: Why is an inert atmosphere recommended for storing this compound?

A2: this compound contains a catechol moiety (two adjacent hydroxyl groups on a benzene ring), which is susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal ions. Oxidation can lead to the formation of colored impurities (often quinone-type structures), which can compromise the purity and activity of the compound in your experiments. An inert atmosphere displaces oxygen, thereby significantly reducing the potential for oxidative degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis of the ethyl ester group to form 2,3-dihydroxybenzoic acid and ethanol. This process can be catalyzed by acidic or basic conditions, or by the presence of moisture.

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation may include:

  • A noticeable change in color, such as the appearance of a yellow, brown, or pink hue in the solid material or its solutions.

  • A decrease in the expected potency or activity in your assays.

  • The appearance of additional peaks in analytical tests such as HPLC or NMR, indicating the presence of impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of Solid Compound Oxidation due to improper storage (exposure to air/light).- Discard the discolored material if purity is critical. - For future use, store the compound under an inert atmosphere in a tightly sealed, amber-colored vial in a desiccator.
Inconsistent Experimental Results Degradation of the compound leading to reduced concentration of the active substance.- Perform an analytical check (e.g., HPLC, NMR) on your current stock to assess its purity. - If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended inert atmosphere conditions.
Precipitate Formation in Solution Hydrolysis of the ester to the less soluble 2,3-dihydroxybenzoic acid, especially in aqueous or protic solvents.- Prepare solutions fresh before use. - If a stock solution is required, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature.

Experimental Protocols

Protocol for Assessing the Stability of this compound Under Different Atmospheric Conditions

This protocol is designed to compare the stability of this compound when stored under ambient air versus an inert atmosphere.

Materials:

  • This compound

  • Two amber glass vials with airtight septa

  • Argon or Nitrogen gas supply

  • HPLC-grade solvent for sample preparation (e.g., methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Desiccator

Methodology:

  • Sample Preparation:

    • Place an equal amount (e.g., 10 mg) of this compound into each of the two amber vials.

  • Atmosphere Control:

    • Vial A (Ambient Air): Seal the vial tightly.

    • Vial B (Inert Atmosphere): Purge the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace the air, then quickly seal the vial.

  • Storage:

    • Place both vials in a desiccator at room temperature, away from direct light.

  • Analysis (Time Points):

    • Analyze the purity of the material from each vial at regular intervals (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • At each time point, prepare a solution of a known concentration from each vial using the chosen HPLC solvent.

    • Inject the samples into the HPLC system.

    • Monitor the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Presentation:

    • Record the percentage of the parent compound remaining at each time point for both storage conditions.

Data Presentation Table

Time PointPurity (%) - Ambient AirPurity (%) - Inert AtmosphereObservations (e.g., color change)
099.599.5White crystalline solid
1 Week
1 Month
3 Months
6 Months

Visualizations

StorageTroubleshooting start Start: Storing Ethyl 2,3-dihydroxybenzoate storage_decision Is long-term storage (>1 month) or high purity critical? start->storage_decision inert_atm Store under inert atmosphere (Ar or N2) in a tightly sealed amber vial. storage_decision->inert_atm Yes standard_storage Store in a tightly sealed amber vial in a cool, dry, dark place. storage_decision->standard_storage No observe Observe for signs of degradation before use (e.g., color change). inert_atm->observe standard_storage->observe degradation_check Is degradation suspected? observe->degradation_check no_degradation Proceed with experiment. degradation_check->no_degradation No degradation_suspected Troubleshoot: - Confirm purity (HPLC, NMR) - Prepare fresh solutions degradation_check->degradation_suspected Yes procure_fresh If degradation is confirmed, procure fresh material and store under inert atmosphere. degradation_suspected->procure_fresh

Caption: Troubleshooting workflow for the storage of this compound.

Technical Support Center: Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Ethyl 2,3-dihydroxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Troubleshooting Guide

Discoloration or degradation of this compound solutions is a common issue stemming from its catechol structure, which is highly susceptible to oxidation. This guide provides solutions to specific problems you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow, brown, or pink upon dissolution or over a short period. 1. Presence of dissolved oxygen in the solvent. 2. High pH of the solution (alkaline conditions). 3. Trace metal ion contamination (e.g., Fe³⁺, Cu²⁺) catalyzing oxidation. 4. Exposure to light. 1. Deoxygenate solvents prior to use by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method. (See Experimental Protocol 1).2. Maintain a slightly acidic pH (e.g., pH 4-6) by using an appropriate buffer system. Deprotonation of the hydroxyl groups at higher pH increases susceptibility to oxidation.3. Use high-purity solvents and acid-washed glassware to minimize metal ion contamination. Consider adding a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions.4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Rapid degradation observed during heating or long-duration experiments. 1. Accelerated oxidation at elevated temperatures. 2. Continuous exposure to atmospheric oxygen. 1. Perform reactions at the lowest effective temperature. 2. Maintain a constant inert atmosphere over the reaction mixture using a nitrogen or argon blanket. (See Experimental Protocol 2).
Inconsistent results in bioassays or analytical measurements. 1. Variable levels of oxidation between experimental runs. 2. Interference from oxidation byproducts (e.g., quinones). 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Incorporate an antioxidant such as ascorbic acid or sodium metabisulfite into your solutions. (See Experimental Protocol 3).3. Include a control with the vehicle (solvent and any additives) that has been aged similarly to your experimental samples to assess the impact of any degradation products.
Addition of an antioxidant is not preventing discoloration. 1. Insufficient concentration of the antioxidant. 2. Degradation of the antioxidant itself. 3. The rate of oxidation is too high for the antioxidant to counteract effectively. 1. Increase the molar excess of the antioxidant relative to the this compound.2. Prepare fresh antioxidant solutions for each experiment. 3. Combine the use of antioxidants with other preventative measures , such as deoxygenating solvents and working under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of its 2,3-dihydroxy (catechol) moiety. This oxidation is readily initiated by dissolved oxygen in solvents and can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light. The initial oxidation product is typically a semiquinone radical, which can then be further oxidized to a quinone.[1] These quinones can then undergo further reactions, including polymerization, leading to colored byproducts.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store it under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C to -80°C) to minimize degradation.[2]

Q3: What is the recommended solvent for dissolving this compound?

A3: The choice of solvent will depend on the specific application. However, to minimize oxidation, it is crucial to use high-purity, deoxygenated solvents. For aqueous solutions, using a slightly acidic buffer (pH 4-6) is recommended.

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: It is generally recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared and stored, it should be in a deoxygenated solvent, under an inert atmosphere, protected from light, and stored at low temperatures (e.g., -20°C or -80°C).[2] The stability of the stored solution should be verified for the intended duration of storage.

Q5: What are the visible signs of this compound oxidation?

A5: The most common visible sign of oxidation is a change in the color of the solution, which may turn yellow, pink, brown, or even black over time due to the formation of quinones and polymeric byproducts.

Experimental Protocols

Experimental Protocol 1: Deoxygenation of Solvents

Method 1: Inert Gas Sparging

This method is suitable for most applications.

Materials:

  • Solvent to be deoxygenated

  • Inert gas source (high-purity nitrogen or argon) with a regulator

  • Gas dispersion tube (fritted glass bubbler) or a long needle

  • Flask or bottle for the solvent

  • Septum or a two-holed stopper

Procedure:

  • Place the solvent in the flask.

  • Seal the flask with a septum or stopper.

  • Insert the gas dispersion tube or long needle so that its tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Gently bubble the inert gas through the solvent for at least 30-60 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.

  • After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas in the flask.

  • The deoxygenated solvent is now ready for use.

Method 2: Freeze-Pump-Thaw

This method is more rigorous and is recommended for highly oxygen-sensitive experiments.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask

  • High-vacuum line

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Place the solvent in the Schlenk flask (do not fill more than half-full).

  • Attach the flask to the vacuum line.

  • Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.

  • Once frozen, open the stopcock to the vacuum line and evacuate the flask for several minutes.

  • Close the stopcock and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat the freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • The deoxygenated solvent is now ready for use.

Experimental Protocol 2: Working Under an Inert Atmosphere

This protocol describes how to maintain an oxygen-free environment during an experiment.

Materials:

  • Reaction vessel (e.g., round-bottom flask, vial) with a septum-sealed sidearm or a Schlenk flask

  • Inert gas source (nitrogen or argon) connected to a bubbler

  • Needles and syringes for reagent transfer

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven before use.

  • Assemble the apparatus while still warm and immediately purge with a stream of inert gas for several minutes.

  • Maintain a slight positive pressure of the inert gas throughout the experiment, as indicated by the bubbling rate in the bubbler (approximately 1 bubble every 5-10 seconds).

  • Add deoxygenated solvents and reagents to the reaction vessel using gas-tight syringes or cannulas.

  • To add a reagent via syringe, first flush the syringe with inert gas. Then, draw the reagent into the syringe and inject it into the reaction vessel through the septum.

  • If the experiment requires heating, ensure a condenser is placed between the reaction vessel and the bubbler.

Experimental Protocol 3: Use of Antioxidants

Method: Addition of Ascorbic Acid

Ascorbic acid is a common and effective antioxidant for protecting catechols.

Materials:

  • This compound

  • Deoxygenated solvent or buffer

  • Ascorbic acid (high purity)

Procedure:

  • Prepare a stock solution of ascorbic acid in the deoxygenated solvent or buffer. A typical concentration is 1-10 mM.

  • When preparing your solution of this compound, use the solvent/buffer containing ascorbic acid. The final concentration of ascorbic acid should typically be in a molar excess relative to the this compound. A starting point is a 1:1 molar ratio, which can be optimized as needed.

  • For example, to prepare a 1 mM solution of this compound, dissolve it in a solvent already containing 1 mM ascorbic acid.

  • Always prepare the ascorbic acid-containing solvent fresh, as ascorbic acid can also degrade over time.

Data Presentation

Parameter Condition Expected Impact on Stability Rationale
pH Acidic (pH < 7)More stableProtonated hydroxyl groups are less susceptible to oxidation.
Neutral (pH ≈ 7)Moderately stable
Alkaline (pH > 7)Less stableDeprotonation of hydroxyl groups facilitates oxidation.
Temperature Low (e.g., 4°C)More stableOxidation reactions are slower at lower temperatures.
Room TemperatureModerately stable
Elevated (e.g., >40°C)Less stableReaction rates increase with temperature.
Atmosphere Inert (N₂ or Ar)More stableAbsence of oxygen, the primary oxidant.
AirLess stablePresence of oxygen promotes oxidation.
Additives Antioxidant (e.g., Ascorbic Acid)More stableAntioxidants are preferentially oxidized, sparing the catechol.
Chelating Agent (e.g., EDTA)More stableSequesters catalytic metal ions.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathway cluster_compound This compound cluster_oxidation Oxidation cluster_factors Accelerating Factors Compound This compound (Catechol form) Semiquinone Semiquinone Radical Compound->Semiquinone -e⁻, -H⁺ Quinone o-Quinone Semiquinone->Quinone -e⁻, -H⁺ Polymerization Polymerization (Colored Products) Quinone->Polymerization Further Reactions O2 O₂ (Oxygen) O2->Semiquinone Light Light (hv) Light->Semiquinone MetalIons Metal Ions (Fe³⁺, Cu²⁺) MetalIons->Semiquinone HighpH High pH HighpH->Semiquinone

Prevention_Workflow Start Start: Prepare to use This compound SolventPrep 1. Prepare Solvent/Buffer - Use high-purity water/solvents - Adjust to slightly acidic pH (4-6) - Add chelating agent (e.g., EDTA) if necessary Start->SolventPrep Deoxygenate 2. Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) SolventPrep->Deoxygenate Weigh 3. Weigh Compound (Handle quickly to minimize air exposure) Deoxygenate->Weigh Dissolve 4. Dissolve Compound - Dissolve in deoxygenated solvent - Add antioxidant (e.g., Ascorbic Acid) - Work under inert atmosphere Weigh->Dissolve Store 5. Storage (if necessary) - Amber, airtight container - Under inert atmosphere - Low temperature (-20°C to -80°C) Dissolve->Store For later use Experiment 6. Perform Experiment - Maintain inert atmosphere - Protect from light Dissolve->Experiment For immediate use Store->Experiment End End Experiment->End

Troubleshooting_Logic Start Is your solution of This compound discolored or degrading? CheckOxygen Did you use deoxygenated solvents? Start->CheckOxygen Yes Stable Solution should be stable. Start->Stable No Deoxygenate Action: Deoxygenate solvents using inert gas sparging or freeze-pump-thaw. CheckOxygen->Deoxygenate No CheckpH Is the solution pH alkaline (>7)? CheckOxygen->CheckpH Yes Deoxygenate->CheckpH AdjustpH Action: Adjust pH to be slightly acidic (4-6) using a suitable buffer. CheckpH->AdjustpH Yes CheckLight Is the solution exposed to light? CheckpH->CheckLight No AdjustpH->CheckLight ProtectLight Action: Store and handle the solution in amber vials or wrapped in foil. CheckLight->ProtectLight Yes CheckAntioxidant Are you using an antioxidant? CheckLight->CheckAntioxidant No ProtectLight->CheckAntioxidant AddAntioxidant Action: Add an antioxidant like ascorbic acid. CheckAntioxidant->AddAntioxidant No CheckAntioxidant->Stable Yes AddAntioxidant->Stable

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2,3-dihydroxybenzoate, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2,3-dihydroxybenzoic acid (2,3-DHB). This is often achieved through biotechnological methods, such as the whole-cell biotransformation of benzoate using genetically engineered microorganisms like Pseudomonas citronellolis.[1][2] The second stage is the esterification of 2,3-DHB with ethanol, commonly catalyzed by an acid like sulfuric acid, to yield the final product, this compound.[3]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up presents several challenges. In the biotechnological production of 2,3-DHB, maintaining optimal fermentation conditions (temperature, pH, aeration), ensuring consistent biocatalyst activity, and managing potential substrate/product inhibition are critical.[4] For the esterification step, challenges include ensuring efficient heat and mass transfer in larger reactors, managing the use of corrosive acids, and developing scalable purification methods to remove impurities and unreacted starting materials.[4] Crystallization and isolation of the final product at a large scale can also be problematic.

Q3: Are there any significant side products to be aware of during the synthesis?

A3: Yes. During the biotransformation to 2,3-DHB, side products such as salicylate, 3-hydroxybenzoate, and catechol can form, although using specific mutant strains can minimize these.[1] In the esterification step, potential side reactions include the formation of undesired regioisomers if the starting material is not pure, and potential polymerization or degradation of the phenolic compounds under harsh acidic conditions and high temperatures.

Q4: What are the recommended purification techniques for this compound at scale?

A4: For the precursor 2,3-dihydroxybenzoic acid, purification often involves protonation to facilitate extraction into an organic solvent, followed by crystallization.[1] The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.[5] At a larger scale, multi-step purification processes involving extraction, crystallization, and potentially chromatography may be necessary to achieve high purity.

Troubleshooting Guides

Section 1: Biotechnological Production of 2,3-dihydroxybenzoic acid
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 2,3-DHB - Suboptimal fermentation conditions (pH, temperature, aeration).- Poor biocatalyst (cell) viability or activity.- Substrate (benzoate) or product inhibition.- Degradation of the product.- Optimize fermentation parameters for the specific microbial strain.- Ensure proper induction of the dioxygenase enzyme.- Implement a fed-batch strategy to maintain low concentrations of benzoate and 2,3-DHB.[2]- Use mutant strains lacking pathways for 2,3-DHB degradation.[1]
Formation of Impurities - Wild-type microbial strains may have competing metabolic pathways.- Spontaneous rearomatization of intermediates.- Utilize genetically engineered strains where competing pathways are knocked out.[1]- Control fermentation conditions to minimize stress on the cells, which can lead to side reactions.
Difficulties in Product Isolation - The high hydrophilicity of the dihydroxybenzoate salt.- Acidify the cell-free supernatant to protonate the 2,3-DHB, making it more amenable to extraction into an organic solvent.[1]- Optimize the crystallization process by carefully selecting the solvent system and controlling the temperature.
Section 2: Esterification and Scale-Up
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Esterification - Insufficient catalyst concentration.- Reaction has not reached equilibrium.- Water present in the reaction mixture.- Increase the amount of acid catalyst.- Extend the reaction time or increase the temperature moderately.- Use absolute ethanol and ensure all glassware is dry.[3]
Product Degradation (Darkening of Reaction Mixture) - Oxidation of the phenolic hydroxyl groups.- High reaction temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize for the lowest effective temperature.
Low Purity of Final Product - Incomplete removal of starting materials (2,3-DHB, ethanol).- Presence of side products.- Perform a workup procedure including washing with a sodium bicarbonate solution to remove unreacted acid.[3]- Recrystallize the crude product from a suitable solvent system.[5]
Poor Yield Upon Scale-Up - Inefficient mixing or heat transfer in a larger reactor.- Non-linear effects of reaction parameters at a larger scale.- Use a reactor with appropriate agitation and heating/cooling capabilities.- Perform a Design of Experiments (DoE) to understand the impact of critical process parameters at a larger scale.

Experimental Protocols

Key Experiment 1: Biotechnological Production of 2,3-dihydroxybenzoic acid

This protocol is adapted from the biotransformation of benzoate using Pseudomonas citronellolis.[1][2]

  • Inoculum Preparation: Prepare a seed culture of the engineered microbial strain (e.g., P. citronellolis EB200 ΔbenA ΔcmtB) in a suitable growth medium.

  • Fermentation: Transfer the seed culture to a larger fermenter containing an autoinduction medium. Grow the culture at a controlled temperature (e.g., 25-30°C) with agitation.

  • Biotransformation: Once the culture reaches the desired cell density, initiate the biotransformation by adding benzoate. A fed-batch approach with repeated additions of benzoate and a carbon source like glucose can be used to avoid substrate inhibition.[2]

  • Monitoring: Monitor the conversion of benzoate and the formation of 2,3-DHB using HPLC.

  • Harvesting: After the reaction is complete, pellet the cells by centrifugation. The supernatant contains the sodium salt of 2,3-dihydroxybenzoate.

  • Isolation and Purification:

    • Acidify the supernatant to a low pH to protonate the 2,3-DHB.

    • Extract the 2,3-DHB into a suitable organic solvent.

    • Wash the organic phase with brine and dry it over a drying agent (e.g., magnesium sulfate).

    • Evaporate the solvent to obtain the crude 2,3-dihydroxybenzoic acid.

    • Further purify by crystallization.

Key Experiment 2: Synthesis of this compound

This protocol is a general procedure for Fischer esterification, adapted for this specific substrate.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 20 hours), monitoring the reaction progress by TLC or HPLC.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol by rotary evaporation.

    • Pour the residue into cold water and extract the product with an organic solvent like ethyl acetate or ether.

    • Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.[3]

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Evaporate the solvent to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Data Presentation

Table 1: Comparison of Biotransformation Strategies for 2,3-DD (a precursor to 2,3-DHB) Production

Microbial StrainBenzoate Transformation (%)2,3-DD Accumulation (% of consumed benzoate)Key Side Products
EB200 (Wild Type)~30%Not specified, but significant 2,3-DHB formation2,3-DHB
EB200 ΔcmtB~50%~50%2,3-DHB
EB200 ΔbenA ΔcmtBStoichiometric~100%None observed

Data adapted from reference[1]. 2,3-DD (cis-2,3-dihydroxy-2,3-dihydrobenzoate) is the direct precursor to 2,3-DHB in this biosynthetic pathway.

Visualizations

experimental_workflow cluster_acid Stage 1: 2,3-DHB Synthesis cluster_ester Stage 2: Esterification Fermentation Fermentation Biotransformation Biotransformation Fermentation->Biotransformation Add Benzoate Centrifugation Cell Separation Biotransformation->Centrifugation Extraction Extraction & Purification Centrifugation->Extraction Acid 2,3-DHB Extraction->Acid Esterification Esterification Reaction Acid->Esterification Add Ethanol, H₂SO₄ Workup Aqueous Workup Esterification->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the two-stage synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Esterification Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Water Contamination Problem->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Catalyst Cause1->Sol1b Sol2 Use Inert Atmosphere Cause2->Sol2 Sol3 Use Absolute Ethanol Cause3->Sol3

Caption: Troubleshooting logic for low yield in the esterification step.

References

Validation & Comparative

Confirming the Identity of Ethyl 2,3-dihydroxybenzoate with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to definitively identify Ethyl 2,3-dihydroxybenzoate and distinguish it from its structural isomers.

The precise arrangement of substituents on the benzene ring in dihydroxybenzoic acid esters is critical to their chemical and biological properties. 13C NMR spectroscopy offers a powerful, non-destructive technique to elucidate the carbon framework of a molecule. By comparing the experimental 13C NMR chemical shifts of an unknown sample with data from the target compound and its isomers, researchers can achieve a high degree of confidence in its identity.

Comparison of 13C NMR Chemical Shifts

The key to differentiating this compound from its isomers lies in the distinct electronic environments of the aromatic carbons, which result in unique chemical shifts. The table below summarizes the 13C NMR chemical shifts for this compound and its common isomers. Data for the unsubstituted Ethyl Benzoate is also included as a reference.

Carbon AtomThis compound (Predicted)Ethyl 2,4-dihydroxybenzoateEthyl 2,5-dihydroxybenzoateEthyl 3,4-dihydroxybenzoateEthyl Benzoate
C=O ~170~170~171~166166.8
-OCH2- ~62~62~62~6161.1
-CH3 ~14~14~14~1417.3
Aromatic C1 ~112~104~115~123100-150 (multiple peaks)
Aromatic C2 ~146~162~150~116
Aromatic C3 ~146~108~118~145
Aromatic C4 ~118~133~124~151
Aromatic C5 ~120~108~119~116
Aromatic C6 ~119~131~122~123

Note: Predicted values for this compound are based on established substituent effects on aromatic chemical shifts. Experimental data for the isomers and Ethyl Benzoate are sourced from publicly available spectral databases.

The distinct substitution patterns of the hydroxyl groups on the aromatic ring in each isomer lead to noticeable differences in the chemical shifts of the aromatic carbons. For instance, the carbons directly attached to the hydroxyl groups (phenolic carbons) will be significantly shifted downfield compared to the unsubstituted carbons. The unique set of six aromatic signals provides a fingerprint for each isomer, allowing for clear differentiation.

Experimental Protocol: Acquiring a 13C NMR Spectrum

To obtain a high-quality 13C NMR spectrum for comparison, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should be consistent when comparing spectra.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Program: A 30-degree pulse angle is typically used to allow for faster repetition rates.

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if desired (though not typically necessary for simple identification).

    • Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the instrument. For a moderately concentrated sample, 256 to 1024 scans are often adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Identify and list the chemical shifts of all observed peaks.

Logical Workflow for Identity Confirmation

The process of confirming the identity of this compound using 13C NMR can be visualized as a logical workflow.

cluster_0 Experimental cluster_1 Data Comparison cluster_2 Conclusion A Synthesized Compound B Acquire 13C NMR Spectrum A->B C Process and Analyze Spectrum B->C F Compare Experimental and Reference Data C->F D Reference 13C NMR Data (this compound) D->F E Reference 13C NMR Data (Isomers) E->F G Identity Confirmed F->G Match H Identity Not Confirmed (Further Analysis Required) F->H No Match

Figure 1. Logical workflow for the confirmation of this compound identity using 13C NMR.

By following this structured approach, researchers can confidently and objectively confirm the identity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2,3-dihydroxybenzoate and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ethyl 2,3-dihydroxybenzoate's ¹H NMR Spectrum in Comparison to Ethyl 3,4-dihydroxybenzoate.

This guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. For comparative analysis, its structural isomer, Ethyl 3,4-dihydroxybenzoate, is also examined, offering insights into how subtle changes in substituent positions on the benzene ring influence the NMR spectrum. This document presents predicted and experimental data in a clear, tabular format, details the experimental protocol for acquiring such spectra, and includes a visual representation of the spin-spin coupling relationships.

¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for its isomer, Ethyl 3,4-dihydroxybenzoate. These quantitative insights are crucial for researchers in identifying and characterizing these compounds.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound (Predicted) H-47.15Doublet of doublets (dd)1HJ = 7.9, 1.5
H-56.80Triplet (t)1HJ = 7.9
H-67.35Doublet of doublets (dd)1HJ = 7.9, 1.5
-OH (C2)9.5-10.5Broad singlet (br s)1H-
-OH (C3)5.0-6.0Broad singlet (br s)1H-
-OCH₂CH₃4.38Quartet (q)2HJ = 7.1
-OCH₂CH₃1.38Triplet (t)3HJ = 7.1
Ethyl 3,4-dihydroxybenzoate (Experimental) H-27.42Doublet (d)1HJ = 2.1
H-56.88Doublet (d)1HJ = 8.3
H-67.51Doublet of doublets (dd)1HJ = 8.3, 2.1
-OH (C3)9.0-9.5Broad singlet (br s)1H-
-OH (C4)9.5-10.0Broad singlet (br s)1H-
-OCH₂CH₃4.25Quartet (q)2HJ = 7.1
-OCH₂CH₃1.30Triplet (t)3HJ = 7.1

Interpretation of the ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, hydroxyl, and ethyl ester protons.

  • Aromatic Region: The three aromatic protons (H-4, H-5, and H-6) appear in the range of δ 6.80-7.35 ppm. The H-5 proton, situated between two electron-donating hydroxyl groups, is expected to be the most shielded and thus appear at the lowest chemical shift as a triplet. The H-4 and H-6 protons will be doublets of doublets due to coupling with their neighbors.

  • Hydroxyl Protons: The two hydroxyl protons are expected to appear as broad singlets, with the C2-OH proton being significantly downfield due to intramolecular hydrogen bonding with the adjacent ester carbonyl group. The exact chemical shifts of these protons can be highly dependent on the solvent and concentration.

  • Ethyl Ester Group: The ethyl group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual spin-spin coupling.

Comparison with Ethyl 3,4-dihydroxybenzoate

The experimental ¹H NMR spectrum of Ethyl 3,4-dihydroxybenzoate shows a different splitting pattern in the aromatic region due to the altered positions of the hydroxyl groups.[1][2] The protons on the aromatic ring (H-2, H-5, and H-6) exhibit a different coupling relationship, leading to a doublet, a doublet, and a doublet of doublets, respectively. This distinct pattern allows for the unambiguous differentiation between the two isomers.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte.

Materials and Reagents:

  • This compound or Ethyl 3,4-dihydroxybenzoate

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Instrumentation:

  • A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound.

Caption: Predicted ¹H-¹H coupling in this compound.

References

A Comparative Analysis of Ethyl 2,3-dihydroxybenzoate and Ethyl 2,5-dihydroxybenzoate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2,3-dihydroxybenzoate and Ethyl 2,5-dihydroxybenzoate are two isomeric phenolic compounds that, while structurally similar, exhibit distinct physicochemical properties and biological activities. This guide provides a detailed, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in selecting the appropriate candidate for their specific applications. The comparison covers their chemical properties, synthesis, and key biological activities, supported by experimental data and protocols.

Chemical and Physical Properties

Both isomers share the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), but the substitution pattern of the hydroxyl groups on the benzene ring leads to differences in their physical properties, such as melting point.

PropertyThis compoundEthyl 2,5-dihydroxybenzoate (Ethyl gentisate)
IUPAC Name This compoundethyl 2,5-dihydroxybenzoate
Synonyms Pyrocatechuic acid ethyl ester, 3-(Ethoxycarbonyl)catecholEthyl gentisate, 2-Ethoxycarbonylhydroquinone
CAS Number 3943-73-5[1]3943-91-7[2]
Molecular Formula C₉H₁₀O₄[1]C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [1]182.17 g/mol [2]
Appearance SolidSolid[3]
Melting Point (°C) Not specified in results77-81[3]
SMILES CCOC(=O)C1=C(C(=CC=C1)O)O[1]CCOC(=O)C1=C(C=CC(=C1)O)O[2]
InChIKey RHMQSXRCGOZYND-UHFFFAOYSA-N[1]GCUPAENRSCPHBM-UHFFFAOYSA-N[2]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of available spectroscopic data.

Spectroscopic DataThis compoundEthyl 2,5-dihydroxybenzoate
¹³C NMR Available on SpectraBase[1]Available on SpectraBase[2]
GC-MS Available on SpectraBase[1]Available on NIST Mass Spectrometry Data Center[2]
IR Spectra Available on SpectraBase (FTIR)[1]Available on SpectraBase (Vapor Phase IR)[2]

Synthesis Protocols

Both compounds are typically synthesized via Fischer esterification of the corresponding dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol for Esterification:
  • Reaction Setup: In a round-bottom flask, dissolve the respective dihydroxybenzoic acid (2,3-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure ethyl ester.

Comparative Biological Activities

The positioning of the hydroxyl groups significantly influences the biological activities of these isomers, particularly their antioxidant and anticancer properties. While direct comparative studies on the ethyl esters are limited, data on their parent acids, 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), provide valuable insights into their potential activities.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key attribute in drug development, particularly for diseases associated with oxidative stress. Studies on the parent dihydroxybenzoic acids reveal that both 2,3-DHBA and 2,5-DHBA are potent antioxidants.

Antioxidant Assay2,3-dihydroxybenzoic acid (Parent acid of this compound)2,5-dihydroxybenzoic acid (Parent acid of Ethyl 2,5-dihydroxybenzoate)
DPPH Radical Scavenging High activity[4]High activity, ranked higher than 2,3-DHBA[4]
ABTS Radical Scavenging Highest antiradical activity among tested DHBAs (%I = 86.40)[4]High antiradical activity (%I = 80.11)[4]
FRAP (Ferric Reducing Antioxidant Power) 173.79 µM Fe²⁺[4]Strongest FRAP capacity among tested DHBAs (236.00 µM Fe²⁺)[4]
CUPRAC (Cupric Reducing Antioxidant Capacity) 60.83 µM of Trolox equivalents[4]68.77 µM of Trolox equivalents[4]

Based on this data, both isomers are expected to be effective antioxidants, with the 2,5-isomer potentially exhibiting stronger ferric reducing capabilities.

Anticancer Activity

The antiproliferative effects of the parent dihydroxybenzoic acids have been evaluated in various cancer cell lines, showing that the 2,5-isomer is generally more effective at inhibiting cancer cell growth.

Cancer Cell Line2,3-dihydroxybenzoic acid (Parent acid)2,5-dihydroxybenzoic acid (Parent acid)
HCT-116 (Colon) Failed to inhibit colony formation (125-1,000 µM)[5]Significant inhibition of colony formation at >250 µM[5]
HT-29 (Colon) Failed to inhibit colony formation (125-1,000 µM)[5]Significant inhibition of colony formation at >200 µM[5]
MDA-MB-231 (Breast) Inhibited colony formation at ~500 µM[5]Significant inhibition of colony formation beginning at 50 µM[5]

These findings suggest that Ethyl 2,5-dihydroxybenzoate may hold greater promise as a lead compound for the development of anticancer agents compared to its 2,3-isomer.

Mechanism of Action: Prolyl Hydroxylase Inhibition and HIF-1α Stabilization

A key mechanism of action for dihydroxybenzoates is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are iron-dependent enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for degradation. By inhibiting PHDs, dihydroxybenzoates can stabilize HIF-1α, even under normal oxygen levels. This leads to the transcription of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism, which are critical in both physiological and pathological conditions.

HIF1a_Stabilization cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_inhibitor Hypoxia or PHD Inhibitor Presence 2OG 2-Oxoglutarate PHD Prolyl Hydroxylase (PHD) 2OG->PHD Fe2+ Fe²⁺ Fe2+->PHD O2 O₂ O2->PHD HIF1a_OH HIF-1α-OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation DHBE Ethyl Dihydroxybenzoate (e.g., 2,3- or 2,5-isomer) PHD_inhibited Prolyl Hydroxylase (PHD) DHBE->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activation

HIF-1α stabilization pathway under normoxia and in the presence of a PHD inhibitor.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or Ethyl 2,5-dihydroxybenzoate) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or gallic acid can be used as a positive control.

HIF-1α Stabilization Assay (Western Blot)

This protocol is to detect the levels of HIF-1α protein in cells treated with the test compounds.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6-24 hours). A positive control for HIF-1α stabilization (e.g., treatment with CoCl₂ or incubation under hypoxic conditions) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. A loading control like β-actin or GAPDH should be used to normalize the results.

Conclusion

This compound and Ethyl 2,5-dihydroxybenzoate, while isomeric, show notable differences in their biological profiles, likely stemming from the distinct electronic and steric effects of their hydroxyl group positioning. The available data on their parent acids suggest that Ethyl 2,5-dihydroxybenzoate may possess superior antioxidant and anticancer properties. Both compounds are expected to act as prolyl hydroxylase inhibitors, leading to the stabilization of HIF-1α, a pathway with significant therapeutic implications. The choice between these two isomers for research and drug development will depend on the specific biological activity being targeted. Further direct comparative studies on the ethyl esters themselves are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Biological Activities of Dihydroxybenzoic Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds found in various plant sources, and their ethyl esters are of growing interest in the fields of pharmacology and therapeutics. These esters often exhibit enhanced bioavailability compared to their parent acids, making them attractive candidates for drug development. This guide provides a comparative overview of the biological activities of various dihydroxybenzoic acid ethyl ester isomers, focusing on their antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The information presented herein is supported by available experimental data to aid researchers in their ongoing and future studies.

Quantitative Data Comparison

The biological activities of dihydroxybenzoic acid ethyl esters are influenced by the number and position of the hydroxyl groups on the benzoic acid ring. The following tables summarize the available quantitative data for different isomers. It is important to note that direct comparative studies for all ethyl ester isomers are limited, and some data is extrapolated from studies on the parent dihydroxybenzoic acids.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acids (Parent Compounds)

IsomerCommon NameDPPH IC₅₀ (µM)ABTS % Inhibition (at 50 µM)FRAP (µM Fe²⁺)CUPRAC (µM Trolox Equivalents)
2,3-DHBAPyrocatechuic Acid> 100086.40%173.7960.83
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%-< 20.51
2,5-DHBAGentisic Acid3.9680.11%236.0068.77
2,6-DHBAγ-Resorcylic Acid> 10008.12%-< 20.51
3,4-DHBAProtocatechuic Acid8.0174.51%44.2260.53
3,5-DHBAα-Resorcylic Acid> 100060.39%-< 20.51
Data for the parent acids is presented as a proxy due to limited direct data on their ethyl esters.

Table 2: Comparative Antimicrobial Activity of Dihydroxybenzoic Acid Ethyl Esters

IsomerCompoundMicroorganismMIC (µg/mL)
3,4-DHBA Ethyl EsterEthyl ProtocatechuateStaphylococcus aureus (clinical isolates)64 - 1024[1]
2,3-DHBA2,3-Dihydroxybenzoic AcidSerratia marcescens- (Effective)
2,3-DHBA2,3-Dihydroxybenzoic AcidEscherichia coli- (Effective)
2,3-DHBA2,3-Dihydroxybenzoic AcidPseudomonas aeruginosa- (Effective)
2,3-DHBA2,3-Dihydroxybenzoic AcidStaphylococcus aureus- (Effective)
2,3-DHBA2,3-Dihydroxybenzoic AcidKlebsiella pneumoniae- (Effective)
Direct comparative MIC data for all ethyl ester isomers is not readily available. Data for the parent 2,3-DHBA is included for reference.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture : Mix various concentrations of the test compound (dihydroxybenzoic acid ethyl ester) with the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and Sample Solutions DPPH->Mix Sample Prepare Dihydroxybenzoic Acid Ethyl Ester Solutions (Various Concentrations) Sample->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 1. General workflow for the DPPH radical scavenging assay.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution : Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add the test compound to the ABTS•+ working solution.

  • Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution : Prepare two-fold serial dilutions of the dihydroxybenzoic acid ethyl ester in a 96-well microtiter plate containing the broth medium.

  • Inoculation : Add the standardized inoculum to each well.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Each Well with Bacteria A->C B Prepare Serial Dilutions of Ethyl Ester in Microtiter Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Figure 2. Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

The inhibition of the NF-κB signaling pathway is a common method to assess anti-inflammatory potential.

  • Cell Culture : Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.

  • Treatment : Pre-treat the cells with various concentrations of the dihydroxybenzoic acid ethyl ester for a specific duration.

  • Stimulation : Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS).

  • Cell Lysis and Fractionation : Lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Western Blot Analysis : Perform Western blotting on the nuclear extracts to detect the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

  • Reporter Gene Assay : Alternatively, use cells transfected with an NF-κB-dependent reporter gene (e.g., luciferase). A decrease in reporter gene activity upon treatment indicates NF-κB inhibition.

Signaling Pathways

Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Stabilization by Ethyl 3,4-Dihydroxybenzoate (EDHB)

A primary mechanism of action for ethyl 3,4-dihydroxybenzoate (EDHB) is the competitive inhibition of prolyl hydroxylase domain (PHD) enzymes.[2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of various genes involved in cellular responses to hypoxia, including those related to angiogenesis, erythropoiesis, and metabolism. This pathway contributes to the observed cardioprotective and neuroprotective effects of EDHB.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_edhb Hypoxia or EDHB PHD_N PHD Enzymes VHL VHL PHD_N->VHL binds HIF1a_N HIF-1α HIF1a_N->PHD_N Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation EDHB Ethyl 3,4-Dihydroxybenzoate (EDHB) PHD_H PHD Enzymes EDHB->PHD_H Inhibits HIF1a_H HIF-1α (Stable) Nucleus Nucleus HIF1a_H->Nucleus Translocation HRE Hypoxia Response Elements (HRE) Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activation HIF1a_H_label HIF-1α

Figure 3. Simplified signaling pathway of HIF-1α stabilization by Ethyl 3,4-Dihydroxybenzoate (EDHB).

Inhibition of NF-κB Signaling

Several dihydroxybenzoic acids and their derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][4] For instance, 2,3-dihydroxybenzoic acid and its ethyl ester derivative can decrease the activation of NF-κB induced by hydrogen peroxide.[3] This inhibition can occur through various mechanisms, including the scavenging of reactive oxygen species that act as signaling molecules in the NF-κB pathway, or by directly interfering with the components of the signaling cascade. The anti-inflammatory effects of these compounds are largely attributed to their ability to downregulate the expression of pro-inflammatory genes controlled by NF-κB.

Conclusion

The ethyl esters of dihydroxybenzoic acids represent a promising class of compounds with a range of biological activities. The available data, primarily on the parent acids and ethyl 3,4-dihydroxybenzoate, suggest that the antioxidant and anti-inflammatory properties are significantly influenced by the positioning of the hydroxyl groups. Ethyl 3,4-dihydroxybenzoate, in particular, has been shown to possess antimicrobial and potent enzyme-inhibiting activities through the stabilization of HIF-1α.

Further research is warranted to systematically evaluate and compare the biological activities of all dihydroxybenzoic acid ethyl ester isomers. Such studies will provide a clearer understanding of their structure-activity relationships and facilitate the development of novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to Alternative Reagents for Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A. A.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to Ethyl 2,3-dihydroxybenzoate, focusing on structurally related phenolic compounds with similar biological activities. The information presented herein is intended to assist researchers in selecting suitable alternatives for applications such as antioxidant, anti-inflammatory, and enzyme inhibition studies.

Introduction to this compound and Its Alternatives

This compound is an ester of 2,3-dihydroxybenzoic acid (Pyrocatechuic acid), a naturally occurring phenolic compound.[1][2][3] Like its parent acid, the ethyl ester exhibits various biological activities, including antioxidant, antimicrobial, and iron-chelating properties.[2][4] The search for alternatives is often driven by the need for improved potency, selectivity, bioavailability, or different physicochemical properties.

Key alternatives can be categorized based on their structural relation to this compound:

  • Parent Dihydroxybenzoic Acids (DHBAs): The unesterified acids are the most direct alternatives. Their activity is highly dependent on the position of the two hydroxyl groups on the benzene ring.[5]

  • Isomeric Esters: Esters of other DHBA isomers, such as Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate), offer a different arrangement of functional groups, which can significantly alter biological activity.[6][7]

  • Trihydroxybenzoic Acids and Esters: Compounds with an additional hydroxyl group, like Gallic acid (3,4,5-trihydroxybenzoic acid) and its esters, often exhibit enhanced antioxidant potential.[8]

Comparative Analysis of Biological Activity

The primary activities of interest for this compound and its alternatives are their antioxidant and anti-inflammatory effects.

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom to scavenge free radicals. This activity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (Cupric Reducing Antioxidant Capacity). A lower IC₅₀ value in DPPH and ABTS assays indicates higher antioxidant activity.[9]

The position of the hydroxyl groups on the benzoic acid ring significantly influences antioxidant activity. Ortho-dihydroxy substitutions (like in 2,3-DHB and 3,4-DHB) are known to be potent free radical scavengers.[8][9]

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

CompoundDPPH Radical Scavenging (% Inhibition at 50 μM)ABTS Radical Scavenging (% Inhibition at 50 μM)CUPRAC (μM Trolox Equivalents)
2,3-DHB High (Ranked 4th)86.40 60.83
2,4-DHB16.17< 20%Low
2,5-DHB (Gentisic acid)80.11High (Ranked 2nd)68.77
2,6-DHB8.12< 20%Low
3,4-DHB (Protocatechuic acid)74.51High (Ranked 5th)60.53
3,5-DHB60.39ModerateLow
3,4,5-THB (Gallic acid)79.50 (Highest IC₅₀)High (Ranked 3rd)High

Data summarized from a study comparing various hydroxybenzoic acids.[8] Note: For DPPH, the original study ranked activity by IC₅₀, with 3,4,5-THB being the most potent. The % inhibition data provides a snapshot at a single concentration.

Several dihydroxybenzoic acid derivatives exhibit anti-inflammatory properties by modulating key signaling pathways and enzymes.

  • Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate): This compound is a known inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[10][11] By inhibiting PHDs, it stabilizes the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates responses to hypoxia, inflammation, and angiogenesis.[11][12] This mechanism contributes to its cardioprotective and anti-inflammatory effects.[10][13]

  • 2,3-Dihydroxybenzoic Acid (2,3-DHB): This acid has been shown to decrease the induction of NF-κB, a critical transcription factor in the inflammatory response.[8] Its anti-inflammatory properties are also linked to its function as an antioxidant and iron chelator.[8]

  • Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate): This gallic acid ester has shown promising anti-inflammatory activity by inhibiting the COX-2 enzyme in lipopolysaccharide-stimulated cells.[14]

Table 2: Comparison of Mechanisms and Related Activities

CompoundPrimary Mechanism(s)Associated Biological Activities
This compound Iron Chelation, Radical ScavengingAntimicrobial, Antioxidant[2][4]
Ethyl 3,4-dihydroxybenzoate PHD Inhibition (HIF-1α Stabilization)Cardioprotective, Neuroprotective, Anti-inflammatory, Myoprotective[11][13]
2,3-Dihydroxybenzoic Acid NF-κB Inhibition, Iron ChelationAnti-inflammatory, Antioxidant[8]
Ethyl 3,4,5-trihydroxybenzoate COX-2 Inhibition, Radical ScavengingAnti-inflammatory, Antioxidant[14]

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms is crucial for selecting the appropriate reagent. The following diagrams illustrate key signaling pathways and a general workflow for comparative analysis.

experimental_workflow cluster_prep Preparation cluster_assay Antioxidant Assay (e.g., DPPH) cluster_analysis Data Analysis reagents Select Reagents (Ethyl 2,3-DHB & Alternatives) stock Prepare Stock Solutions reagents->stock serial Prepare Serial Dilutions stock->serial mix Mix Reagents with DPPH Solution serial->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 conclusion Compare Potency ic50->conclusion

Caption: General workflow for comparing antioxidant activity.

HIF1a_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH Hydroxylation PHD PHD Enzymes O2 O2, 2-OG, Fe(II) O2->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitor PHD Inhibitor (e.g., Ethyl Protocatechuate) PHD_H PHD Enzymes PHD_Inhibitor->PHD_H Inhibits HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression (VEGF, EPO, etc.) HRE->Gene_Expression Activates

Caption: HIF-1α stabilization by PHD inhibitors.[11][13][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive Inactive NF-κB Complex (p65/p50/IκBα) Proteasome Proteasome IkB->Proteasome Ubiquitination NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release IkB_deg IκBα Degradation Proteasome->IkB_deg NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription DHB 2,3-DHB DHB->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and inhibition.[4][8]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings.

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[14][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[14]

    • Prepare a stock solution of the test compound and a reference standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent.

    • Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound/standard.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a control containing only the solvent and the DPPH solution.[16]

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[14]

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[14]

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[10][17]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][17]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Add a small volume (e.g., 10-20 µL) of the test compound/standard dilutions to the wells of a 96-well plate.

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[10]

    • Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[12][18]

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening kit which typically includes recombinant human COX-2, reaction buffer, heme, and arachidonic acid (substrate).

    • Prepare test compounds and a reference inhibitor (e.g., Celecoxib) at various concentrations.

  • Assay Procedure:

    • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the test inhibitor or vehicle control to the appropriate wells.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a short, precise duration (e.g., 2 minutes at 37°C).[18]

    • Stop the reaction using a suitable reagent (e.g., stannous chloride).[18]

  • Detection and Analysis:

    • The product of the COX reaction (e.g., PGH₂) is measured. This is often done by reducing PGH₂ to PGF₂α, which is then quantified using an ELISA.[18] Alternatively, a fluorometric probe can be used to detect the intermediate product.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Conclusion

The selection of an alternative to this compound depends heavily on the specific application.

  • For broad-spectrum antioxidant activity , 2,5-dihydroxybenzoic acid (Gentisic acid) and 3,4-dihydroxybenzoic acid (Protocatechuic acid) are excellent candidates, showing high efficacy in multiple radical scavenging assays.[8]

  • For applications requiring the modulation of hypoxia-related pathways, Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate) is a superior choice due to its well-documented role as a PHD inhibitor that stabilizes HIF-1α.[11][13]

  • For targeted anti-inflammatory research involving the COX-2 pathway, Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate) has demonstrated specific inhibitory action.[14]

Researchers should consider the desired mechanism of action, potency, and physicochemical properties when choosing the most suitable alternative. The experimental protocols provided herein offer a standardized framework for conducting comparative evaluations.

References

A Senior Application Scientist's Guide: Enhancing the Therapeutic Potential of 2,3-Dihydroxybenzoic Acid via Ethyl Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, the modification of parent compounds to optimize their physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. 2,3-dihydroxybenzoic acid (2,3-DHBA), a naturally occurring phenolic compound and a metabolite of aspirin, is a molecule of significant interest.[1][2][3][4] It is recognized for its potent iron-chelating and antioxidant activities, making it a promising candidate for treating conditions related to iron overload and oxidative stress.[3][5][6] However, like many phenolic acids, its therapeutic application can be hampered by suboptimal bioavailability.

This guide provides an in-depth comparison of 2,3-DHBA and its ethyl ester derivative, Ethyl 2,3-dihydroxybenzoate. We will explore the strategic advantages conferred by esterification, focusing on the enhancement of lipophilicity, the potential for prodrug development, and the impact on biological activity. This analysis is supported by established chemical principles, comparative data, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.

Section 1: The Physicochemical Divide: A Comparative Overview

The fundamental differences between a carboxylic acid and its corresponding ethyl ester are rooted in their molecular structure, which dictates their physical and chemical properties. The conversion of the polar carboxylic acid group (-COOH) to an ethyl ester group (-COOCH₂CH₃) significantly alters key parameters relevant to drug design and delivery.

Property2,3-Dihydroxybenzoic AcidThis compoundRationale for Change
Molecular Formula C₇H₆O₄[1]C₉H₁₀O₄[7]Addition of an ethyl group (C₂H₅).
Molecular Weight 154.12 g/mol [1]182.17 g/mol [7]Increased mass from the ethyl group.
Appearance Colorless solid / Pale brown powder[1][5]Data not widely available, likely a solid.Esterification alters crystal lattice structure.
Melting Point ~205 °C[1][2]Data not widely available.Changes in intermolecular forces (loss of strong carboxylic acid dimerization).
Aqueous Solubility Soluble[1]Expected to be significantly lower.The polar, ionizable -COOH group is replaced by a less polar, non-ionizable ester group, reducing hydrogen bonding with water.
logP (o/w) ~1.20[8]~2.6 (Computed)[7]The ethyl group increases hydrocarbon character, significantly boosting lipophilicity.

Key Insight: The most critical transformation is the approximate doubling of the octanol-water partition coefficient (logP), from ~1.20 for the acid to a computed value of ~2.6 for the ethyl ester.[7][8] This marked increase in lipophilicity is the primary driver for the pharmacological advantages discussed below.

Section 2: Core Advantage 1: Enhanced Lipophilicity and Bioavailability

A central challenge in drug development is ensuring a molecule can efficiently cross biological membranes to reach its site of action. The Lipinski's Rule of Five highlights the importance of a balanced logP for oral bioavailability. While 2,3-DHBA is a potent iron chelator, its polarity (logP ~1.2) can limit its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract.

Esterification provides a classic and effective solution. By masking the polar carboxylic acid, this compound becomes significantly more lipophilic.[9] This enhanced lipophilicity is predicted to improve its ability to permeate cellular membranes, potentially leading to increased absorption and superior bioavailability compared to the parent acid.[10]

Lipophilicity_Advantage cluster_extracellular Extracellular Space (Aqueous) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space (Aqueous) 2_3_DHBA 2,3-Dihydroxybenzoic Acid logP ≈ 1.2 (More Polar) membrane 2_3_DHBA->membrane Poor Permeation Ethyl_Ester This compound logP ≈ 2.6 (More Lipophilic) Ethyl_Ester->membrane Enhanced Permeation target Intracellular Target membrane->target Delivery to Target Prodrug_Mechanism Admin Oral Administration of This compound Absorb Enhanced GI Absorption (High Lipophilicity) Admin->Absorb Circulate Ester in Systemic Circulation Absorb->Circulate Hydrolysis In Vivo Hydrolysis Circulate->Hydrolysis Esterases Active Active Drug Released: 2,3-Dihydroxybenzoic Acid Hydrolysis->Active Action Therapeutic Action (e.g., Iron Chelation) Active->Action Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,3-DHBA in excess Ethanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Heat to Reflux (8-12 hours) add_catalyst->reflux evap Evaporate excess Ethanol reflux->evap extract Extract with Ethyl Acetate evap->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter and Evaporate Solvent dry->isolate purify Purify (Recrystallization/Chromatography) isolate->purify

References

Comparative Guide to the Cross-Reactivity of Ethyl 2,3-dihydroxybenzoate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2,3-dihydroxybenzoate and its potential cross-reactivity in various biological assays. Due to the limited direct experimental data on this compound, this guide leverages data from its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), and the parent compound, 2,3-dihydroxybenzoic acid, to infer potential biological activities and off-target effects. This comparative approach is grounded in the principles of structure-activity relationships for phenolic compounds.

Executive Summary

This compound is a phenolic compound with a catechol (ortho-dihydroxybenzene) functional group, a structural motif known for its biological activity. While specific data on its cross-reactivity is scarce, its structural similarity to the well-studied Ethyl 3,4-dihydroxybenzoate suggests potential for similar biological effects. These may include antioxidant activity, inhibition of prolyl hydroxylases with subsequent modulation of the HIF-1α pathway, and interaction with bacterial efflux pumps. Cross-reactivity in biological assays is a critical consideration in drug development, as it can lead to unforeseen off-target effects. The catechol structure is known to be reactive and can interact with various biological targets. This guide outlines the potential cross-reactivities and provides detailed experimental protocols to assess them.

Structural Comparison and Inferred Activity

The biological activity of dihydroxybenzoic acid isomers is highly dependent on the position of the hydroxyl groups. The ortho-dihydroxy configuration in this compound is a key determinant of its potential radical scavenging and enzyme-inhibiting properties.

Table 1: Structural and Known Biological Activities of Dihydroxybenzoate Derivatives

CompoundStructureKnown Biological Activities
This compound this compoundLimited data available. Inferred activities based on structure include antioxidant and potential enzyme inhibition.
Ethyl 3,4-dihydroxybenzoate (EDHB) Ethyl 3,4-dihydroxybenzoateProlyl hydroxylase inhibitor, antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and efflux pump inhibitor.[1]
2,3-dihydroxybenzoic acid 2,3-dihydroxybenzoic acidAntioxidant, anti-inflammatory.[2] Decreases hydrogen peroxide-induced activation of NF-κB.[2]
3,4-dihydroxybenzoic acid (Protocatechuic acid) 3,4-dihydroxybenzoic acidAntioxidant, anti-inflammatory, and activates the Nrf2 signaling pathway.[2]

Potential Cross-Reactivity in Key Biological Assays

Based on its catechol structure, this compound may exhibit cross-reactivity in the following assays:

Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Signaling

Many PHD inhibitors act as 2-oxoglutarate analogs, and dihydroxybenzoic acids have been identified as inhibitors of these enzymes.[3][4] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.

HIF-1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound PHD PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH O2 O2 O2->PHD aKG 2-Oxoglutarate aKG->PHD HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Nucleus Nucleus TargetGenes Target Genes (e.g., VEGF, EPO) HRE->TargetGenes Response Cellular Response TargetGenes->Response Ethyl_2_3_DHB This compound Ethyl_2_3_DHB->PHD Inhibition

Caption: HIF-1α signaling pathway and potential inhibition. (Within 100 characters)
Antioxidant Activity

The catechol moiety is a potent scavenger of free radicals. This compound is expected to show significant antioxidant activity in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Bacterial Efflux Pump Inhibition

EDHB has been shown to inhibit bacterial efflux pumps, thereby potentiating the effect of antibiotics.[5] The structural similarity of this compound suggests it may also interact with these pumps.

Efflux_Pump_Workflow cluster_workflow Experimental Workflow: Efflux Pump Inhibition Assay start Bacterial Culture load Load with Fluorescent Substrate (e.g., Ethidium Bromide, Nile Red) start->load wash Wash to Remove Extracellular Substrate load->wash measure_initial Measure Initial Fluorescence wash->measure_initial add_inhibitor Add this compound (Test Compound) measure_initial->add_inhibitor energize Energize Cells (e.g., add glucose) add_inhibitor->energize measure_efflux Measure Fluorescence over Time energize->measure_efflux analyze Analyze Data (Calculate IC50) measure_efflux->analyze end Determine Inhibitory Potency analyze->end

Caption: Workflow for bacterial efflux pump inhibition assay. (Within 100 characters)

Experimental Protocols

Protocol 1: Prolyl Hydroxylase (PHD) Inhibition Assay (In Vitro)

This protocol is adapted from established methods for measuring PHD activity.[4][6]

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQLR)

  • 2-oxoglutarate

  • Ascorbate

  • Ferrous sulfate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Known PHD inhibitor (positive control, e.g., dimethyloxalylglycine)

  • Detection system (e.g., mass spectrometry to detect hydroxylated peptide, or a colorimetric assay for 2-oxoglutarate consumption)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PHD2, HIF-1α peptide, ascorbate, and ferrous sulfate.

  • Add varying concentrations of this compound or control compounds to the reaction mixture.

  • Initiate the reaction by adding 2-oxoglutarate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or acid).

  • Analyze the reaction products to determine the extent of HIF-1α peptide hydroxylation or 2-oxoglutarate consumption.

  • Calculate the IC50 value for this compound.

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound (test compound) dissolved in methanol

  • Ascorbic acid or Trolox (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

  • Determine the IC50 value from a plot of concentration versus percentage inhibition.

Protocol 3: Real-Time Fluorescence-Based Efflux Assay

This protocol is based on established methods for measuring bacterial efflux.[7]

Materials:

  • Bacterial strain overexpressing an efflux pump (e.g., E. coli KAM32/pDHP1)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Fluorescent substrate (e.g., ethidium bromide or Nile red)

  • Glucose

  • Efflux pump inhibitor (positive control, e.g., reserpine)

  • This compound (test compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Grow an overnight culture of the bacterial strain in LB broth.

  • Harvest cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Pre-load the cells with the fluorescent substrate in the presence of an energy source inhibitor (e.g., CCCP) to maximize uptake.

  • Wash the cells to remove the extracellular substrate and inhibitor.

  • Resuspend the cells in PBS containing varying concentrations of this compound or control.

  • Transfer the cell suspensions to the 96-well plate.

  • Initiate efflux by adding glucose to each well.

  • Immediately begin monitoring the decrease in fluorescence over time using a plate reader.

  • Calculate the rate of efflux and determine the IC50 for inhibition by this compound.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is limited, its chemical structure strongly suggests a potential for a range of biological activities, including antioxidant effects and modulation of key enzymatic pathways like those involving prolyl hydroxylases. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate the biological profile of this compound and to assess its potential for off-target effects. Such studies are essential for the thorough characterization of any new chemical entity in the drug discovery and development process. Further research is warranted to elucidate the specific biological targets and to confirm the inferred cross-reactivities of this compound.

References

Quantitative Analysis of Ethyl 2,3-dihydroxybenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and their intermediates is paramount for ensuring product quality, safety, and efficacy. Ethyl 2,3-dihydroxybenzoate, a key chemical intermediate, often requires accurate measurement within complex mixtures. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by experimental data from studies on structurally similar phenolic compounds.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The data presented is a synthesis of reported values for closely related phenolic esters, such as parabens, to provide a reliable estimate of expected performance.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity Range 5 - 1000 µg/mL[1]10 - 200 µg/mL[2]1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999[1]> 0.99[2]> 0.998
Limit of Detection (LOD) 0.07 - 0.17 µg/mL[3]~0.1 ng absolute on column[2]~0.2 µg/mL
Limit of Quantitation (LOQ) 0.2 - 0.5 µg/mL[3]~0.3 ng absolute on column[2]~0.7 µg/mL
Recovery 98 - 102%82 - 119%[2]95 - 105%
Precision (%RSD) < 2%< 15%[2]< 3%
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of similar phenolic compounds and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a robust and widely used approach for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 280 nm (based on the UV absorbance of dihydroxybenzoic acids)

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds in complex matrices. A derivatization step is typically required for polar compounds like this compound to improve their volatility and chromatographic behavior.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate.

  • Sample and Standard Derivatization:

    • Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Allow the solution to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

  • Quantification: Create a calibration curve using the derivatized standards. Quantify the analyte in the derivatized sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

This technique offers a simple, rapid, and cost-effective method for quantification, but it is less selective than chromatographic methods. It is best suited for samples where this compound is the primary absorbing species or after a selective extraction.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample mixture in ethanol, ensuring the concentration of this compound is within the linear range of the assay. Filtration may be necessary if the sample contains particulate matter.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically around 280-320 nm for dihydroxybenzoic acid derivatives).

    • Measure the absorbance of the blank (ethanol), standard solutions, and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard HPLC HPLC System Standard->HPLC Sample Sample Mixture Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV method.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Derivatization Derivatization (BSTFA) Standard->Derivatization Sample Sample Mixture Sample->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS MassSpectrum Mass Spectrum MS->MassSpectrum Calibration Calibration Curve MassSpectrum->Calibration Quantification Quantification Calibration->Quantification UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Sample Mixture Sample->Spectrophotometer Solvent Solvent (Ethanol) Solvent->Spectrophotometer Absorbance Absorbance Reading Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Quantification Quantification Calibration->Quantification

References

A Researcher's Guide to Dihydroxybenzoate Isomers: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant potential of dihydroxybenzoate (DHBA) isomers is critical for identifying promising therapeutic candidates. This guide provides a comprehensive comparison of the six main DHBA isomers, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

The antioxidant capacity of dihydroxybenzoic acids is fundamentally linked to the positioning of the two hydroxyl groups on the benzoic acid ring. This structural variance dictates their efficacy in neutralizing free radicals, a key mechanism in combating oxidative stress implicated in numerous diseases. Generally, isomers with ortho or para positioning of hydroxyl groups exhibit stronger antioxidant activity due to enhanced resonance stabilization of the resulting phenoxyl radical.

Comparative Antioxidant Performance

The antioxidant activities of the six primary dihydroxybenzoate isomers have been evaluated using various standardized assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are among the most common methods to quantify this activity.

Quantitative Data Summary

The following table summarizes the comparative antioxidant activity of the dihydroxybenzoic acid isomers based on DPPH and ABTS assays.

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBA Pyrocatechuic Acid> 100086.40%[1][2]
2,4-DHBA β-Resorcylic Acid> 120,00016.17%[1][2]
2,5-DHBA Gentisic Acid3.96[1]80.11%[1][2]
2,6-DHBA γ-Resorcylic Acid> 10008.12%[1][2]
3,4-DHBA Protocatechuic Acid8.01[1]74.51%[1][2]
3,5-DHBA α-Resorcylic Acid> 100060.39%[1][2]

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]

Based on the data, 2,5-DHBA (Gentisic Acid) and 3,4-DHBA (Protocatechuic Acid) demonstrate the most potent antioxidant activities in the DPPH assay, with the lowest IC50 values. In the ABTS assay, 2,3-DHBA shows the highest percentage of inhibition, closely followed by 2,5-DHBA and 3,4-DHBA. Conversely, 2,4-DHBA and 2,6-DHBA exhibit significantly weaker antioxidant capacities.

Signaling Pathways in Oxidative Stress

Dihydroxybenzoate isomers can exert their antioxidant effects through various cellular mechanisms, including the modulation of signaling pathways involved in the cellular response to oxidative stress. One such critical pathway is the Nrf2 antioxidant response pathway. Certain DHBA isomers, like 3,4-DHBA, have been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ub Keap1->Ub tags with Proteasomal\nDegradation Proteasomal Degradation Nrf2->Proteasomal\nDegradation leads to ARE ARE Nrf2->ARE translocates to nucleus and binds to Ub->Nrf2 Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of DHBA DHBA DHBA->Keap1 inhibits

Nrf2 Antioxidant Response Pathway

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers to replicate and validate these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Reaction Add DPPH solution to each well DPPH_Solution->Reaction Sample_Solutions Prepare serial dilutions of DHBA isomers Plate_Setup Add samples/standard to 96-well plate Sample_Solutions->Plate_Setup Standard_Solution Prepare standard (e.g., Ascorbic Acid) Standard_Solution->Plate_Setup Plate_Setup->Reaction Incubation Incubate in the dark (e.g., 30 min) Reaction->Incubation Absorbance Measure absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging and IC50 value Absorbance->Calculation

DPPH Assay Experimental Workflow

Protocol:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in the dark.

  • Sample and Standard Preparation : Dissolve the DHBA isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format) :

    • Add 100 µL of the different concentrations of the DHBA isomer solutions or the standard into triplicate wells.

    • Add 100 µL of methanol to the blank wells.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells except the blank.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

    • Acontrol is the absorbance of the control (methanol + DPPH solution).

    • Asample is the absorbance of the test sample (DHBA isomer + DPPH solution). The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the concentration of the DHBA isomer.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Protocol:

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample and Standard Preparation : Dissolve the DHBA isomers and a standard (e.g., Trolox) in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure :

    • Add a specific volume of the test compound or standard solution to a cuvette or a well of a microplate.

    • Add the diluted ABTS•+ working solution to initiate the reaction.

    • Include a control containing only the solvent and the ABTS•+ solution.

  • Measurement : After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation : The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

This comparative guide underscores the significant impact of the hydroxyl group positioning on the antioxidant activity of dihydroxybenzoate isomers. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of these compounds in mitigating oxidative stress-related pathologies.

References

A Side-by-Side Comparison of Iron-Chelating Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the iron-chelating efficiencies of commonly used iron chelators, supported by experimental data from preclinical and clinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in iron chelation research and therapy.

Comparative Efficacy of Iron Chelators

The therapeutic efficacy of iron chelators is primarily assessed by their ability to reduce iron levels in the body, which is often measured by changes in serum ferritin, liver iron concentration (LIC), and myocardial iron concentration. The three most widely used iron chelators—Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX)—exhibit distinct efficacy profiles.

Reduction in Serum Ferritin

Serum ferritin is a common biomarker for assessing total body iron stores. The following table summarizes the comparative efficacy of DFO, DFP, and DFX in reducing serum ferritin levels based on data from clinical trials.

Comparison Dosage Duration Mean Change in Serum Ferritin (ng/mL) Conclusion References
DFX vs. DFODFX: 20-30 mg/kg/day; DFO: 20-60 mg/kg/day1 yearDFX: -842 ± 215; DFO: -625 ± 240DFX showed a significantly greater reduction in serum ferritin compared to DFO (p < 0.001).[1][1]
DFP vs. DFODFP: 75 mg/kg/day; DFO: 50 mg/kg/day1 yearDFP: -222 ± 783; DFO: -232 ± 619No significant difference in serum ferritin reduction was observed between DFP and DFO (p = 0.81).[2][2]
DFX vs. DFODFX: 30 mg/kg/day; DFO: 50 mg/kg/day6 monthsDFX group final mean: 2183 ± 512; DFO group final mean: 2359 ± 540DFX was found to decrease the serum ferritin level by an amount which was significantly higher as compared to DFO.[3][3]
Reduction in Liver Iron Concentration (LIC)

Liver iron concentration, often measured by magnetic resonance imaging (MRI) R2* or T2* or through liver biopsy, is a more direct measure of iron stores in the liver.

Comparison Dosage Duration Mean Change in LIC (mg Fe/g dry weight) Conclusion References
DFP vs. DFODFP: Not specified; DFO: Not specified12 monthsDFP: -3.3; DFO: -3.4No significant difference in the mean change from baseline in LIC was observed between the two groups (p = 0.8216).[4][4]
DFX vs. DFODFX: 10, 20, 30 mg/kg/day; DFO: 20-60 mg/kg/day1 yearDose-dependent reductions observed with both chelators.Similar dose-dependent LIC reductions were observed with deferasirox and deferoxamine.[5][5]
DFP vs. DFODFP: 75 mg/kg/day; DFO: 50 mg/kg/day1 yearDFP: -1022 ± 3511 µg/g; DFO: -350 ± 524 µg/gNo significant difference in the reduction of liver iron content was found between the two groups (p = 0.4).[2][2]
Reduction in Myocardial Iron

Cardiac iron overload is a major concern in transfusion-dependent patients, and its reduction is a critical therapeutic goal. Myocardial iron is typically quantified using MRI T2*.

Comparison Dosage Duration Change in Myocardial T2* (ms) Conclusion References
DFX vs. DFODFX: target 40 mg/kg/day; DFO: 50-60 mg/kg/day1 yearDFX: Gmean ratio 1.12; DFO: Gmean ratio 1.07Deferasirox was non-inferior to deferoxamine for myocardial iron removal.[6][6]
DFP vs. DFX vs. DFONot specified>1 yearDFP global heart T2: 34±11; DFX: 21±12; DFO: 27±11Deferiprone seems to be more effective than deferasirox and subcutaneous deferoxamine in the removal of myocardial iron.[1][1]
DFP vs. DFONot specified12 monthsDFP relative mean change in log cardiac T2: 1.02 (21.8%); DFO: 0.95 (19.5%)No significant difference in the relative mean change in log cardiac T2* was observed between the two groups (p = 0.0717).[4][4]

Experimental Protocols

Ferrozine Assay for Iron-Chelating Activity

The ferrozine assay is a colorimetric method used to determine the iron-chelating capacity of a compound. It is based on the principle that ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺). An iron chelator will compete with ferrozine for the binding of iron, leading to a decrease in the color intensity, which is proportional to the chelating activity.

Materials:

  • Ferrozine solution

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄) solution

  • Test compound solution

  • Buffer solution (e.g., acetate buffer, pH 4.9)

  • Ascorbic acid (to reduce Fe³⁺ to Fe²⁺)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of the test compound at various concentrations.

  • In a microplate well or cuvette, add the test compound solution.

  • Add a solution of FeCl₂ or FeSO₄.

  • Initiate the reaction by adding the ferrozine solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).

  • A blank containing all reagents except the test compound is used as a control.

  • The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

Calcein Assay for Intracellular Labile Iron Pool (LIP) Chelation

The calcein assay is a fluorescence-based method to measure the chelation of the labile iron pool (LIP) within cells. Calcein-AM, a non-fluorescent and cell-permeable ester, is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular labile iron. An effective iron chelator will remove iron from calcein, leading to an increase in fluorescence.

Materials:

  • Calcein-AM (acetoxymethyl ester)

  • Cell culture medium

  • Test compound solution

  • Fluorescence microplate reader or fluorescence microscope

  • Cultured cells

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well black plate with a clear bottom).

  • Load the cells with Calcein-AM by incubating them in a medium containing Calcein-AM for a specific duration (e.g., 15-30 minutes) at 37°C.

  • Wash the cells to remove extracellular Calcein-AM.

  • Measure the baseline fluorescence of the calcein-loaded cells.

  • Add the test compound solution to the cells and incubate for a defined period.

  • Measure the fluorescence at different time points after adding the test compound.

  • An increase in fluorescence intensity indicates the chelation of intracellular labile iron by the test compound. The rate and extent of the fluorescence increase are proportional to the chelator's efficiency in accessing and binding the LIP.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the cellular iron metabolism pathway and the proposed mechanisms of action for Deferoxamine, Deferiprone, and Deferasirox.

Cellular_Iron_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Transferrin-Fe(III) Transferrin-Fe(III) TfR1 Transferrin Receptor 1 Transferrin-Fe(III)->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis DMT1_membrane DMT1 LIP Labile Iron Pool (LIP) DMT1_membrane->LIP Import Fe(II) Fe(II) Endosome->Fe(II) Release & Reduction Fe(II)->LIP Ferritin Ferritin LIP->Ferritin Storage Mitochondrion Mitochondrion LIP->Mitochondrion Ferroportin Ferroportin LIP->Ferroportin Efflux Ferritin->LIP Release Heme/Fe-S Clusters Heme/Fe-S Clusters Mitochondrion->Heme/Fe-S Clusters Utilization Ferroportin->Transferrin-Fe(III) Oxidation & Binding

Caption: General overview of cellular iron metabolism.

Deferoxamine_Mechanism cluster_intracellular Intracellular Space cluster_excretion Excretion DFO Deferoxamine LIP Labile Iron Pool (LIP) DFO->LIP Chelates Fe(II) Ferritin Ferritin DFO->Ferritin Chelates Fe(III) DFO-Fe Complex DFO-Fe Complex LIP->DFO-Fe Complex Ferritin->DFO-Fe Complex Urine_Bile Urine / Bile DFO-Fe Complex->Urine_Bile Excretion

Caption: Mechanism of action of Deferoxamine (DFO).[7][8][9]

Deferiprone_Mechanism cluster_intracellular Intracellular Space cluster_excretion Excretion DFP Deferiprone LIP Labile Iron Pool (LIP) DFP->LIP Chelates Fe(II) Mitochondrion Mitochondrion DFP->Mitochondrion Accesses mitochondrial iron DFP-Fe Complex DFP-Fe Complex LIP->DFP-Fe Complex Urine Urine DFP-Fe Complex->Urine Excretion Mitochondrion->DFP-Fe Complex

Caption: Mechanism of action of Deferiprone (DFP).[7][9]

Deferasirox_Mechanism cluster_intracellular Intracellular Space cluster_excretion Excretion DFX Deferasirox LIP Labile Iron Pool (LIP) DFX->LIP Chelates Fe(II) Hepcidin Hepcidin DFX->Hepcidin Increases expression DFX-Fe Complex DFX-Fe Complex LIP->DFX-Fe Complex Bile Bile DFX-Fe Complex->Bile Excretion Ferroportin Ferroportin Hepcidin->Ferroportin Induces degradation

Caption: Mechanism of action of Deferasirox (DFX).[7][9][10]

Summary and Conclusion

The choice of an iron chelator depends on various factors, including the specific clinical indication, the patient's iron overload status, and tolerance to the medication.

  • Deferoxamine (DFO) , the historical standard of care, is effective but requires parenteral administration, which can impact patient compliance.

  • Deferiprone (DFP) is an oral chelator that has shown particular efficacy in removing cardiac iron.

  • Deferasirox (DFX) is a once-daily oral chelator that has demonstrated significant efficacy in reducing both serum ferritin and liver iron concentration.

The experimental protocols provided offer standardized methods for evaluating the iron-chelating efficiency of novel compounds. The signaling pathway diagrams illustrate the distinct mechanisms by which these chelators interact with cellular iron metabolism, providing a basis for further research into the development of more targeted and efficient iron chelation therapies. This guide serves as a valuable resource for researchers in the field, enabling a more informed and data-driven approach to the study and application of iron chelators.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 2,3-dihydroxybenzoate, aligning with general laboratory safety protocols and regulatory guidelines. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to be familiar with the hazards associated with this compound. According to safety data sheets, this compound can cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: If handling fine dust or generating aerosols, use a particulate filter conforming to EN 143 or a NIOSH-approved respirator.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[5] It is classified as a chemical waste and should not be disposed of in regular trash or down the sanitary sewer system.[4][6][7]

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific classification and disposal requirements.

  • Waste Segregation:

    • Segregate solid this compound waste from liquid waste.

    • Keep it separate from other incompatible chemical waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents and strong bases.[4][9]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container for collecting the waste.[10][11] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[6][12]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6][13] Do not use abbreviations or chemical formulas.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11][13]

    • Ensure the container is kept tightly closed except when adding waste.[11][12]

    • Store the container away from heat, sparks, open flames, and direct sunlight.[5][14]

  • Disposal Request and Pickup:

    • Do not overfill the waste container; a general guideline is to not exceed 75-90% of its capacity.[11]

    • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste program to schedule a pickup.[6][12]

    • Complete any required waste disposal forms accurately and completely.[6]

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be properly decontaminated.

    • For containers that held an acute hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[8] While this compound is not typically classified as an acute hazardous waste, it is best practice to rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone), collecting the rinseate as hazardous waste.

    • After decontamination, deface or remove the original label before disposing of the container as regular trash, if permitted by your institution's policies.[8]

Quantitative Data Summary

For the disposal of this compound, specific quantitative limits are determined by institutional and regulatory policies. The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineSource(s)
Maximum Hazardous Waste in SAAUp to 55 gallons (or 1 quart for acutely toxic waste)[12]
Container Fill LevelDo not exceed ¾ full[11]
Maximum Weight of Waste ContainerShould be compatible with load handling regulations (e.g., maximum of 15 kg)[5]
Time Limit for Waste Accumulation in SAAVaries by regulation; typically up to 180 days, but may be shorter. Check with your EHS office.[11]

Disposal Procedure Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Wear Appropriate PPE B Identify Waste as Hazardous A->B G Decontaminate Empty Reagent Containers A->G C Segregate from Incompatible Waste B->C D Select and Label Waste Container C->D E Store in Designated SAA D->E F Request Waste Pickup from EHS E->F H Proper Disposal of Decontaminated Container G->H

References

Essential Safety and Operational Guide for Handling Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5). The following guidance is based on safety protocols for structurally similar aromatic esters and general best practices for handling powdered laboratory chemicals. Researchers should always consult the specific SDS for any chemical before handling and adhere to their institution's safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Notes
Eyes Safety Goggles or Face ShieldSafety goggles should provide a complete seal around the eyes to protect against dust and splashes.[1] A face shield offers an additional layer of protection.[1]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are generally recommended for handling aromatic compounds.[2][3] Always inspect gloves for integrity before each use.
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact with spills and dust.[1][3]
Respiratory Fume Hood or RespiratorAll handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used.

Operational Plan: Safe Handling Workflow

Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below outlines the key steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_sds Review SDS of similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_setup Set up work area in fume hood prep_ppe->prep_setup handle_weigh Weigh powder carefully to avoid dust prep_setup->handle_weigh handle_transfer Transfer chemical using clean tools handle_weigh->handle_transfer handle_dissolve Dissolve in solvent if required handle_transfer->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon cleanup_ppe Remove PPE correctly cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate and label chemical waste cleanup_wash->disp_waste disp_container Triple-rinse empty containers disp_waste->disp_container disp_submit Submit waste for proper disposal disp_container->disp_submit

Safe handling workflow for this compound.

Experimental Protocols

General Handling of Powdered Chemicals:

  • Preparation: Before handling, thoroughly review the safety data information for structurally similar compounds.[1] Ensure that a properly functioning chemical fume hood is available.[4] Lay down disposable bench paper to contain any potential spills.[5]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing operations within the chemical fume hood to minimize the risk of inhaling airborne particles.[5] Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any sudden movements that could generate dust.

  • Transfer: When transferring the powder to a reaction vessel or other container, do so slowly and carefully. If dissolving the powder, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Dispose of any contaminated bench paper as solid chemical waste.

  • PPE Removal: Remove gloves first, followed by your lab coat, and then eye protection to prevent contamination.[1]

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Unused or contaminated this compound should be collected in a clearly labeled hazardous waste container.[6]
Liquid Waste Solutions of this compound and the first rinse from cleaning contaminated glassware should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate.[6][7]
Empty Containers Empty containers must be triple-rinsed with a suitable solvent.[7] The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may be disposed of down the drain with copious amounts of water, pending local regulations. After rinsing, deface the label and dispose of the container in the appropriate recycling or trash receptacle.

Always follow your institution's and local regulations for hazardous waste disposal. Never dispose of chemical waste by evaporation or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dihydroxybenzoate
Reactant of Route 2
Ethyl 2,3-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.